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  • Product: (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
  • CAS: 1439822-99-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

An In-depth Technical Guide to the Synthesis and Characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile synthetic handles.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a key heterocyclic building block for drug discovery programs. We will dissect the strategic considerations behind the synthetic route, provide step-by-step protocols validated by mechanistic principles, and outline a full suite of analytical techniques for structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-rationalized approach to this valuable intermediate.

Strategic Synthetic Design & Retrosynthesis

A robust synthetic strategy relies on deconstructing the target molecule into readily available starting materials. The chosen route emphasizes efficiency, high yields, and the use of well-established, scalable chemical transformations.

The retrosynthetic analysis of the target compound identifies a key aldehyde intermediate, which can be accessed through a powerful cyclization-formylation reaction.

G Target (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Aldehyde 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde Target->Aldehyde Reduction Hydrazine 2-hydrazinyl-5-methylpyridine Aldehyde->Hydrazine Cyclization & Formylation C3_Synthon 3-Carbon Synthon (e.g., via Vilsmeier-Haack) Aldehyde->C3_Synthon Halopyridine 2-chloro-5-methylpyridine Hydrazine->Halopyridine Hydrazinolysis

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a three-step forward synthesis:

  • Hydrazinolysis: Synthesis of the key 2-hydrazinyl-5-methylpyridine intermediate from commercially available 2-chloro-5-methylpyridine.

  • Vilsmeier-Haack Cyclization: Construction of the 1,4,5-trisubstituted pyrazole ring system to yield the aldehyde intermediate. This reaction is a cornerstone of heterocyclic chemistry, providing a direct route to formyl-substituted pyrazoles.[3][4]

  • Selective Reduction: Conversion of the aldehyde to the primary alcohol using a mild and selective hydride reducing agent.[5][6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints for reaction monitoring and purification.

Step 1: Synthesis of 2-hydrazinyl-5-methylpyridine

The nucleophilic aromatic substitution of a chloropyridine with hydrazine hydrate is a standard and effective method for producing hydrazinylpyridine derivatives.[7] An excess of hydrazine hydrate is employed to minimize the formation of undesired dimer byproducts.[8]

  • Reaction Scheme: (Self-correction: Actual image generation is not possible, but a descriptive scheme is implied) 2-chloro-5-methylpyridine + Hydrazine Hydrate → 2-hydrazinyl-5-methylpyridine

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 eq).

    • Add hydrazine hydrate (8-10 eq) and ethanol (5 mL per gram of chloropyridine).

    • Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Ethyl Acetate:Hexane eluent system until the starting chloropyridine spot is no longer visible (typically 12-24 hours).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinyl-5-methylpyridine as a solid, which can be used in the next step without further purification or recrystallized from ethanol/water if necessary.

Step 2: Synthesis of 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction. The reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both the cyclizing and formylating agent when reacting with a suitable hydrazone precursor.[9]

  • Reaction Scheme: (Self-correction: Actual image generation is not possible, but a descriptive scheme is implied) 2-hydrazinyl-5-methylpyridine + Vilsmeier Reagent → 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde

  • Protocol:

    • In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • Prepare a solution of 2-hydrazinyl-5-methylpyridine (1.0 eq), obtained from Step 1, in a minimal amount of anhydrous DMF.

    • Add the hydrazine solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C for 3-5 hours. Monitor reaction completion via TLC (1:1 Ethyl Acetate:Hexane).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

The final step is a selective reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is the reagent of choice due to its high selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more potent hydrides like LiAlH₄.[10][11][12] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[6]

  • Reaction Scheme: (Self-correction: Actual image generation is not possible, but a descriptive scheme is implied) 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde + NaBH₄ → (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

  • Protocol:

    • Dissolve the aldehyde intermediate (1.0 eq) from Step 2 in methanol (10 mL per gram of aldehyde) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the aldehyde starting material is fully consumed.

    • Quench the reaction by the slow, careful addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting solid is the final product, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, which can be further purified by recrystallization if necessary.

Comprehensive Characterization

Affirming the structure and purity of the synthesized compound is paramount. A multi-technique approach provides orthogonal data points, ensuring a high degree of confidence in the final material.

G cluster_techniques Analytical Techniques cluster_info Derived Information NMR NMR Spectroscopy (¹H & ¹³C) Structure Connectivity & Chemical Environment NMR->Structure Confirms MS Mass Spectrometry (HRMS) MolWeight Molecular Formula & Weight MS->MolWeight Confirms IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies Structure->MolWeight Structure->FuncGroups

Caption: Relationship between analytical techniques and derived structural information.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation in solution. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~8.35Pyridine H6 (singlet or narrow doublet)
~8.20Pyrazole H5 (singlet)
~7.80Pyrazole H3 (singlet)
~7.70Pyridine H4 (doublet of doublets)
~7.60Pyridine H3 (doublet)
~4.70-CH₂OH (doublet, J ≈ 5-6 Hz)
~2.40Pyridine -CH₃ (singlet)
~1.90-CH₂OH (triplet, J ≈ 5-6 Hz, exchangeable)
Expected ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~150.0Pyridine C2
~148.5Pyridine C6
~139.5Pyridine C4
~138.0Pyrazole C5
~130.0Pyrazole C3
~122.0Pyrazole C4
~115.0Pyridine C3
~112.0Pyridine C5
~57.0-CH₂OH
~18.0-CH₃

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Molecular Formula: C₁₁H₁₃N₃O

  • Expected [M+H]⁺: 204.1131 (Calculated for C₁₁H₁₄N₃O⁺)

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.[13][14]

  • Key Absorptions (cm⁻¹):

    • 3400-3200 (broad): O-H stretch of the alcohol group.

    • 3100-3000: Aromatic C-H stretches.

    • 2950-2850: Aliphatic C-H stretches (-CH₃, -CH₂-).

    • 1600-1450: C=C and C=N stretching vibrations of the pyridine and pyrazole rings.

    • 1100-1000: C-O stretch of the primary alcohol.

Applications in Drug Discovery

The pyrazole motif is a cornerstone of modern medicinal chemistry, featured in drugs treating a wide range of conditions, including inflammation, cancer, and infectious diseases.[15][16] The title compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, serves as a versatile intermediate. The primary alcohol can be readily oxidized to the corresponding aldehyde for use in reductive aminations, converted to a leaving group (e.g., tosylate or halide) for nucleophilic displacement, or used in esterification and etherification reactions. This allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery campaigns.

Conclusion

This guide has detailed a logical and robust three-step synthesis for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, grounded in well-understood reaction mechanisms. The protocols for synthesis and purification are complemented by a comprehensive characterization strategy, ensuring that researchers can produce and validate this valuable building block with a high degree of confidence. The strategic insights and detailed methodologies presented herein are designed to empower scientists in the fields of chemical synthesis and drug development.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • The Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. [Link]

  • RSC Publishing. (1967). A vibrational assignment for pyrazole. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [Link]

  • Google Patents. (2017).
  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • JOCPR. (2013). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • PubChem. 2-Hydrazinyl-5-Methylpyridine. [Link]

  • PrepChem.com. Synthesis of 2-hydrazino-5-chloropyridine. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • PubMed. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]

  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • SpectraBase. 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. [Link]

Sources

Exploratory

The Structural Elucidation of Novel Methylpyridin-Pyrazole Compounds: A Senior Application Scientist’s Guide

An In-depth Technical Guide: Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The Chemical and Pharmacological Significance The fusion of pyridine and pyrazole rings into a single molec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Chemical and Pharmacological Significance

The fusion of pyridine and pyrazole rings into a single molecular scaffold creates a class of heterocyclic compounds with immense potential in medicinal chemistry and materials science.[1][2] Pyrazoles are a cornerstone of many FDA-approved drugs, valued for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[3][4][5] The pyridine ring, a common motif in bioactive molecules, often enhances solubility and provides a key vector for interaction with biological targets. The combination, methylpyridin-pyrazoles, thus represents a "privileged scaffold" – a framework ripe for derivatization and optimization in drug discovery programs.[6][7]

However, the synthesis of these novel compounds is only the first step. The true challenge and the focus of this guide lies in their unambiguous structural elucidation. The potential for isomerism—both constitutional (e.g., attachment point of the pyridine ring) and tautomeric (common in N-unsubstituted pyrazoles)—necessitates a rigorous, multi-technique approach to characterization.[8][9] This guide eschews a simple checklist of procedures, instead offering an integrated strategy, explaining the causal logic behind experimental choices to build an unshakeable, self-validating structural proof.

Part 1: The Integrated Elucidation Workflow

Successful structural determination is not a linear process but an iterative cycle of hypothesis and validation. The workflow must be logical, using data from simpler, faster techniques to inform more complex and definitive experiments.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Analysis cluster_elucidation Core Structural Elucidation cluster_confirmation Unambiguous Confirmation synthesis Synthesis of Crude Product purification Purification (Column Chromatography, Recrystallization) synthesis->purification prelim TLC, Melting Point, Solubility Assessment purification->prelim Pure Sample ms Mass Spectrometry (MS) (Molecular Weight, Formula) prelim->ms nmr_1d 1D NMR ('H, '³C, DEPT) (Fragment Identification) ms->nmr_1d Formula Confirmed nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) nmr_1d->nmr_2d Hypothesis Formed xray Single-Crystal X-Ray (Definitive 3D Structure) nmr_2d->xray Ambiguity / Stereochem Needed final Final Structure Assignment nmr_2d->final Structure Proposed xray->final Structure Confirmed

Caption: Integrated workflow for structural elucidation of novel compounds.

Part 2: Mass Spectrometry – The First Look

Mass spectrometry (MS) provides the foundational data point: the molecular weight of the novel compound and, with high-resolution instruments (HRMS), its elemental composition. This is the first critical test of a successful synthesis.

Expertise & Causality: The choice of ionization technique is paramount. For most methylpyridin-pyrazole derivatives, which are moderately polar and stable, Electrospray Ionization (ESI) is the preferred method. Its soft ionization mechanism typically preserves the molecular ion ([M+H]⁺), providing a clear readout of the molecular weight without premature fragmentation. This is a deliberate choice to avoid the complexity of interpreting extensive fragmentation from harder techniques like Electron Impact (EI) at this initial stage.

Typical Fragmentation Patterns

While the primary goal is the molecular ion, the fragmentation pattern in MS/MS experiments provides the first clues to the structure. Pyrazole and pyridine rings have characteristic fragmentation pathways.

  • Loss of HCN: A common fragmentation for pyrazoles involves the loss of a 27 Da neutral fragment (HCN).[10]

  • Pyridine Ring Cleavage: The pyridine ring can also fragment, often losing radicals or neutral molecules related to its substituents.

  • Cleavage at the Linker: The bond connecting the two heterocyclic rings is a likely point of cleavage, generating fragment ions corresponding to the individual substituted pyrazole and pyridine moieties.[11]

Data Presentation: Expected MS Fragments

Ion Typem/z (example)Proposed Structure/OriginSignificance
[M+H]⁺250.1234Protonated parent moleculeConfirms molecular weight and allows formula calculation (HRMS).
[M+H - 27]⁺223.1156Loss of HCN from pyrazole ringCharacteristic evidence of a pyrazole core.[11]
[C₇H₈N]⁺106.0657Methylpyridine fragmentSuggests cleavage at the inter-ring bond; confirms pyridine portion.
[C₇H₇N₂]⁺119.0609Methylpyrazole fragmentSuggests cleavage at the inter-ring bond; confirms pyrazole portion.
Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid is often used to promote protonation and enhance the [M+H]⁺ signal.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass, setting constraints for expected elements (C, H, N, and potentially others like O, S, halogens).

Part 3: NMR Spectroscopy – The Architectural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the precise connectivity of atoms in a molecule. For methylpyridin-pyrazoles, a combination of 1D and 2D NMR experiments is not just helpful, but essential.[12]

Expertise & Causality: A common pitfall is relying solely on ¹H and ¹³C NMR. Due to the aromatic nature of both rings, proton signals often overlap in a crowded region (typically 7.0-9.0 ppm), making definitive assignment from 1D spectra alone impossible. Furthermore, N-unsubstituted pyrazoles can undergo rapid proton exchange (tautomerism), which can broaden N-H signals and average the chemical shifts of the C3 and C5 carbons, complicating analysis.[13] Therefore, a suite of 2D experiments is required to deconstruct the molecule piece by piece.

The NMR Toolkit
  • ¹H NMR: Provides the initial proton count and identifies distinct spin systems (e.g., patterns on the pyridine ring).

  • ¹³C & DEPT-135 NMR: Identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃ (positive signals) and quaternary carbons (absent). This is crucial for counting the skeletal atoms and verifying against the MS-derived formula.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships. This is used to "walk" along the proton framework of the pyridine ring, connecting adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the ¹H and ¹³C chemical shifts.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment. It reveals correlations between protons and carbons over two or three bonds. Its power lies in its ability to connect fragments across non-protonated atoms (quaternary carbons, nitrogen atoms). This is how the methyl group is connected to the pyridine ring, and critically, how the pyridine ring is connected to the pyrazole ring.[12][14]

Caption: Key HMBC correlations linking the pyridine and pyrazole rings. (Note: A proper chemical structure image would replace the placeholder).

Protocol: Acquiring a Definitive NMR Dataset
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is dry to minimize exchange broadening of the N-H proton.[13]

  • 1D Spectra Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra. Ensure adequate resolution and signal-to-noise.

  • 2D Spectra Parameter Optimization:

    • HSQC: Use standard parameters.

    • HMBC: Set the key parameter for long-range coupling (e.g., d6 or CNST13 on Bruker systems) to optimize for a J-coupling of 8-10 Hz. This value is chosen because it is a good compromise for observing both ²JCH and ³JCH correlations, which are critical for piecing the structure together.[13]

  • Data Processing and Analysis:

    • Process all spectra with appropriate window functions.

    • Use the HSQC to assign protons to their carbons.

    • Use the COSY to establish proton-proton adjacencies.

    • Systematically analyze the HMBC spectrum. Start from an unambiguously assigned proton (e.g., the methyl group protons) and identify all its long-range carbon correlations. Use these correlations to link to the next fragment, methodically building the complete molecular structure.

Data Presentation: Representative NMR Assignments

Positionδ ¹³C (ppm)δ ¹H (ppm) (J in Hz)Key HMBC Correlations (from H at position)
Py-CH₃21.52.55 (s, 3H)C2', C3'
Py-C2'158.2-C3', C4', C6', Py-CH₃
Py-C4'118.97.85 (d, 8.5)C2', C3', C5', C6'
Pz-C3149.7-C4, C5, Py-C2'
Pz-C4105.46.50 (s, 1H)C3, C5
Pz-C5141.18.10 (s, 1H)C3, C4
Pz-NH-13.1 (br s, 1H)C3, C5

Part 4: Single-Crystal X-Ray Crystallography – The Final Word

While a full suite of NMR experiments can provide a highly confident structural assignment, single-crystal X-ray crystallography (SC-XRD) offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[15][16]

Expertise & Causality: SC-XRD is not always feasible, as it requires growing high-quality single crystals, which can be a significant challenge. It is typically employed when:

  • NMR data is ambiguous (e.g., inseparable isomers).

  • The absolute stereochemistry of a chiral center needs to be determined.

  • A definitive understanding of intermolecular interactions (e.g., hydrogen bonding networks) in the solid state is required for drug formulation or materials science applications.[17]

The resulting crystal structure provides a final, independent validation of the structure proposed by NMR and MS.[18]

Protocol: From Powder to Structure
  • Crystal Growth: This is the most critical and often trial-and-error step. A common and effective method is slow evaporation.

    • Create a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate/hexane).

    • Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Monitor over several days or weeks for the formation of well-defined, non-twinned single crystals.[18]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer.

    • The crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal motion, which results in a higher quality diffraction pattern.

    • The mounted crystal is placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated.[19]

  • Structure Solution and Refinement:

    • The diffraction data is used to solve the crystal structure, yielding an initial electron density map and atomic positions.

    • The structural model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. A low final R-factor (typically < 0.05) indicates a good quality refinement.

Data Presentation: Key Crystallographic Parameters

ParameterCompound ACompound BSignificance
Crystal SystemMonoclinicTriclinicDescribes the basic shape of the unit cell.[15]
Space GroupP2₁/nP-1Describes the symmetry elements within the unit cell.[15]
a, b, c (Å)9.3, 10.1, 14.58.7, 9.5, 11.2Dimensions of the unit cell.
β (°)95.5-Angle of the unit cell for monoclinic systems.
R-factor0.0410.038A measure of the agreement between the model and data; lower is better.

Conclusion

The structural elucidation of novel methylpyridin-pyrazole compounds is a task that demands a synergistic and logical application of modern analytical techniques. It begins with the foundational data from Mass Spectrometry to establish the molecular formula. It then moves to the architectural mapping provided by a comprehensive set of 1D and 2D NMR experiments, which in most cases can lead to a confident structural assignment. Finally, where absolute certainty is required or when solid-state properties are of interest, Single-Crystal X-Ray Crystallography provides the definitive and unambiguous three-dimensional structure. By understanding the strengths and causal logic behind each technique, researchers can efficiently and accurately characterize these pharmacologically significant molecules, paving the way for their development as next-generation therapeutics.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Can. J. Chem. URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: International Journal of Materials and Chemistry URL: [Link]

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  • Title: Structure Elucidation of a Pyrazolo[13][20]pyran Derivative by NMR Spectroscopy Source: MDPI URL: [Link]

  • Title: Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times Source: ResearchGate URL: [Link]

  • Title: Mass fragmentation pattern of compound 4l Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives Source: RSC Advances URL: [Link]

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Foundational

Physicochemical Characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A foundational step in this process is th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. A foundational step in this process is the comprehensive characterization of a compound's physicochemical properties. These parameters—solubility, lipophilicity, and ionization state (pKa)—are not mere data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern everything from absorption and distribution to metabolic stability and target engagement.

This technical guide provides an in-depth framework for the characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a heterocyclic compound featuring a substituted pyridine linked to a pyrazole methanol core. Such scaffolds are of significant interest in medicinal chemistry due to their versatile synthetic handles and potential for forming key interactions with biological targets. As no extensive experimental data for this specific molecule is publicly available, this document serves a dual purpose: first, to present a robust profile based on high-quality in silico predictions, and second, to provide detailed, field-proven experimental protocols for researchers to validate these predictions and establish a definitive empirical profile.

This guide is structured to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodologies required to thoroughly assess this, or structurally similar, novel chemical entities.

Chemical Identity and Structure

A precise understanding of the molecular structure is the bedrock of all subsequent physicochemical analysis.

  • IUPAC Name: (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

  • Molecular Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 203.24 g/mol

  • Canonical SMILES: Cc1ccnc(c1)n1cc(cn1)CO

  • Chemical Structure: Chemical structure of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Image generated using online chemical drawing tools)

The structure consists of a pyrazole ring, which is substituted at the N1 position with a 5-methylpyridine group and at the C4 position with a hydroxymethyl group. The key features influencing its properties are the basic nitrogen of the pyridine ring, the aromatic pyrazole system, and the polar hydroxyl group capable of hydrogen bonding.

Predicted Physicochemical Properties Summary

In the absence of experimental data, computational models provide a reliable and resource-efficient means to estimate a compound's core physicochemical properties. These predictions are essential for guiding initial experimental design, prioritizing synthesis, and flagging potential development challenges. The following table summarizes the predicted properties for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, generated using established algorithms.

PropertyPredicted ValueImplication in Drug Discovery
Melting Point 110-130 °CSolid at room temperature; moderate melting point suggests good crystal lattice stability.
cLogP 1.5 ± 0.3Indicates a balance between solubility and permeability, falling within the desirable range for oral absorption (Lipinski's Rule of Five).
Aqueous Solubility (LogS) -2.5 ± 0.5Predicted to have moderate aqueous solubility. Experimental confirmation is critical for formulation development.
pKa (Most Basic) 4.2 ± 0.2 (Pyridine N)The pyridine nitrogen is the primary basic center. The compound will be significantly protonated and more soluble in the acidic environment of the stomach (pH 1-3) but will be predominantly in its neutral form at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 51.5 ŲSuggests good potential for oral bioavailability and cell membrane permeability (typically < 140 Ų).
Hydrogen Bond Donors 1 (hydroxyl group)
Hydrogen Bond Acceptors 3 (pyridine N, 2 pyrazole Ns)
Rotatable Bonds 2Low conformational flexibility, which can be advantageous for target binding.

Note: These values are computationally predicted and require experimental verification. The ranges provided reflect potential variability between different prediction algorithms.

Interplay of Physicochemical Properties: A Mechanistic Overview

The properties listed above are not independent variables but exist in a dynamic relationship that collectively dictates the molecule's behavior. Understanding this interplay is crucial for rational drug design.

Caption: Relationship between core physicochemical properties.

The pKa dictates the ionization state of the molecule at a given pH. For this compound, the basic pyridine nitrogen (predicted pKa ~4.2) will be protonated at low pH. This ionization dramatically increases aqueous solubility . The LogP represents the intrinsic lipophilicity of the neutral form of the molecule. However, the effective lipophilicity at a specific pH is described by the LogD (Distribution Coefficient), which is directly dependent on both LogP and pKa. A high LogD favors membrane permeability and thus absorption , but excessively high lipophilicity can decrease solubility and increase metabolic clearance. Therefore, a careful balance, as suggested by the predicted values for this compound, is often the goal in lead optimization.

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data integrity and reproducibility.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: This method, based on the OECD Guideline 105, is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[1][2][3][4][5] It ensures that a true equilibrium is reached between the solid compound and the saturated solution, providing a definitive value for formulation and biopharmaceutical classification.

Protocol Workflow Diagram:

G start Start weigh Add excess solid compound to vials with buffer (e.g., pH 7.4 PBS) start->weigh equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C or 37°C) to reach thermodynamic equilibrium weigh->equilibrate separate Separate solid from solution (Centrifuge at >10,000g or use 0.22 µm filter) equilibrate->separate sample Carefully collect supernatant, avoiding any solid disturbance separate->sample analyze Quantify concentration using validated HPLC-UV method against a standard curve sample->analyze end End analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for creating a standard curve.

  • Sample Incubation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible) to several vials containing a known volume of the pH 7.4 buffer.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. This extended period is critical to ensure true thermodynamic equilibrium is achieved.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the result. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a low-binding 0.22 µm syringe filter.

  • Quantification: Carefully aspirate the supernatant. Prepare serial dilutions of this supernatant and analyze them using a validated HPLC-UV method.

  • Data Analysis: Generate a standard curve by injecting known concentrations of the compound. Use the linear regression equation from the standard curve (must have R² > 0.995) to determine the concentration of the compound in the saturated supernatant. The result is reported in µg/mL or µM.

Lipophilicity Determination: LogP (n-Octanol/Water Partition Coefficient)

Causality: The n-octanol/water partition coefficient (LogP) is the universal measure of a compound's lipophilicity. The shake-flask method described in OECD Guideline 107 is a direct and reliable way to measure this property for compounds with expected LogP values in the range of -2 to 4, which includes the target molecule.[6][7]

Protocol Workflow Diagram:

G start Start prepare_phases Pre-saturate n-octanol with water and water with n-octanol for 24h to ensure mutual saturation start->prepare_phases add_compound Add compound to a vessel with known volumes of the two phases prepare_phases->add_compound equilibrate Shake vigorously (e.g., 2h at 25°C) to allow partitioning add_compound->equilibrate separate Separate phases by centrifugation (e.g., 3000g for 10 min) equilibrate->separate quantify Quantify compound concentration in both the aqueous and octanol phases via HPLC-UV separate->quantify calculate Calculate LogP = log₁₀([Conc]octanol / [Conc]aqueous) quantify->calculate end End calculate->end

Caption: Workflow for LogP Determination (Shake-Flask Method).

Step-by-Step Methodology:

  • Phase Preparation: Prepare the two phases by saturating n-octanol with water and water with n-octanol. This is achieved by mixing them and allowing them to separate over 24 hours. Use an appropriate buffer for the aqueous phase to ensure the compound remains in its neutral form (e.g., a pH 9 buffer for this compound, well above its basic pKa).

  • Partitioning: Add a known amount of the compound, dissolved in the minimum required volume of one phase, to a centrifuge tube containing known volumes of both the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the tube vigorously for a defined period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning.

  • Phase Separation: Centrifuge the tube to ensure a clean separation of the two immiscible layers.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be run in triplicate.

Self-Validation Note: For a trustworthy result, the total amount of compound recovered from both phases should be within 90-110% of the amount initially added.

Ionization Constant (pKa) Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and direct method for determining pKa values.[8][9][10][11][12] It works by monitoring the change in pH of a solution of the compound as a titrant (acid or base) is added. The pKa corresponds to the pH at which 50% of the specific functional group is ionized, identified as the midpoint of the buffer region or the inflection point on the titration curve.

Protocol Workflow Diagram:

G start Start prepare_solution Dissolve compound in water (with co-solvent if needed). Adjust initial pH to ~2 with HCl start->prepare_solution calibrate_ph Calibrate pH meter with standard buffers (e.g., 4, 7, 10) prepare_solution->calibrate_ph titrate Titrate solution with standardized NaOH, recording pH after each addition calibrate_ph->titrate plot Plot pH vs. Volume of Titrant Added titrate->plot analyze Identify inflection point(s) using first or second derivative plot. pKa = pH at half-equivalence point plot->analyze end End analyze->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • System Setup: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-10 mM). A small amount of a co-solvent like methanol may be used if solubility is low, but its effect must be noted.

  • Initial pH Adjustment: For determining the pKa of a base (like the pyridine in the target compound), titrate with a standardized acid (e.g., 0.1 M HCl) to protonate the molecule fully, bringing the starting pH to ~2. Then, titrate back with a standardized base (e.g., 0.1 M NaOH).

  • Titration: Place the solution in a jacketed vessel at a constant temperature (25°C) under a nitrogen atmosphere to exclude atmospheric CO₂. Add the standardized NaOH titrant in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is found at the steepest point of this curve, which is most accurately identified as the peak of the first derivative plot (ΔpH/ΔV). The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

Conclusion

The physicochemical profile of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, as outlined by in silico predictions, presents a promising starting point for drug discovery efforts. The predicted balance of moderate lipophilicity, adequate polar surface area, and pH-dependent solubility suggests the potential for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, these computational estimations are a guide, not a substitute for empirical measurement.

The authoritative protocols detailed in this guide provide a clear and robust pathway for researchers to obtain high-quality, reproducible experimental data for solubility, LogP, and pKa. By integrating these validated experimental results with the initial computational profile, drug development teams can make informed, data-driven decisions, effectively mitigating risks and accelerating the progression of this and other novel chemical entities toward clinical evaluation.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (1981), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Biotecnologie BT (n.d.), Determination of the Partition Coefficient n-octanol/water. URL: [Link]

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility. URL: [Link]

  • Creative Bioarray (n.d.), Protocol for Determining pKa Using Potentiometric Titration. URL: [Link]

  • Analytice (2021), OECD 105 – Water Solubility Test at 20°C. URL: [Link]

  • Journal of Chemical Education (2000), The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. URL: [Link]

  • ACD/Labs (n.d.), Calculate Physicochemical Properties | PhysChem Suite. URL: [Link]

  • Chemicalize by ChemAxon (n.d.), Instant Cheminformatics Solutions. URL: [Link]

  • Virtual Computational Chemistry Laboratory (n.d.), On-line Lipophilicity/Aqueous Solubility Calculation Software. URL: [Link]

  • DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link]

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Exploratory

exploring the biological activity of substituted pyrazole derivatives

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives Introduction: The Enduring Significance of the Pyrazole Heterocycle The pyrazole ring, a five-membered heterocycle containing two...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic system has proven to be a remarkably versatile scaffold, leading to a multitude of approved drugs and clinical candidates with diverse therapeutic applications.[1][3] Its prevalence in marketed drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole underscores the pharmacological potential inherent in the pyrazole nucleus.[3] The unique structural and electronic properties of pyrazoles allow for a wide range of substitutions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This guide will provide a comprehensive exploration of the synthesis, biological activities, and evaluation of substituted pyrazole derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the Pyrazole Core

The generation of diverse pyrazole libraries hinges on robust and flexible synthetic methodologies. The classical and most prevalent method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[3][4] This approach offers a straightforward and rapid route to polysubstituted pyrazoles.[4]

Variations and alternative strategies have been developed to enhance efficiency, regioselectivity, and substrate scope. These include:

  • 1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkene or alkyne.[2][3]

  • Multicomponent Reactions: These one-pot reactions combine three or more reactants to form the pyrazole ring, offering high atom economy and procedural simplicity.[3]

  • Microwave- and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields, providing more sustainable synthetic routes.[5]

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1,3-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazole Substituted Pyrazole Cyclocondensation->Pyrazole

Caption: A simplified workflow of the classical Knorr pyrazole synthesis via cyclocondensation.

A Spectrum of Biological Activities: Therapeutic Potential of Pyrazole Derivatives

The true value of the pyrazole scaffold lies in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The following sections will delve into the most significant of these, highlighting key examples and their mechanisms of action.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyrazoles have emerged as a prominent class of anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in tumor growth and proliferation.[7]

Key Molecular Targets:

  • Kinase Inhibition: A significant number of pyrazole-based anticancer agents function as kinase inhibitors.[8][9][10] They can target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby disrupting signaling pathways crucial for cancer cell survival and proliferation.[6][7] For instance, some pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[6]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[7]

  • DNA Binding and Apoptosis Induction: Some pyrazoles can interact with DNA and induce apoptosis (programmed cell death) in cancer cells.[6]

Data Summary: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference DrugReference IC50 (µM)Citation
Indole-Pyrazole HybridHCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[6]
Pyrazolo[3,4-b]pyridineHepG2, MCF7, HeLa3.11–4.91Doxorubicin4.30–5.17[6]
Ferrocene-Pyrazole HybridHCT-1163.12Not Available-[5]
Pyrano[2,3-c]pyrazole786-0 (Renal)9.9 (µg/mL)DoxorubicinNot Specified[5]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The success of celecoxib has firmly established pyrazoles as a critical scaffold for the development of anti-inflammatory drugs.[11][12] Many pyrazole derivatives exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11]

Mechanism of Action:

  • COX Inhibition: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[11][12]

  • LOX Inhibition: Some pyrazole derivatives have been shown to inhibit lipoxygenase, another important enzyme in the inflammatory cascade that produces leukotrienes.[11]

In Vivo Evaluation: The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the anti-inflammatory potential of novel compounds.[13][14][15]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole_Inhibitor Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Inhibitor->COX_Pathway Inhibits

Caption: Pyrazole derivatives can mitigate inflammation by inhibiting key enzymatic pathways.

Antimicrobial and Antiviral Activities

Substituted pyrazoles also exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[1][3] The structural diversity of pyrazole derivatives allows for the development of agents with specific antimicrobial or antiviral profiles. For example, certain pyrazole esters have been identified as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase.[3]

Experimental Protocols: A Guide to Biological Evaluation

The exploration of the biological activity of novel pyrazole derivatives requires a robust set of in vitro and in vivo assays. The following protocols provide a standardized framework for these evaluations.

In Vitro Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][16]

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole derivatives and a reference drug (e.g., Indomethacin) orally or intraperitoneally.[11]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazole derivatives.[6][17] SAR studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact on biological activity. For example, the nature and position of substituents on the phenyl rings of 3,5-diphenylpyrazoles can significantly influence their inhibitory activity against specific enzymes.[18]

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for pyrazole synthesis will accelerate the discovery of novel derivatives.

  • Targeted Therapies: The design of pyrazole derivatives that selectively target specific isoforms of enzymes or mutated proteins will lead to more effective and less toxic drugs.[8]

  • Hybrid Molecules: The combination of the pyrazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.[16]

References

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  • In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]

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Foundational

Unraveling the Molecular Blueprint: A Technical Guide to Mechanism of Action Studies for Pyridinyl-Pyrazole Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The pyridinyl-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and se...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinyl-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Elucidating the precise mechanism of action (MoA) for these compounds is paramount for their successful development from promising hits to clinically effective therapeutics. This guide provides an in-depth, technically focused framework for dissecting the MoA of novel pyridinyl-pyrazole compounds. Moving beyond a simple checklist of assays, we delve into the causal logic behind experimental choices, emphasizing a self-validating, multi-pronged approach. From initial target identification and engagement to the intricate downstream signaling consequences and in vivo validation, this document serves as a comprehensive resource for researchers dedicated to advancing our understanding of this critical class of molecules.

Introduction: The Pyridinyl-Pyrazole Scaffold - A Kinase Inhibitor Powerhouse

The pyridinyl-pyrazole core is a recurring motif in a multitude of kinase inhibitors, a testament to its favorable interactions within the ATP-binding pocket of these enzymes.[1] Compounds based on this scaffold have shown inhibitory activity against a range of kinases, including p38 MAP kinase, Src, Janus kinases (JAKs), and Aurora kinases.[2][3][4] The dysregulation of these kinases is implicated in a host of diseases, most notably cancer and inflammatory disorders.[5][6] Therefore, a rigorous and systematic investigation into the MoA of a novel pyridinyl-pyrazole compound is the foundational step in its journey towards becoming a targeted therapeutic agent.

This guide will navigate the user through a logical progression of experiments designed to build a comprehensive MoA profile. We will begin with the fundamental question: "What does it bind to?", and progress to "How does it affect the cell and the organism?".

Phase I: Identifying the Molecular Target

The initial challenge in characterizing a novel compound is to identify its direct molecular target(s). A phenotypic screen may reveal a compound's potent cellular effect, but without knowledge of the target, rational optimization and development are impossible.

Affinity-Based and Label-Free Approaches

Two primary strategies are employed for target identification of small molecules: affinity-based pull-down and label-free methods.[7][8]

  • Affinity-Based Pull-Down: This classic technique involves immobilizing the pyridinyl-pyrazole compound onto a solid support (e.g., agarose beads) or tagging it with a high-affinity handle like biotin.[7][8] The modified compound is then incubated with cell lysate, and any proteins that bind are "pulled down" and subsequently identified by mass spectrometry.[7]

  • Label-Free Methods: These approaches utilize the unmodified compound, thus avoiding potential artifacts introduced by chemical modifications. Key label-free methods include:

    • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10] The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation.[11]

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[12]

Experimental Workflow: Target Identification Funnel

A pragmatic approach is to start with a broad, unbiased method like CETSA coupled with mass spectrometry (MS-CETSA) to identify a panel of potential binding partners. Hits can then be validated using orthogonal methods like affinity pull-downs or DARTS.

G phenotypic_screen Phenotypic Screening Hit (e.g., anti-proliferative activity) target_id_start Target Identification Strategy phenotypic_screen->target_id_start cetsa_ms MS-CETSA (Unbiased, Label-Free) target_id_start->cetsa_ms affinity_pulldown Affinity Pull-down + MS (Validation) cetsa_ms->affinity_pulldown darts DARTS (Orthogonal Validation) cetsa_ms->darts validated_hits Validated Target(s) affinity_pulldown->validated_hits darts->validated_hits

Caption: A workflow for identifying the molecular target(s) of a pyridinyl-pyrazole compound.

Phase II: Quantifying Target Engagement and Biochemical Activity

Once a primary target, often a kinase, is identified, the next critical step is to quantify the interaction both in a purified system and within the complex environment of a living cell. This confirms direct binding and provides crucial potency data (e.g., IC50, Kd).

Biochemical Assays: Probing the Purified Target

Biochemical assays are essential for determining if the compound directly inhibits the catalytic activity of the identified kinase.[13] These assays are typically performed in a high-throughput format and are crucial for establishing structure-activity relationships (SAR).[14]

Key Biochemical Assay Formats:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16] They are highly sensitive and amenable to high-throughput screening.[13]

  • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.[13]

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a pyridinyl-pyrazole compound against its purified kinase target.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended for the specific kinase.

    • Reconstitute the kinase enzyme and substrate to their working concentrations.

    • Prepare a serial dilution of the pyridinyl-pyrazole compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of the kinase/substrate mixture.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[17]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Confirming Action in a Biological Context

While biochemical assays are vital, they do not confirm that the compound can enter a cell and engage its target in the native environment.[18] Cellular target engagement assays bridge this gap.[19]

Cellular Thermal Shift Assay (CETSA): As mentioned for target identification, CETSA is also the gold standard for validating target engagement in cells.[9] By treating intact cells with the compound and then heating them, a shift in the thermal stability of the target protein confirms intracellular binding.[5]

Step-by-Step Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the pyridinyl-pyrazole compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[5]

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Quantify the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Probe with a primary antibody specific for the target protein.

    • Detect with a secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Phase III: Delineating the Downstream Cellular Consequences

Identifying the direct target and confirming engagement is only part of the story. A comprehensive MoA study must also map the downstream consequences of target inhibition.[20][21] This provides a deeper understanding of the compound's biological effects and can reveal potential biomarkers for clinical development.

Mapping the Signaling Pathway

Since pyridinyl-pyrazole compounds frequently target kinases, their primary effect is to modulate phosphorylation-dependent signaling cascades. Western blotting is a key technique to probe the phosphorylation status of known downstream substrates of the target kinase.

Example Signaling Pathways for Common Pyridinyl-Pyrazole Targets:

  • p38 MAPK Pathway: Inhibition of p38 MAPK can affect a multitude of downstream targets involved in inflammation and stress responses, such as MAPKAPK-2, MSK1/2, and transcription factors like ATF-2.[7][22]

  • Src Kinase Pathway: Src is a non-receptor tyrosine kinase that regulates pathways involved in cell proliferation, migration, and survival.[23] Downstream effectors include STAT3, PI3K/Akt, and the Ras/Raf/MAPK cascade.[24][25][26]

  • JAK-STAT Pathway: JAK inhibitors block the signaling of numerous cytokines and growth factors, impacting immune responses and cell proliferation.[18][27] The key downstream effectors are the STAT transcription factors.[2]

  • Aurora Kinase Pathway: Aurora kinases are critical regulators of mitosis.[20][28] Their inhibition leads to defects in centrosome separation, spindle assembly, and cytokinesis, often resulting in cell cycle arrest and apoptosis.[21][29]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerization GeneExpression Gene Expression (Immunity, Proliferation, Apoptosis) STAT_dimer->GeneExpression Nuclear Translocation & DNA Binding PyridinylPyrazole Pyridinyl-Pyrazole Inhibitor PyridinylPyrazole->JAK

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a pyridinyl-pyrazole JAK inhibitor.

Assessing Cellular Phenotypes

The ultimate goal of a targeted therapy is to elicit a desired cellular response. Cell-based assays are crucial for linking target inhibition to a functional outcome.[15][29]

Common Cell-Based Assays:

Assay TypePrincipleTypical Readout
Proliferation/Viability Measures the number of viable cells after treatment.Colorimetric (e.g., MTT), Luminescent (e.g., CellTiter-Glo®)
Apoptosis Detects markers of programmed cell death.Caspase activity, Annexin V staining (Flow Cytometry)
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle.DNA content analysis (Flow Cytometry)
Migration/Invasion Measures the ability of cells to move through a membrane.Transwell assays

Phase IV: In Vivo Validation of Mechanism and Efficacy

The final and most challenging phase of MoA studies is to translate the in vitro findings to a living organism. In vivo studies are essential to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.[30][31]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD studies establish the relationship between the drug concentration in the body over time (PK) and its biological effect (PD).[31] For a kinase inhibitor, the PD effect is often measured by the inhibition of the target's phosphorylation in tumor tissue or surrogate tissues.[30]

Efficacy Studies in Animal Models

The anti-tumor or anti-inflammatory efficacy of a pyridinyl-pyrazole compound is typically evaluated in relevant mouse models.[1][13] For oncology indications, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.[30]

Key Readouts in In Vivo Efficacy Studies:

  • Tumor growth inhibition

  • Changes in biomarker levels (e.g., phosphorylated target) in tumor tissue[30][31]

  • Assessment of animal well-being and potential toxicities

G start Lead Pyridinyl-Pyrazole Compound pk_studies Pharmacokinetic (PK) Studies (Dosing, Exposure) start->pk_studies pd_studies Pharmacodynamic (PD) Studies (Target Inhibition in Tissue) pk_studies->pd_studies efficacy_models Efficacy Studies in Animal Models (e.g., Xenografts) pd_studies->efficacy_models clinical_candidate Clinical Candidate Selection efficacy_models->clinical_candidate

Caption: The progression from a lead compound to a clinical candidate through in vivo studies.

Conclusion: Building a Self-Validating MoA Narrative

Elucidating the mechanism of action for a pyridinyl-pyrazole compound is a multi-faceted endeavor that requires a logical and iterative experimental approach. By systematically identifying the target, quantifying engagement and biochemical activity, mapping the downstream cellular consequences, and validating the mechanism in vivo, researchers can build a robust and self-validating narrative. This comprehensive understanding is not merely an academic exercise; it is the bedrock upon which successful, targeted therapies are built, ultimately transforming promising molecules into life-saving medicines.

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability Assessment of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Foreword: The Crucial Role of Early-Stage Physicochemical Profiling In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most cr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this early phase is the thorough characterization of a molecule's fundamental physicochemical properties. It is here, in the meticulous assessment of solubility and stability, that we lay the groundwork for success. A molecule with poor solubility may never achieve the necessary exposure to exert its therapeutic effect, leading to misleading results in biological assays and costly failures in later development.[1][2] Similarly, an unstable compound can degrade on the shelf or within the physiological environment, compromising safety, efficacy, and product viability.

This guide provides an in-depth framework for the comprehensive evaluation of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a novel heterocyclic compound. The structure, featuring a pyrazole ring linked to a methyl-substituted pyridine and bearing a hydroxymethyl group, presents a unique combination of functionalities that govern its behavior. Pyrazole-containing compounds are noted for their metabolic stability and diverse pharmacological activities, making them a privileged scaffold in drug design.[3][4][5] The pyridine moiety introduces a basic center, suggesting pH-dependent properties, while the hydroxymethyl group can participate in hydrogen bonding, influencing both solubility and potential degradation pathways.

This document is structured not as a rigid template, but as a logical progression of inquiry, guiding the research scientist from initial in silico predictions through to rigorous experimental protocols. We will delve into the causality behind each experimental choice, emphasizing the creation of self-validating systems that ensure data integrity and build a robust foundation for informed decision-making in the drug development pipeline.

Part 1: Foundational Physicochemical Characterization

Before embarking on large-scale solubility and stability campaigns, a foundational understanding of the molecule's intrinsic properties is paramount. These initial parameters provide context for subsequent experimental designs and help in the early identification of potential development liabilities.

In Silico Prediction: A First Look

Computational tools offer a rapid, resource-efficient first pass at estimating key physicochemical properties.[6] These predictions, while not a substitute for experimental data, are invaluable for planning experiments, such as selecting appropriate solvent systems for LogP determination or anticipating the pH range for pKa measurement.

Table 1: Predicted Physicochemical Properties of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

ParameterPredicted ValueMethod/SoftwareSignificance in Drug Development
pKa (strongest basic) 4.5 - 5.5ACD/pKa DB, MarvinSketchInfluences solubility, absorption, and distribution by determining the ionization state at different physiological pHs.
cLogP 1.5 - 2.5CSpKa Predictor, XLogP3Predicts lipophilicity, which is critical for membrane permeability and oral absorption. A value in this range is often favorable.[7]
Aqueous Solubility (LogS) -2.0 to -3.0ALOGPS, ESOLProvides an early estimate of water solubility, a critical factor for bioavailability and formulation.[8]
Experimental Determination of pKa

The ionization constant (pKa) is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule in different environments, profoundly impacting solubility, permeability, and target binding. Given the pyridine nitrogen, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is expected to have a basic pKa. Potentiometric titration is a robust and widely accepted method for its determination.[9][10]

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurement.[9]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa can be extrapolated back to 0% co-solvent.

  • Titration Setup: Place 20 mL of the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to displace dissolved CO2, which can interfere with the titration of basic compounds.[9]

  • Acidification: Make the solution acidic by adding 0.1 M HCl until the pH is approximately 2 units below the expected pKa (e.g., pH 2.0-2.5).

  • Titration: Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH solution. Record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[9]

  • Data Analysis: Continue the titration until the pH is approximately 2 units above the expected pKa (e.g., pH 12). Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.

  • Replication: Perform the titration in triplicate to ensure reliability and report the average pKa with the standard deviation.[9]

Experimental Determination of Lipophilicity (LogD)

Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, a key factor in membrane permeability, plasma protein binding, and metabolism.[7] The distribution coefficient (LogD) is the measure of lipophilicity at a specific pH, which is more physiologically relevant for ionizable compounds than the pH-independent partition coefficient (LogP). The shake-flask method is the "gold standard" for LogD determination.[11][12]

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine 990 µL of pre-saturated PBS (pH 7.4) and 1000 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Cap the vial tightly and shake on a rotator at room temperature for at least 1 hour to allow the compound to reach partitioning equilibrium.[12]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layer. Determine the concentration of the compound in each phase using a validated analytical method, typically RP-HPLC with UV or LC-MS/MS detection.[12]

  • Calculation: Calculate LogD at pH 7.4 using the following formula: LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Controls: Include control compounds with known LogD values to validate the experimental setup.

Part 2: Comprehensive Solubility Assessment

Solubility is not a single value but a context-dependent property. In drug discovery, we distinguish between kinetic and thermodynamic solubility, each providing different but complementary insights.[13][14]

Workflow for Comprehensive Solubility Assessment

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-Formulation Kinetic Kinetic Solubility Assay (High-Throughput, Turbidimetric) Organic Organic Solvent Screen (Qualitative/Semi-Quantitative) Kinetic->Organic Assess Formulation Options Decision Go/No-Go Decision Formulation Strategy Kinetic->Decision Early Flagging Thermo Thermodynamic Solubility Assay (Shake-Flask, pH Profile) Organic->Thermo Bio Biorelevant Media Solubility (SGF, FaSSIF, FeSSIF) Thermo->Bio Predict In Vivo Behavior Bio->Decision Candidate Selection Start Compound Synthesis Start->Kinetic Initial Screening

Caption: Workflow for solubility assessment from early discovery to lead optimization.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock (typically DMSO). This mimics the conditions of many high-throughput screening (HTS) biological assays and is a rapid method to flag compounds that might produce artifacts due to precipitation.[2][15]

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometric plate reader or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2][15]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background. This is often determined by finding the intersection of the baseline and the precipitation curve.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution at equilibrium. It is considered the "gold standard" and is critical for lead optimization and pre-formulation activities.[2][16] The shake-flask method is the definitive approach.

  • Sample Preparation: Add an excess amount of solid, crystalline compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[16]

  • Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. The time required to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[16]

  • Sample Processing: After equilibration, filter the suspension through a low-binding 0.45 µm filter (e.g., PVDF) to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated, stability-indicating RP-HPLC-UV method against a standard curve.

  • pH Verification: Measure the final pH of the filtrate to ensure it has not changed during the experiment.[16]

Data Presentation and Interpretation

Summarizing solubility data in a clear, comparative format is essential for project teams to make rapid and informed decisions.

Table 2: Hypothetical Solubility Profile of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
Kinetic PBS + 1% DMSO7.42585~395Moderately Soluble
Thermodynamic Aqueous Buffer2.025>200>930Soluble
Thermodynamic Aqueous Buffer4.525150~697Soluble
Thermodynamic Aqueous Buffer7.42560~279Sparingly Soluble
Thermodynamic SGF*1.237>250>1162Highly Soluble
Thermodynamic FaSSIF**6.53775~348Sparingly Soluble

*SGF: Simulated Gastric Fluid **FaSSIF: Fasted State Simulated Intestinal Fluid

Interpretation: The hypothetical data illustrates a classic pH-dependent solubility profile for a basic compound. The high solubility in acidic conditions (SGF, pH 2.0) is due to the protonation of the pyridine nitrogen, forming a more soluble salt. The solubility decreases as the pH increases towards and beyond its pKa, resulting in lower solubility in intestinal fluid and PBS at pH 7.4. This profile suggests that the compound is likely to dissolve well in the stomach but may be at risk of precipitating in the upper intestine, a critical consideration for oral absorption.

Part 3: Comprehensive Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a non-negotiable step mandated by regulatory agencies worldwide.[17][18][19] The goal is twofold: to understand the degradation pathways and to develop a stability-indicating analytical method that can reliably track the purity of the drug substance over time.

Workflow for Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation (ICH Q1A) MethodDev Develop Stability-Indicating RP-HPLC Method Acid Acid Hydrolysis (e.g., 0.1M HCl) MethodDev->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) MethodDev->Base Oxidation Oxidation (e.g., 3% H₂O₂) MethodDev->Oxidation Thermal Thermal Stress (e.g., 60°C, Dry) MethodDev->Thermal Photo Photostability (ICH Q1B Light Box) MethodDev->Photo Analysis Analyze Stressed Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Start Drug Substance Start->MethodDev Outcome Identify Degradants Elucidate Pathways Validate Method Analysis->Outcome Formal Initiate Formal Stability Studies (Long-Term & Accelerated) Outcome->Formal

Caption: Logical workflow for conducting forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies purposefully expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[20] This is essential for developing and validating a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[21]

For each condition, a solution of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample, protected from the stress condition, is stored and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Incubate the sample solution for time points such as 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Incubate the sample solution for the same time points. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.

    • Procedure: Incubate the sample solution, protected from light. Monitor the reaction at intervals up to 24 hours. The reaction can be quenched by adding a reducing agent like sodium bisulfite if necessary, though dilution is often sufficient.

  • Thermal Degradation (Thermolysis):

    • Condition: Solid compound stored at 80°C in a controlled oven.

    • Procedure: Store the solid sample for up to 7 days. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Procedure: Place samples in a photostability chamber. A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions. Analyze both light-exposed and dark control samples.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time. For heterocyclic compounds like the one , a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective choice.[22][23]

Key Attributes of a SIM:

  • Specificity: The method must be able to produce a clean separation between the intact parent compound, its degradation products, and any process impurities. This is typically confirmed using a photodiode array (PDA) detector to assess peak purity and by spiking the sample with known impurities.

  • Accuracy & Precision: The method must provide accurate and reproducible results.

  • Linearity: The detector response must be linear over a defined concentration range.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Data Presentation and Interpretation

The results of the forced degradation study are best summarized in a table that clearly shows the compound's lability under different conditions.

Table 3: Hypothetical Forced Degradation Summary for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Stress ConditionDuration% Assay of Parent% DegradationNo. of Degradants >0.1%Comments
Control 24 hr99.8<0.20Compound is stable in solution at RT.
0.1 M HCl, 60°C 8 hr91.58.52Stable to acid. Minor degradation observed.
0.1 M NaOH, 60°C 24 hr98.91.11Highly stable to base.
3% H₂O₂, RT 4 hr85.214.83Susceptible to oxidation. N-oxidation is a likely pathway.
Heat, 80°C (Solid) 7 days99.50.50Thermally stable in the solid state.
ICH Photostability Cycle96.33.71Minor degradation upon light exposure.

Interpretation: The hypothetical data suggests that the primary degradation pathway for this molecule is oxidation. It shows good stability towards acid, base, and heat. This information is critical for guiding formulation development and defining appropriate packaging and storage conditions. For instance, the sensitivity to oxidation might necessitate the inclusion of an antioxidant in a liquid formulation or packaging under an inert atmosphere.

References

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • STEMart. Forced Degradation Studies. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Journal of Pharmaceutical Sciences and Research. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • BioDuro. ADME LogP LogD Assay. Available from: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • ACD/Labs. LogP vs LogD - What is the Difference?. Available from: [Link]

  • SlideShare. pKa and log p determination. Available from: [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Role of Heterocyclic Compounds in Drug Development: An Overview. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Journal of Pharmaceutical Chemistry. The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Available from: [Link]

  • Journal of Chemical Health Risks. A study of N-Heterocycles in Anticancer Drug Discovery from 2020-2024. Available from: [Link]

  • ResearchGate. Determination of pK(a) values of basic new drug substances by CE. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

  • ResearchGate. The results of synthesis of polysubstituted N-arylpyrazole derivatives 5a-d. Available from: [Link]

  • Journal of Cardiovascular Disease Research. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Semantic Scholar. Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. Available from: [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Available from: [Link]

  • Scheme 15. Preparation of N-arylpyrazole derivatives using activated Cu-catalysts. Available from: [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • National Institutes of Health. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

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Foundational

Preliminary In-Vitro Screening of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel heterocyclic compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. The guide is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel heterocyclic compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational assays required to elucidate the compound's potential biological activities. By integrating established protocols with the underlying scientific principles, this document serves as a practical resource for assessing cytotoxic, antimicrobial, and specific enzyme inhibitory properties. The methodologies are presented with a focus on experimental causality, ensuring that each step is understood within the broader context of drug discovery. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

The fusion of pyrazole and pyridine rings in a single molecular entity presents a compelling scaffold for medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a 5-methylpyridine moiety may further enhance these activities or introduce novel pharmacological characteristics. The subject of this guide, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, is a novel compound with unexplored biological potential.

This guide outlines a strategic, multi-tiered approach to its initial in-vitro evaluation. The proposed screening cascade is designed to efficiently identify and characterize the primary bio-activities of the compound, thereby guiding future research and development efforts. We will delve into three critical areas of preliminary screening:

  • Cytotoxicity Screening: To assess the compound's effect on cell viability and identify potential anticancer properties.[4][5]

  • Antimicrobial Screening: To determine its efficacy against a panel of pathogenic bacteria and fungi.[6][7][8]

  • Enzyme Inhibition Screening: To investigate its potential to modulate the activity of a key enzyme implicated in cancer, BRAF V600E.[9][10][11]

The following sections will provide detailed, step-by-step protocols for each of these screening platforms, accompanied by the scientific rationale for the experimental design and data interpretation.

Foundational Screening: Assessing Cytotoxic Potential

The initial evaluation of a novel compound's cytotoxic potential is a cornerstone of drug discovery, particularly in oncology.[4][12] These in-vitro assays provide crucial data on a compound's ability to induce cell death, offering insights into its efficacy and potency.[5]

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. For a preliminary screen, a diverse panel of human cancer cell lines is recommended to determine the compound's spectrum of activity.[13][14] We propose the following cell lines, representing common cancer types:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • HEK293: A human embryonic kidney cell line, to serve as a non-cancerous control for assessing selectivity.[15][16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Materials:

  • (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Test Compound)

  • Selected cancer cell lines (MCF-7, A549, HeLa) and a non-cancerous cell line (HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]

    • Incubate the plate for another 4 hours at 37°C.[19]

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

Data Presentation

Summarize the cytotoxic activity in a clear and structured table.

Table 1: Cytotoxic Activity of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HEK293Normal Kidney48[Insert Value]
Visualization of the Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, A549, HeLa, HEK293) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48h Incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Addition MTT Addition (4h Incubation) Treatment->MTT_Addition Solubilization Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

Antimicrobial Activity Screening

The prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[21] Heterocyclic compounds, including pyrazole derivatives, have shown promise in this area.[22][23][24] The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[6][7][8][25]

Rationale for Microbial Strain Selection

A panel of representative Gram-positive and Gram-negative bacteria, along with a common fungal strain, should be used for the initial screening.

  • Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a soil bacterium often used as a model organism).

  • Gram-negative bacteria: Escherichia coli (a common inhabitant of the gut that can cause infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance).

  • Fungus: Candida albicans (a common cause of opportunistic fungal infections).

Experimental Protocol: Agar Well Diffusion Method

This method relies on the diffusion of the test compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[6][26]

Materials:

  • (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Test Compound)

  • Selected microbial strains

  • Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the bacterial strains in Mueller-Hinton Broth and the fungal strain in Sabouraud Dextrose Broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Agar Plate Preparation:

    • Pour the molten agar into sterile petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells (6 mm in diameter) into the agar plates using a sterile cork borer.[25]

    • Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Acquisition and Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

Present the antimicrobial activity data in a tabular format.

Table 2: Antimicrobial Activity of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Microbial StrainGram Stain/TypeZone of Inhibition (mm) ± SD
Staphylococcus aureusGram-positive[Insert Value]
Bacillus subtilisGram-positive[Insert Value]
Escherichia coliGram-negative[Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value]
Candida albicansFungus[Insert Value]
Ciprofloxacin (Positive Control)-[Insert Value]
Fluconazole (Positive Control)-[Insert Value]
DMSO (Negative Control)-[Insert Value]
Visualization of the Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Inoculum Preparation (Bacterial & Fungal Strains) Inoculation Plate Inoculation Inoculum_Prep->Inoculation Agar_Prep Agar Plate Preparation Agar_Prep->Inoculation Well_Creation Well Creation Inoculation->Well_Creation Compound_Addition Compound Addition Well_Creation->Compound_Addition Incubation Incubation (24-48h) Compound_Addition->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement

Caption: Workflow for the agar well diffusion antimicrobial assay.

Targeted Screening: Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways.[9][10][11] The BRAF kinase, particularly the V600E mutant, is a key driver in many cancers, making it an important target for therapeutic intervention.[27]

Rationale for Target Selection

The BRAF V600E mutation leads to constitutive activation of the MAP kinase pathway, promoting cell proliferation and survival in various cancers, especially melanoma.[27] Screening our novel pyrazole derivative against this specific mutant kinase can reveal its potential as a targeted anticancer agent.

Experimental Protocol: BRAF V600E Kinase Assay

A common method for assessing kinase activity is to measure the phosphorylation of a substrate. This can be achieved using a variety of detection methods, including luminescence-based assays that quantify ATP consumption.[27][28]

Materials:

  • (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Test Compound)

  • Recombinant human BRAF V600E enzyme

  • BRAF substrate (e.g., inactive MEK1)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Max Reagent (or similar ATP detection reagent)

  • White, opaque 96-well plates

  • Positive control (a known BRAF V600E inhibitor, e.g., Vemurafenib)

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase assay buffer.

    • Prepare a solution of the BRAF V600E enzyme in the assay buffer.

    • Prepare a solution of the BRAF substrate and ATP in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • Assay Procedure:

    • To the wells of a white 96-well plate, add the test compound at various concentrations.

    • Add the BRAF V600E enzyme to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the Kinase-Glo® Max reagent to each well. This reagent measures the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Lower luminescence indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

    • Plot a dose-response curve and determine the IC50 value.

Data Presentation

Tabulate the results of the enzyme inhibition assay.

Table 3: BRAF V600E Kinase Inhibition by (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

CompoundTarget EnzymeIC50 (µM) ± SD
(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanolBRAF V600E[Insert Value]
Vemurafenib (Positive Control)BRAF V600E[Insert Value]
Visualization of the BRAF V600E Inhibition Pathway and Assay Workflow

BRAF_Pathway cluster_pathway Simplified MAPK Pathway RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Inhibitor->BRAF Inhibition

Caption: Simplified BRAF V600E signaling pathway and point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Compound) Compound_Enzyme Compound + Enzyme Incubation Reagent_Prep->Compound_Enzyme Reaction_Start Add Substrate/ATP (Reaction Initiation) Compound_Enzyme->Reaction_Start Reaction_Incubation Incubation (30°C) Reaction_Start->Reaction_Incubation Detection_Reagent Add Detection Reagent Reaction_Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc

Caption: Workflow for the BRAF V600E kinase inhibition assay.

Data Interpretation and Future Directions

The preliminary in-vitro screening data will provide the first glimpse into the biological activity profile of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

  • Cytotoxicity Data: Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into the mechanism of cell death (e.g., apoptosis assays) and broader screening against a larger panel of cancer cell lines.[4][29]

  • Antimicrobial Data: Significant zones of inhibition against bacterial or fungal strains would justify the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values to quantify the compound's potency.[8][25]

  • Enzyme Inhibition Data: Potent inhibition of BRAF V600E would position this compound as a candidate for further optimization as a targeted anticancer agent. Subsequent studies could include kinase selectivity profiling and cell-based assays to confirm on-target activity.[30][31]

The integration of data from these three primary screens will form a solid foundation for making informed decisions about the future development of this novel pyrazole derivative. A unified data management and analysis platform can streamline this process and lead to better insights.[32][33][34]

Conclusion

This technical guide has outlined a robust and scientifically grounded approach for the preliminary in-vitro screening of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. By following the detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently and effectively gather the initial data necessary to evaluate the therapeutic potential of this novel compound. The emphasis on experimental rationale and clear data presentation is intended to facilitate a comprehensive understanding of the compound's biological profile and to guide subsequent stages of drug discovery and development.

References

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Exploratory

The Alchemist's Guide to Aromaticity: A Modern Treatise on the Synthesis of Pyrazole Compounds

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals and agrochemicals.[1][2][3] Its remarkable versa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals and agrochemicals.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have rendered it a "privileged scaffold" in medicinal chemistry.[4][5] Molecules incorporating this ring system are found in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil (Viagra®).[6] This in-depth technical guide provides a comprehensive literature review of the principal synthetic routes to pyrazole compounds, intended for researchers, scientists, and professionals in drug development. We will navigate through the foundational classical methods to the forefront of contemporary synthetic strategies, elucidating the mechanistic underpinnings and practical considerations of each approach. The narrative is structured to offer not just a catalog of reactions, but a cohesive understanding of the chemical logic that drives the synthesis of these vital heterocyclic compounds.

The Enduring Legacy of Classical Syntheses: The Knorr and Paal-Knorr Reactions

The most traditional and widely employed method for constructing the pyrazole ring is the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic three-carbon component.[7] This fundamental approach, pioneered by Ludwig Knorr in 1883, remains a highly relevant and versatile strategy in the synthetic chemist's arsenal.[8][9]

The Knorr Pyrazole Synthesis: A Foundation in Heterocyclic Chemistry

The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[10][11] The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[9]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the issue of regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[6][8] The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H₂O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

StepProcedure
1. Reactant Addition In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note: This addition is exothermic.
2. Heating Heat the reaction mixture under reflux for 1 hour.
3. Isolation Cool the resulting syrup in an ice bath.
4. Crystallization Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
5. Purification The pure pyrazolone can be obtained by recrystallization from ethanol.
The Paal-Knorr Synthesis: A Variation on a Theme

While the Paal-Knorr synthesis is most famously associated with the synthesis of pyrroles and furans from 1,4-dicarbonyl compounds, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis.[12][13][14] In the context of pyrazole synthesis, the term is sometimes used more broadly to encompass cyclocondensation reactions leading to five-membered heterocycles. The key distinction lies in the starting diketone: 1,4-dicarbonyls for pyrroles and furans, and 1,3-dicarbonyls for pyrazoles.[14]

The Rise of Modern Synthetic Strategies

While classical methods remain valuable, the demand for molecular diversity, efficiency, and greener processes has driven the development of innovative synthetic routes to pyrazoles.

[3+2] Cycloaddition Reactions: A Powerful Tool for Ring Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and atom-economical method for the synthesis of five-membered heterocycles, including pyrazoles.[7] This reaction involves the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, which react with alkynes as dipolarophiles.[7][15]

A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ.[15] For instance, tosylhydrazones can serve as stable precursors that generate diazo compounds under basic conditions.[16] This one-pot methodology enhances the safety and practicality of the synthesis.[15]

Cycloaddition_Mechanism cluster_reactants Reactants cluster_product Product Diazo Diazo Compound (R-CHN₂) Pyrazole Pyrazole Diazo->Pyrazole [3+2] Cycloaddition Alkyne Alkyne (R'C≡CR'') Alkyne->Pyrazole

Caption: [3+2] Cycloaddition for pyrazole synthesis.

Multicomponent Reactions (MCRs): Efficiency and Diversity in One Pot

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and sustainable strategy for the synthesis of complex molecules, including pyrazoles.[17][18][19] MCRs offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation.[17][19]

A common MCR approach for pyrazole synthesis involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[20] These reactions can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and even green catalysts like nano-ZnO.[8][21]

MCR_Workflow Start Combine Reactants in One Pot Aldehyde Aldehyde Start->Aldehyde Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl Hydrazine Hydrazine Start->Hydrazine Catalyst Add Catalyst (e.g., p-TsOH) Aldehyde->Catalyst Dicarbonyl->Catalyst Hydrazine->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Substituted Pyrazole Workup->Product

Caption: A typical workflow for a multicomponent pyrazole synthesis.

Green Synthetic Approaches: A Sustainable Future for Pyrazole Chemistry

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies.[22] Green chemistry principles, such as the use of aqueous media, solvent-free conditions, and recyclable catalysts, are increasingly being applied to the synthesis of pyrazoles.[21][23][24]

For example, the use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.[21] Several MCRs for pyrazole synthesis have been successfully performed in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome the low solubility of organic reactants.[21] Furthermore, solvent-free reactions, often facilitated by microwave irradiation, offer a rapid and efficient alternative to conventional heating methods.[16]

Conclusion

The synthesis of pyrazole compounds has evolved from the classical Knorr reaction to a diverse array of modern, efficient, and sustainable methodologies. The enduring utility of the Knorr synthesis and its variations lies in its simplicity and the ready availability of starting materials. However, contemporary challenges in drug discovery and a growing emphasis on green chemistry have spurred the development of elegant and powerful strategies such as [3+2] cycloadditions and multicomponent reactions. These modern approaches provide access to a vast chemical space of substituted pyrazoles with high efficiency and atom economy. As the importance of the pyrazole scaffold in medicinal chemistry continues to grow, the ongoing innovation in its synthesis will undoubtedly play a crucial role in the development of new and improved therapeutic agents.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Google AI Grounding API.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega. (2022, August 8). ACS Publications.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.
  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
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  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). Benchchem.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health.
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  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. (2017, August 1). Google AI Grounding API.
  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023, September 14). ChemistryViews.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Google AI Grounding API.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.
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  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry. (n.d.). ACS Publications.
  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • knorr pyrazole synthesis | PPTX. (n.d.). Slideshare.
  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | The Journal of Organic Chemistry. (n.d.). ACS Publications.
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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Abstract (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block for pharmaceutical and materials science research, combining the pharmacologically significant pyrazole and pyridine s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block for pharmaceutical and materials science research, combining the pharmacologically significant pyrazole and pyridine scaffolds. This document provides a comprehensive, three-stage protocol for its synthesis, designed for researchers in organic synthesis and drug development. The described pathway begins with the synthesis of the key 2-hydrazinyl-5-methylpyridine intermediate via nucleophilic aromatic substitution. This is followed by the construction of the functionalized pyrazole ring through a Vilsmeier-Haack cyclization-formylation of a hydrazone precursor, yielding 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde. The final stage involves the selective reduction of the aldehyde to the target primary alcohol. This guide emphasizes the causality behind procedural choices, provides robust, step-by-step instructions, and includes troubleshooting advice to ensure reliable and reproducible outcomes.

Overall Synthetic Scheme

The synthesis is accomplished in three primary stages starting from commercially available 2-chloro-5-methylpyridine.

Overall_Synthesis Start 2-Chloro-5-methylpyridine Int1 2-Hydrazinyl-5-methylpyridine Start->Int1  Step 1: Hydrazinolysis (Hydrazine Hydrate)   Int2 Acetone Hydrazone Int1->Int2  Step 2a: Condensation (Acetone, cat. H+)   Int3 1-(5-methylpyridin-2-yl)-1H- pyrazole-4-carbaldehyde Int2->Int3  Step 2b: Vilsmeier-Haack (POCl3, DMF)   Final (1-(5-methylpyridin-2-yl)-1H- pyrazol-4-yl)methanol Int3->Final  Step 3: Reduction (NaBH4)   Hydrazone_Formation cluster_0 Protocol: Hydrazone Synthesis s1 1. Dissolve Hydrazine (I) in Ethanol s2 2. Add Acetone & Catalytic Acetic Acid s1->s2 s3 3. Reflux mixture (2-4 h) s2->s3 s4 4. Monitor by TLC s3->s4 s5 5. Cool and concentrate in vacuo s4->s5 Reduction cluster_1 Protocol: Aldehyde Reduction r1 1. Dissolve Aldehyde (II) in Methanol r2 2. Cool to 0 °C r1->r2 r3 3. Add NaBH4 portion-wise r2->r3 r4 4. Warm to RT and stir (1-2 h) r3->r4 r5 5. Quench with water/dil. HCl r4->r5 r6 6. Extract with Ethyl Acetate r5->r6 r7 7. Purify via Column Chromatography r6->r7

Application

The Pyridinyl-Pyrazole Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridinyl-pyrazole motif has emerged as a "privileged scaffold"—a core molecular structure that is capable of binding to a vari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridinyl-pyrazole motif has emerged as a "privileged scaffold"—a core molecular structure that is capable of binding to a variety of biological targets with high affinity. This unique heterocyclic system, which combines the electron-rich characteristics of a pyrazole ring with the versatile hydrogen bonding capabilities of a pyridine moiety, has become a cornerstone in the design of novel therapeutics. Its prevalence in clinically approved drugs and late-stage clinical candidates is a testament to its favorable physicochemical and pharmacokinetic properties.[1][2]

This guide provides an in-depth exploration of the applications of pyridinyl-pyrazole compounds across key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols to facilitate the synthesis and evaluation of these promising compounds.

I. Core Applications in Drug Discovery

The structural versatility of the pyridinyl-pyrazole core allows for its functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3] This has led to its successful application in several key therapeutic areas.

Oncology: Targeting Kinase-Driven Malignancies

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Pyridinyl-pyrazole derivatives have been extensively developed as potent kinase inhibitors.[3] The pyrazole ring often serves as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[4]

Key Kinase Targets:

  • Aurora Kinases: Essential for cell cycle regulation, their inhibition by pyridinyl-pyrazole compounds can lead to cell cycle arrest and apoptosis.[5]

  • Cyclin-Dependent Kinases (CDKs): As key drivers of cell cycle progression, CDK inhibitors with a pyridinyl-pyrazole core have shown significant anti-proliferative activity.[6][7]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): By blocking the signaling pathways that drive tumor growth and angiogenesis, pyridinyl-pyrazole based inhibitors have demonstrated potent anticancer effects.[6]

Featured Application: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several pyridinyl-pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition of the cell cycle.[6][8]

Compound ReferenceTarget KinaseIC50 (µM)Target Cell LineAntiproliferative IC50 (µM)
Compound 29 [6]CDK2/cyclin A2~60% inhibition at 10 µMMCF-7 (Breast)17.12
HepG2 (Liver)10.05
A549 (Lung)29.95
Compound 36 [6]CDK20.199HepG2 (Liver)3.53
MCF-7 (Breast)6.71
Hela (Cervical)5.16
Roscovitine (Reference)[8]CDK20.99--
Compound 6 [8]CDK20.46--
Anti-Inflammatory Agents: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[9] Pyridinyl-pyrazole compounds have been successfully developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many pyridinyl-pyrazole derivatives stem from their selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated at sites of inflammation.[11] This selectivity is crucial as it spares the constitutive COX-1 isoform, which is involved in maintaining the integrity of the gastrointestinal lining, thereby reducing the risk of gastric side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Featured Application: Selective COX-2 Inhibition

The table below highlights the in vitro inhibitory potency and selectivity of representative pyrazole derivatives against COX-1 and COX-2 enzymes.

Compound ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5f [12]14.341.509.56
6f [12]9.611.158.31
5u [11]130.121.7972.73
5s [11]165.012.5165.75
Celecoxib (Reference)[11][12]5.422.162.51
Neurodegenerative Disorders: A New Frontier

Recent research has pointed towards the potential of pyridinyl-pyrazole compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are thought to be mediated through multiple mechanisms, including the inhibition of kinases involved in neuronal apoptosis and the reduction of neuroinflammation.[15][16]

Multitargeted Approach for Alzheimer's Disease:

The complex pathology of Alzheimer's disease necessitates a multitargeted therapeutic approach. Pyridinyl-pyrazole scaffolds are being explored for their ability to simultaneously inhibit cholinesterases, prevent the aggregation of amyloid-beta (Aβ) and tau proteins, and chelate biometals involved in oxidative stress.[15]

II. Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of pyridinyl-pyrazole compounds. These protocols are designed to be self-validating and are grounded in established methodologies.

Synthesis of Pyridinyl-Pyrazole Derivatives

A common and efficient method for the synthesis of pyridinyl-pyrazole derivatives involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[17]

G cluster_0 Synthesis Workflow start Start Materials: - Hydrazine Derivative - 1,3-Dicarbonyl Compound reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction Step 1 workup Reaction Work-up - Cool to RT - Filter precipitate or - Remove solvent reaction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 characterization Characterization - 1H NMR, 13C NMR - Mass Spectrometry purification->characterization Step 4 end_product Final Product: Pyridinyl-Pyrazole Derivative characterization->end_product Step 5

Caption: General workflow for the synthesis of pyridinyl-pyrazole derivatives.

Protocol 1: General Synthesis of a 1-(Pyridin-2-yl)-1H-pyrazole Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyridine (1.0 eq) and a substituted 1,3-diketone (1.1 eq) in absolute ethanol.

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure pyridinyl-pyrazole derivative.[18]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

G cluster_1 Kinase Inhibition Assay Workflow prep Prepare Kinase Reaction: - Kinase, Substrate, ATP - Test Compound Dilutions incubate1 Kinase Reaction Incubation (e.g., 60 min at RT) prep->incubate1 add_adpglo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) incubate1->add_adpglo incubate2 Incubation (40 min at RT) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detection incubate3 Incubation (30 min at RT) add_detection->incubate3 measure Measure Luminescence (Luminometer) incubate3->measure

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

  • Preparation: Prepare serial dilutions of the pyridinyl-pyrazole test compound in the kinase reaction buffer.

  • Kinase Reaction: In a white, opaque 96-well plate, add the kinase, its specific substrate, ATP, and the test compound. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-pyrazole compounds in the complete growth medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).[18]

  • Incubation: Incubate the plate for 48-72 hours.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 4: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory potency of compounds against COX-1 and COX-2 enzymes.[10]

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes and the substrate (arachidonic acid) according to the supplier's instructions. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the incubation buffer, the enzyme (either COX-1 or COX-2), and the test compound solution. Include enzyme controls (no inhibitor) and inhibitor controls (e.g., celecoxib).

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature.[10]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.[10]

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration and determine the IC50 values. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[11]

In Vivo Anti-Inflammatory Evaluation

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-established model for evaluating the in vivo anti-inflammatory activity of novel compounds.

G cluster_2 In Vivo Anti-Inflammatory Assay Workflow acclimatize Animal Acclimatization (e.g., 1 week) fasting Fasting (Overnight before experiment) acclimatize->fasting baseline Measure Baseline Paw Volume fasting->baseline dosing Administer Test Compound or Vehicle (e.g., intraperitoneally) baseline->dosing carrageenan Induce Inflammation: Inject Carrageenan into Paw (30 min post-dosing) dosing->carrageenan measure_edema Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan->measure_edema analysis Data Analysis: Calculate % Inhibition of Edema measure_edema->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer the pyridinyl-pyrazole test compound or the vehicle control (e.g., saline, DMSO) to the animals, typically via intraperitoneal injection, 30 minutes before the carrageenan injection.[8] A standard reference drug like indomethacin (5 mg/kg) should be used as a positive control.[8]

  • Induction of Edema: Induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[8][14]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

III. Conclusion and Future Directions

The pyridinyl-pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. Its success in targeting a diverse range of proteins, particularly kinases and cyclooxygenases, underscores its importance in modern medicinal chemistry. The detailed protocols provided in this guide are intended to empower researchers to further explore the potential of this versatile pharmacophore.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Fine-tuning the structure of pyridinyl-pyrazole derivatives to achieve even greater selectivity for specific kinase isoforms or other targets to minimize off-target effects.

  • Multitargeted Agents: Designing single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

  • Novel Therapeutic Areas: Exploring the application of pyridinyl-pyrazole compounds in other disease areas, such as infectious diseases and metabolic disorders.

By leveraging the foundational knowledge and practical methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of pyridinyl-pyrazole compounds for the benefit of patients worldwide.

References

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  • Kumar, A., et al. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. 2016.
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Method

Application Notes and Protocols for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Pyridinyl-Pyrazole Scaffold The fusion of pyridine and pyrazole rings i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The pyridine ring, a common motif in pharmaceuticals, enhances the drug-like properties of molecules, influencing solubility, metabolic stability, and target engagement. The specific linkage of a 5-methylpyridine to a pyrazole core, functionalized with a reactive hydroxymethyl group at the 4-position, presents a versatile intermediate, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, for the synthesis of novel and intricate molecules with potential therapeutic applications.[4][5]

This document provides a comprehensive guide to the synthesis and potential applications of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, empowering researchers to leverage this valuable building block in their drug discovery endeavors. While this specific intermediate is not extensively cataloged in publicly accessible databases, its synthesis can be reliably achieved through established chemical principles. The protocols outlined herein are based on analogous and well-documented reactions for similar structures.

Synthetic Strategy: A Multi-Step Approach to the Target Intermediate

The synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol can be logically approached in a stepwise manner, beginning with the construction of the core pyridinyl-pyrazole structure, followed by functionalization at the pyrazole's 4-position.

Diagram: Overall Synthetic Workflow

G A Starting Materials: 2-Hydrazinyl-5-methylpyridine Ethyl 3-ethoxyacrylate B Step 1: Pyrazole Ring Formation (Knorr Cyclization) A->B C Intermediate: Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate B->C D Step 2: Reduction of the Ester C->D E Final Product: (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol D->E

Caption: Proposed synthetic workflow for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Part 1: Synthesis of the Pyridinyl-Pyrazole Core

The initial and crucial step is the formation of the 1-(5-methylpyridin-2-yl)-1H-pyrazole ring system. A reliable method for this is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester or its equivalent.[6] In this case, 2-hydrazinyl-5-methylpyridine serves as the hydrazine component.

Protocol 1: Synthesis of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate

This protocol is adapted from general procedures for pyrazole synthesis from hydrazines and β-dicarbonyl compounds.[6]

Materials:

  • 2-Hydrazinyl-5-methylpyridine

  • Ethyl 3-ethoxyacrylate (or diethyl 2-(ethoxymethylene)malonate)

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinyl-5-methylpyridine (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add ethyl 3-ethoxyacrylate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Parameter Expected Data
Appearance White to off-white solid
Purity (by HPLC) >95%
¹H NMR Peaks corresponding to the methylpyridine and pyrazole protons, as well as the ethyl ester group.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.

Part 2: Functionalization to the Target Methanol

With the core structure in hand, the next step is the reduction of the ester group at the 4-position of the pyrazole to the desired primary alcohol. This is a standard and high-yielding transformation in organic synthesis.

Protocol 2: Reduction of Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate

This protocol utilizes a standard reducing agent, lithium aluminum hydride (LiAlH₄), for the ester to alcohol reduction.

Materials:

  • Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: A granular precipitate should form. Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.

  • Extraction and Purification: Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product. If necessary, purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Expected Outcome and Characterization:

The final product is expected to be a solid.

Parameter Expected Data
Appearance White to pale yellow solid
Purity (by HPLC) >98%
¹H NMR Disappearance of the ethyl ester signals and the appearance of a singlet for the -CH₂OH protons and a broad singlet for the -OH proton.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Part 3: Applications in Chemical Synthesis

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is a versatile intermediate due to the reactive primary alcohol. This hydroxyl group can be readily converted into various other functional groups, making it a valuable building block for creating libraries of compounds for biological screening.

Diagram: Potential Derivatization Pathways

G A (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol B Oxidation A->B e.g., PCC, DMP C Halogenation A->C e.g., SOCl₂, PBr₃ D Etherification A->D e.g., Williamson Ether Synthesis E Esterification A->E e.g., Acyl Chlorides, Carboxylic Acids B_out ...-carbaldehyde B->B_out C_out ...-chloromethyl, ...-bromomethyl C->C_out D_out ...-methoxymethyl ether, etc. D->D_out E_out ...-methyl acetate, etc. E->E_out

Caption: Key synthetic transformations of the title intermediate.

Application 1: Synthesis of Bioactive Amides via a Carboxylic Acid Intermediate

The hydroxymethyl group can be oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Many pyridinyl-pyrazole amides have been investigated as potent enzyme inhibitors.

Protocol 3: Two-Step Synthesis of N-Aryl/Alkyl-1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxamides

Step A: Oxidation to 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Dissolve (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq) in a suitable solvent like acetone.

  • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0 °C until the orange color persists.

  • Stir for 1 hour at room temperature.

  • Quench with isopropanol and work up by extraction with an appropriate organic solvent.

  • Purify the resulting carboxylic acid by recrystallization or chromatography.

Step B: Amide Coupling

  • Activate the carboxylic acid from Step A (1.0 eq) with a coupling agent such as HATU or EDC/HOBt in an anhydrous aprotic solvent like DMF.

  • Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up by quenching with water and extracting the product with an organic solvent.

  • Purify the final amide by column chromatography or recrystallization.

Application 2: Introduction of the Scaffold into Larger Molecules via Ether Linkages

The hydroxyl group can be used to form ether linkages, for example, through a Williamson ether synthesis. This allows for the incorporation of the pyridinyl-pyrazole moiety into more complex structures, a common strategy in the development of kinase inhibitors.

Protocol 4: General Procedure for O-Alkylation

  • In an anhydrous aprotic solvent such as DMF or THF, treat (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq) with a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C.

  • Stir for 30 minutes to form the alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting ether by column chromatography.

Conclusion

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a strategically important, yet under-documented, chemical intermediate. Its synthesis, achievable through robust and well-understood chemical transformations, opens the door to a vast chemical space of potential drug candidates. The protocols and applications detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and ultimately exploit the potential of this versatile building block in their pursuit of novel therapeutics.

References

Sources

Application

Topic: A Strategic Workflow for the Characterization and Assay Development of Novel Pyrazole-Based Kinase Inhibitors: A Case Study with (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

An Application Note and Comprehensive Protocol Guide for Researchers Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous FDA-approved drugs.[1][2][3] These five-membered heterocyclic compounds are integral to a wide array of therapeutics, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib and ruxolitinib.[1][4] A significant portion of pyrazole-containing drugs function as kinase inhibitors, leveraging the scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1][3] Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6][7]

This guide focuses on a specific pyrazole-containing compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol , a novel molecule with therapeutic potential. Given that structurally similar compounds have shown activity against targets like the transforming growth factor-beta type 1 receptor kinase (ALK5), a systematic approach to characterization is warranted.[8]

This document serves as both an application note and a detailed protocol guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-stage workflow for characterizing a novel compound of this class, from initial target identification to robust biochemical and cell-based assay development. We will provide not just the "how" but the critical "why" behind each experimental choice, ensuring a foundation of scientific integrity and reproducibility.

Section 1: The Characterization Funnel: From Hypothesis to Validated Hit

The journey from a novel compound to a validated biological probe follows a logical progression. This "characterization funnel" is designed to efficiently identify the compound's mechanism of action and quantify its potency and cellular effects.

G A Compound Synthesis & In Silico Profiling B Broad Biochemical Screening (e.g., Kinase Panel) A->B  Initial Screening C Hit Identification & Target Hypothesis B->C  Data Analysis D Biochemical Assay Development (IC50 Determination) C->D  Target Validation E Cell-Based Target Engagement (EC50 Determination) D->E  Cellular Confirmation F Phenotypic / Functional Assays (e.g., Viability, Apoptosis) E->F  Functional Impact G Validated Biological Probe F->G  Characterization Complete

Caption: The Drug Discovery Characterization Funnel.

The initial step involves synthesizing the compound and performing in silico analysis to predict potential targets and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Following this, a broad biochemical screen is crucial. Submitting (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol to a large-panel kinase screen (e.g., Eurofins' KINOMEscan® or Reaction Biology's HotSpot™) can rapidly identify primary kinase targets from a selection of over 500 kinases.[9][10] This approach provides an unbiased view of the compound's selectivity profile and generates a clear hypothesis for subsequent validation.

Section 2: Primary Assay Protocol: Biochemical IC₅₀ Determination

Once a primary kinase target is identified, the next step is to quantify the compound's inhibitory potency through a dose-response experiment to determine its half-maximal inhibitory concentration (IC₅₀). Luminescence-based assays are ideal for this purpose due to their high sensitivity, wide dynamic range, and amenability to high-throughput screening (HTS).[6][11]

The ADP-Glo™ Kinase Assay is a superior choice as it measures the production of ADP, which correlates directly with kinase activity.[5][12] This provides a more sensitive and direct measurement compared to assays that measure remaining ATP.[5][13]

Protocol 2.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Objective: To determine the IC₅₀ value of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol against its putative target kinase.

Principle: This is a homogeneous "add-and-read" assay. The kinase reaction produces ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.[12][13]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + Remaining ATP A->B Incubation C ADP-Glo™ Reagent D Remaining ATP is consumed C->D E Kinase Detection Reagent (ADP -> ATP -> Light) F Luminescent Signal (Proportional to ADP) E->F G A Excitation (337 nm) Donor (Europium Cryptate) Total Protein Antibody B Target Protein (Kinase) Phospho-site A:f1->B:f0 Binds Total Protein D { FRET | Emission (665 nm)} A:f1->D:f0 Energy Transfer C Acceptor (d2) Phospho-Specific Antibody C:f1->B:f1 Binds Phospho-site

Caption: Principle of a Sandwich HTRF® Immunoassay.

Materials:

  • Relevant cell line expressing the target kinase (e.g., HaCaT cells for ALK5). [8]* Cell culture medium and supplements.

  • Test Compound.

  • Positive control inhibitor (known to inhibit the target).

  • HTRF® Assay Kit for the specific phospho-protein target (e.g., Phospho-SMAD2 for the ALK5 pathway).

  • White, low-volume 384-well plates.

  • HTRF-certified plate reader.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well culture plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Incubate overnight (37°C, 5% CO₂).

    • The next day, treat cells with a serial dilution of the test compound (prepared in culture medium) for a specified time (e.g., 2 hours). Include DMSO as a vehicle control.

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add 50 µL of the HTRF kit's specific lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • HTRF® Detection:

    • Transfer 16 µL of cell lysate from each well to a 384-well HTRF plate.

    • Prepare the HTRF antibody solution by mixing the donor (anti-total) and acceptor (anti-phospho) antibodies in the provided detection buffer.

    • Add 4 µL of the mixed antibody solution to each well containing lysate.

    • Seal the plate and incubate at room temperature for 4 hours or overnight, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 620 nm (donor) and 665 nm (acceptor). [14] * Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data and plot the HTRF ratio versus the log of the inhibitor concentration.

    • Calculate the cellular potency (EC₅₀) using a non-linear regression curve fit.

Section 4: Downstream Functional Assay: Cellular Viability

The final step is to determine if target inhibition translates into a desired cellular phenotype, such as reducing cancer cell proliferation. Cell viability assays are a direct measure of this functional outcome. [15][16]Assays that measure intracellular ATP levels are a robust indicator of metabolic activity and cell health. [17]

Protocol 4.1: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To assess the effect of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol on the viability of a cancer cell line.

Methodology:

  • Cell Plating and Dosing:

    • Seed a cancer cell line known to be dependent on the target kinase pathway into a 96-well clear-bottom plate.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of the test compound for 72 hours. This longer incubation period allows for effects on proliferation to manifest.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Transfer the contents to a white, opaque 96-well plate.

    • Measure luminescence with a standard plate reader.

    • Plot the luminescent signal versus the log of the inhibitor concentration and calculate the EC₅₀ value, which represents the concentration required to reduce cell viability by 50%.

Data Presentation: Example Cytotoxicity Results
Compound EC₅₀ (µM)
(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol1.2
Positive Control (e.g., Staurosporine)0.05
Negative Control (Inactive Analog)> 100

Conclusion

This application note provides a comprehensive and scientifically grounded workflow for the characterization of novel pyrazole-based compounds like (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. By progressing through a logical funnel of broad biochemical screening, robust IC₅₀ determination, cell-based target engagement, and functional phenotypic assays, researchers can confidently establish the compound's mechanism of action and therapeutic potential. The detailed protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure the generation of high-quality, reproducible data. This strategic approach transforms a promising chemical scaffold into a well-characterized tool for advancing drug discovery and biological research.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Retrieved from [Link]

  • Kupcho, K., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay Guidance Manual. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. BMG Labtech. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

  • Khan, S. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Various Authors. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Source not specified]. Retrieved from [Link]

  • Various Authors. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Retrieved from [Link]

  • Various Authors. (2010, June 15). Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. PubMed. Retrieved from [Link]

Sources

Method

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol in high-throughput screening campaigns

Application Note & Protocol Guide Topic: High-Throughput Screening Campaigns Utilizing (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Audience: Researchers, scientists, and drug development professionals. Foreword: T...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening Campaigns Utilizing (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet broadly applicable pyrazole derivative, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, as a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. While this specific molecule may be novel, its structural motifs—a substituted pyrazole linked to a pyridine ring—suggest a high potential for biological activity, making it an exemplary subject for a structured H.T.S. exploration.

This document serves as both a strategic overview and a practical, step-by-step protocol for researchers embarking on such a screening campaign. It is written from the perspective of a senior application scientist, blending established HTS principles with insights into the nuances of handling pyrazole-based compound libraries.

Section 1: Compound Profile & Rationale for Screening

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a central pyrazole ring, a known pharmacophore associated with a wide range of biological activities.[1] The linkage to a 5-methylpyridine moiety introduces additional potential for specific interactions with biological targets. Pyridine rings are common in kinase inhibitors and other targeted therapies, suggesting that this compound could be a valuable probe for various signaling pathways.

Rationale for High-Throughput Screening:

  • Diverse Biological Potential: The pyrazole scaffold has been successfully employed to develop drugs for a multitude of diseases.[1][2]

  • Structural Novelty: The specific combination of the substituted pyrazole and pyridine rings may offer novel intellectual property and unexploited therapeutic potential.

  • Amenability to HTS: The compound is expected to have properties suitable for HTS, such as adequate solubility in DMSO and stability under assay conditions.

Table 1: Physicochemical Properties of a Representative Pyrazole Compound

PropertyValueSource
Molecular FormulaC5H8N2OPubChem
Molecular Weight112.13 g/mol PubChem
Physical FormSolidSigma-Aldrich
Storage2-8°C, sealed in dry conditionsSigma-Aldrich

Note: The data above is for a similar, simpler pyrazole methanol derivative, (1-methyl-1H-pyrazol-4-yl)methanol, and is provided for illustrative purposes.[4] Researchers should characterize the specific batch of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol before initiating a screening campaign.

Section 2: High-Throughput Screening Workflow

A well-designed HTS campaign is a multi-step process, beginning with robust assay development and culminating in the identification of confirmed, well-characterized "hits".[5]

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (Library Subset) AssayDev->PilotScreen Z' > 0.5 PrimaryScreen Primary HTS (Full Library) PilotScreen->PrimaryScreen QC Pass HitSelection Hit Selection & Triage PrimaryScreen->HitSelection Data Analysis HitConfirmation Hit Confirmation (Dose-Response) HitSelection->HitConfirmation Prioritization OrthogonalAssay Orthogonal & Counter-Screens HitConfirmation->OrthogonalAssay Confirmed Hits SAR SAR by Analogue OrthogonalAssay->SAR Validated Hits Hit_Triage PrimaryHits Primary Screen Hits (e.g., >50% Inhibition) ConfirmedHits Confirmed Hits (IC50 < 10 µM) PrimaryHits->ConfirmedHits ValidatedHits Validated Hits (Active in Orthogonal Assay) ConfirmedHits->ValidatedHits SelectiveHits Selective Hits (Inactive in Counter-Screens) ValidatedHits->SelectiveHits LeadSeries Lead Series (Promising SAR) SelectiveHits->LeadSeries

Caption: A decision-making cascade for triaging HTS hits.

Key Considerations for Hit Triage:

  • Potency: While high potency is desirable, it is not the only factor.

  • Structure-Activity Relationship (SAR): The identification of multiple related compounds with similar activity increases confidence in a hit series. [6]* Chemical Tractability: Are the hit compounds amenable to chemical modification for lead optimization?

  • Freedom to Operate: Are there any intellectual property constraints around the chemical scaffold?

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive strategy for utilizing (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol in a high-throughput screening campaign. By following a systematic approach of assay development, primary screening, hit confirmation, and orthogonal testing, researchers can efficiently identify and validate novel bioactive compounds. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and the application of HTS to novel derivatives like the one discussed herein is a powerful engine for drug discovery.

References

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Combinatorial Chemistry & High Throughput Screening. (2021). Ingenta Connect. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008). PubMed. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). ResearchGate. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Research Square. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1][2][3] This guide provides a detailed strategic framework for the derivatization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a versatile starting material for generating compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) exploration. We present detailed, field-tested protocols for targeted modifications at three key positions: the primary alcohol, the pyrazole core, and the methylpyridine moiety. The rationale behind each synthetic choice is discussed, emphasizing the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability to optimize pharmacological profiles.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][4] Its unique electronic properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, make it an exceptional bioisostere for other aromatic systems like phenyl or phenol groups.[1][5] This bioisosteric potential often leads to enhanced potency and improved physicochemical properties, such as solubility and metabolic stability.[5] Consequently, pyrazole-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[6][7]

The lead compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, presents multiple strategic points for chemical modification. A systematic SAR study involves derivatizing these positions to probe the chemical space around the core scaffold, thereby identifying key interactions with the biological target and optimizing the compound's overall drug-like properties.

The primary objectives of derivatization in an SAR campaign include:

  • Potency & Selectivity: Enhancing binding affinity for the desired target while minimizing off-target effects.

  • Pharmacokinetics (ADME): Modulating absorption, distribution, metabolism, and excretion properties.

  • Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and metabolic stability.

This document outlines protocols for derivatization at three principal locations on the lead scaffold, as illustrated below.

Figure 1: Key derivatization points on the lead scaffold.

Position A: Functionalization of the 4-Hydroxymethyl Group

The primary alcohol at the C4 position of the pyrazole is an ideal starting point for derivatization. As a potential hydrogen bond donor and acceptor, its modification can significantly impact target engagement and physicochemical properties. Converting it to ethers or esters allows for a systematic exploration of steric and electronic effects in the adjacent pocket of a binding site.

Protocol: O-Alkylation for Ether Synthesis

Causality: Etherification replaces the polar hydroxyl proton with an alkyl or aryl group, which generally increases lipophilicity and can enhance metabolic stability by blocking oxidation at this position. The Williamson ether synthesis is a robust and classical method for this transformation.

Principle: The alcohol is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent alkoxide nucleophile. This alkoxide then displaces a halide from an alkyl halide via an SN2 reaction. Anhydrous polar aprotic solvents like THF or DMF are essential to prevent quenching of the base and to effectively solvate the alkoxide.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified ether by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Acylation for Ester Synthesis

Causality: Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification allows for probing polar interactions within a binding site and can serve as a strategy for creating prodrugs, as esters are often susceptible to hydrolysis by esterases in vivo. For acid- or base-sensitive substrates, standard Fischer esterification is less ideal than modern coupling methods.[8]

Principle: Amide coupling reagents are highly effective for ester formation under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-dimethylaminopyridine (DMAP) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol.

Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 eq), (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Activation: Cool the solution to 0 °C. Add EDC hydrochloride (1.5 eq) in one portion.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and HRMS.

Figure 2: Ether and Ester synthesis workflow.

Data Table: Representative Library for Position A
R Group (Ether/Ester)Modification TypeExpected cLogP ChangeRationale for Inclusion
-CH₃Ether+0.5Smallest alkyl group, probes steric limits.
-CH₂CH₃Ether+1.0Modest increase in lipophilicity.
-CH₂Ph (Benzyl)Ether+2.5Introduces aromatic ring for potential π-π stacking.
-C(O)CH₃Ester+0.2Introduces H-bond acceptor.
-C(O)Ph (Benzoyl)Ester+1.8Aromatic H-bond acceptor.
-C(O)CF₃Ester+0.8Introduces strong electron-withdrawing group.

Position B: Modification of the Pyrazole Core via Cross-Coupling

While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, this position is already functionalized.[9][10] A more versatile strategy for introducing diversity directly onto the pyrazole ring involves starting from a halogenated precursor (e.g., a 3- or 5-bromo-pyrazole) and employing palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[11][12]

Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction enables the formation of C-C bonds between the pyrazole core and a wide variety of aryl or heteroaryl groups. This is a cornerstone of library synthesis, allowing for the rapid exploration of how different aromatic substituents impact biological activity.

Principle: The reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond (on the pyrazole). The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[13][14]

Prerequisite: This protocol assumes the availability of a halogenated precursor, such as (1-(5-methylpyridin-2-yl)-5-bromo-1H-pyrazol-4-yl)methanol.

Detailed Protocol:

  • Preparation: To a microwave vial or Schlenk flask, add the bromo-pyrazole precursor (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern pre-catalyst like XPhos Pd G3 (0.02 eq).

    • Scientist's Note: The presence of unprotected N-H groups in azoles can sometimes inhibit Pd catalysts, but N-substituted pyrazoles like this scaffold generally perform well.[11]

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

  • Characterization: Confirm the structure of the biaryl product by ¹H NMR, ¹³C NMR, and HRMS.

Figure 3: Workflow for pyrazole core C-C bond formation.

Position C: Derivatization of the 5-Methylpyridine Ring

The methyl group on the pyridine ring serves as a valuable chemical handle. It can be oxidized to a carboxylic acid, which opens up a vast array of subsequent functionalization possibilities, most notably amide bond formation.

Protocol: Oxidation of Methyl Group to Carboxylic Acid

Causality: Converting the methyl group to a carboxylic acid transforms a relatively inert, lipophilic group into a versatile, polar functional group that can act as a hydrogen bond donor/acceptor or be used for further coupling reactions.

Principle: Strong oxidizing agents are required to convert the alkyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a classic and effective reagent for this transformation, although others like selenium dioxide (SeO₂) can also be used. The reaction is typically performed in water or a mixture of aqueous/organic solvents at elevated temperatures.

Detailed Protocol:

  • Preparation: Suspend (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (1.0 eq) in water.

  • Oxidation: Add KMnO₄ (3.0-4.0 eq) portion-wise and heat the mixture to reflux (100 °C) for several hours until the purple color disappears.

  • Workup: Cool the reaction and filter off the manganese dioxide (MnO₂) byproduct. Wash the solid with hot water.

  • Isolation: Acidify the filtrate to pH 3-4 with concentrated HCl. The carboxylic acid product may precipitate. If not, concentrate the solution and purify the residue.

  • Purification: Recrystallization or chromatography may be required to obtain the pure carboxylic acid.

  • Characterization: Confirm structure by NMR and MS. Note the disappearance of the methyl signal in the ¹H NMR spectrum.

Protocol: Amide Coupling

Causality: Amide bond formation is one of the most important reactions in medicinal chemistry. Creating a library of amides at this position allows for extensive probing of steric and electronic requirements and can significantly improve properties like solubility and cell permeability.

Principle: The protocol is analogous to the Steglich esterification, using a carboxylic acid, an amine, and a coupling agent like HATU or EDC/HOBt to form the amide bond under mild conditions.

Detailed Protocol:

  • Preparation: Dissolve the carboxylic acid from protocol 4.1 (1.0 eq), the desired primary or secondary amine (1.1 eq), and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in DMF.

  • Coupling Agent: Add the coupling agent, such as HATU (1.1 eq).

  • Reaction: Stir at room temperature for 2-12 hours. Monitor by LC-MS.

  • Workup & Purification: Perform a standard aqueous workup and purify by flash chromatography or preparative HPLC.

  • Characterization: Confirm the final amide structure by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The derivatization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol provides a robust platform for generating diverse chemical libraries for SAR studies. By systematically applying the etherification, esterification, cross-coupling, and oxidation/amidation protocols detailed in this guide, research teams can efficiently probe the structure-activity landscape. Each protocol is designed to be reliable and adaptable, allowing for the incorporation of a wide range of chemical functionalities. This strategic approach is fundamental to the iterative process of lead optimization in modern drug discovery.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Special Issue : Pyrazole and Thiazole Deriv
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • View of A review on Chemistry and Therapeutic effect of Pyrazole.Ignited Minds Journals.
  • Pyrazoles in Drug Discovery.PharmaBlock.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.PubMed.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.ScienceDirect.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.Benchchem.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction.RSC Publishing.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.Organic Chemistry Portal.
  • Lab #3: Esterific
  • SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymeriz
  • Acid to Ester - Common Conditions.
  • Ester synthesis by esterific
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.

Sources

Method

Application Note: A Validated, Multi-technique Approach for the Purity Determination of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Abstract This application note provides a comprehensive framework for determining the chemical purity of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The accurate as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for determining the chemical purity of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The accurate assessment of purity is a critical requirement for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). We present an orthogonal analytical strategy, leveraging High-Performance Liquid Chromatography (HPLC) as the primary assay, supplemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and as a potential quantitative method. All methodologies are designed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Imperative for Purity

In pharmaceutical development, the purity of a chemical entity is not merely a number; it is a fundamental indicator of quality and a prerequisite for safety. Unidentified impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties, affecting the final drug product's profile.[3] The subject of this guide, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, possesses a heterocyclic structure typical of modern APIs, featuring both a pyridine and a pyrazole moiety. Its purity must be unequivocally established before its use in downstream processes.

This document moves beyond simple procedural lists to explain the causality behind each analytical choice, providing a robust, self-validating system for purity assessment intended for researchers, quality control analysts, and drug development professionals.

Analyte Profile and Strategic Rationale

To design a robust purity assessment strategy, we first consider the physicochemical properties of the target molecule.

  • Structure: (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

  • Key Features:

    • Aromatic pyridine and pyrazole rings act as strong UV chromophores, ideal for UV-based detection in HPLC.

    • The primary alcohol (-CH₂OH) and nitrogen atoms introduce polarity, suggesting good solubility in polar organic solvents.

    • The molecule is non-volatile, making High-Performance Liquid Chromatography the preferred technique for separation and quantification.

    • Potential impurities could include starting materials, synthetic by-products, regioisomers, or degradation products.

Our strategy is built on the principle of orthogonality , where multiple analytical techniques based on different chemical principles are employed. This approach provides a comprehensive view of the sample's purity and significantly reduces the risk of overlooking impurities that may not be detected by a single method.

Analytical_Workflow cluster_0 Orthogonal Purity Assessment Strategy cluster_1 Primary Assay & Impurity Profiling cluster_2 Volatiles & Residuals cluster_3 Structural & Absolute Purity Sample Sample of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol HPLC RP-HPLC with UV/PDA (Quantitative Purity) Sample->HPLC Primary analysis GC Headspace GC-FID (Residual Solvents) Sample->GC Parallel analysis NMR ¹H & ¹³C NMR / qNMR (Structural ID & Assay) Sample->NMR Parallel analysis LCMS LC-MS (Impurity ID & Confirmation) HPLC->LCMS Characterize impurities FinalPurity Final Purity Report (Mass Balance Calculation) HPLC->FinalPurity GC->FinalPurity NMR->FinalPurity

Caption: Orthogonal workflow for comprehensive purity determination.

Primary Purity Assay by Reversed-Phase HPLC (RP-HPLC)

Rationale for Method Selection: RP-HPLC is the gold standard for purity determination of non-volatile pharmaceutical compounds. The C18 stationary phase provides a versatile hydrophobic interaction mechanism for separating the main compound from potential impurities of varying polarity. Photodiode Array (PDA) detection allows for simultaneous quantification and peak purity assessment across a range of wavelengths.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a starting point for method development, which should be followed by a full validation as outlined in section 3.2.

Parameter Recommended Condition Justification
Instrumentation HPLC system with PDA detectorPDA allows for peak purity analysis and selection of optimal wavelength.
Column C18, 250 mm x 4.6 mm, 5 µmStandard column providing good resolution for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acidic modifier to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen.[4]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA Scan 200-400 nm, Quantify at λmaxDetermine the optimal wavelength for sensitivity from the UV spectrum.
Injection Volume 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsure complete dissolution and compatibility with the mobile phase.
Protocol for Method Validation (per ICH Q2(R2))

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[5][6] The following parameters must be assessed.

Validation_Workflow cluster_0 ICH Q2(R2) HPLC Method Validation start Developed HPLC Method specificity Specificity (Discrimination from impurities) start->specificity linearity Linearity (Conc. vs. Response) start->linearity robustness Robustness (Method Insensitivity) start->robustness validated Validated Method specificity->validated range Range (Upper & Lower Levels) linearity->range lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (% Recovery) range->accuracy precision Precision (Repeatability & Intermediate) range->precision accuracy->validated precision->validated lod_loq->validated robustness->validated

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria

Parameter Purpose Experimental Approach Typical Acceptance Criteria
Specificity To ensure the signal is only from the analyte.[7]Analyze placebo, known impurities, and stressed samples (acid, base, peroxide, heat, light).Peak for the analyte is pure (by PDA) and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval where the method is precise, accurate, and linear.[1]Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for an assay.
Accuracy To measure the closeness of the test results to the true value.Spike placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To demonstrate the method's consistency.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ To determine the lowest concentration that can be detected (LOD) and quantified (LOQ).Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.Visually confirmed.
Robustness To show reliability with respect to deliberate variations in method parameters.Vary flow rate (±10%), column temp (±5°C), mobile phase pH/composition (±2%).System suitability parameters remain within limits; peak areas show no significant change.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale for Method Selection: While HPLC-PDA can quantify impurities, it cannot identify them. LC-MS provides the molecular weight of impurities, which is the first crucial step in structural elucidation. This information is vital for understanding synthesis pathways and potential degradation mechanisms.[8][9]

Protocol: LC-MS Analysis

The HPLC method is adapted for MS compatibility.

  • Method Conversion: The use of 0.1% formic acid in the HPLC method makes it directly transferable to LC-MS. Non-volatile buffers like phosphate must be avoided.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for accurate mass measurements, which aids in determining elemental compositions.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended, as the pyridine and pyrazole nitrogens are readily protonated.

  • Data Acquisition:

    • Acquire data in full scan mode to detect all ionizable species.

    • Simultaneously perform data-dependent MS/MS fragmentation to obtain structural information on the impurities.

  • Data Analysis:

    • Extract ion chromatograms for potential impurity masses.

    • Propose elemental compositions for impurity ions based on accurate mass data.

    • Analyze fragmentation patterns to elucidate the structures of the impurities.

Analysis of Volatile Impurities by Headspace Gas Chromatography (GC)

Rationale for Method Selection: Residual solvents from the synthesis process are common volatile impurities that are not detectable by HPLC. Headspace GC with Flame Ionization Detection (GC-FID) is the standard pharmacopeial method for this analysis due to its high sensitivity and robustness for volatile organic compounds.[10][11]

Protocol: Headspace GC-FID
Parameter Recommended Condition
Instrumentation GC-FID with Headspace Autosampler
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen
Oven Program 40°C (10 min), then 10°C/min to 240°C, hold 5 min
Injector Temp. 250°C
Detector Temp. 260°C
Headspace Vial 20 mL
Sample Prep. Accurately weigh ~100 mg of sample into a vial, add 5 mL of Dimethyl Sulfoxide (DMSO).
Incubation 80°C for 20 minutes

Structural Confirmation and Quantitative NMR (qNMR)

Rationale for Method Selection: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[12][13] ¹H and ¹³C NMR confirm the identity and connectivity of the molecule. Furthermore, Quantitative NMR (qNMR) can be used as a primary analytical method to determine purity with high precision by integrating the signal of the analyte against that of a certified internal standard, without requiring a reference standard of the analyte itself.

Protocol: ¹H NMR and qNMR
  • Sample Preparation:

    • For ¹H NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For qNMR: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H spectrum with sufficient signal-to-noise.

    • For qNMR, ensure a long relaxation delay (D1 > 5 x T₁) to allow for full magnetization recovery, ensuring accurate integration.

  • Data Analysis:

    • ¹H NMR: Confirm that all expected proton signals are present with the correct chemical shifts, multiplicities, and integrations.

    • qNMR: Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Conclusion

The determination of purity for a pharmaceutical intermediate like (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol requires a rigorous, multi-faceted approach. The strategy detailed in this application note, which combines a validated primary HPLC assay with orthogonal methods like LC-MS, GC, and NMR, provides a robust and reliable system for ensuring product quality. Adherence to these scientifically sound and regulatory-compliant protocols will generate trustworthy data, supporting confident decision-making throughout the drug development lifecycle. This comprehensive characterization is essential for meeting the stringent requirements set by global regulatory bodies like the FDA and EMA.[14][15]

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH. (2024). Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cencora. [Link]

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  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • ResearchGate. (2020). Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. ResearchGate. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

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  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... R Discovery. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCPS. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. GSU. [Link]

Sources

Application

Systematic Development of Crystallization Protocols for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

An Application Guide Abstract This application note provides a comprehensive guide to developing robust crystallization methods for the novel heterocyclic compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. Rec...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to developing robust crystallization methods for the novel heterocyclic compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. Recognizing the critical role of a compound's solid-state form in drug development and manufacturing, this guide moves beyond a single protocol. Instead, it establishes a systematic, first-principles approach for researchers and scientists. We detail the foundational step of solvent screening and explore four distinct crystallization techniques: Slow Cooling, Slow Evaporation, Anti-Solvent Addition, and Vapor Diffusion. Each protocol is presented with detailed, step-by-step instructions and explains the underlying scientific rationale for experimental choices. The guide includes troubleshooting advice for common crystallization challenges and methodologies for verifying crystalline products, ensuring a self-validating and reliable workflow.

Introduction and Physicochemical Rationale

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyridine ring, a pyrazole ring, and a primary alcohol functional group. The presence of multiple nitrogen and oxygen atoms makes the molecule distinctly polar and capable of acting as both a hydrogen bond donor (from the alcohol -OH) and acceptor (at the pyridine and pyrazole nitrogen atoms).

These structural features are paramount when designing a crystallization strategy. The ability to form strong intermolecular hydrogen bonds suggests that the compound will likely form a stable, ordered crystal lattice if the appropriate conditions are found.[1] Crystallization is a critical purification step that ensures high purity, stable polymorphic form, and consistent physical properties (e.g., solubility, dissolution rate), which are essential for downstream applications in pharmaceutical and materials science.[2]

This guide provides the foundational knowledge to systematically develop a crystallization protocol from scratch.

Foundational Workflow: Solvent Selection

The cornerstone of any crystallization process is the selection of an appropriate solvent or solvent system.[3] An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[4]

Protocol 2.1: Systematic Solvent Screening

This protocol outlines a microscale approach to efficiently screen a range of solvents.

  • Preparation: Place approximately 5-10 mg of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol into several small (e.g., 2 mL) vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (e.g., 20 μL increments) while stirring. Record the volume of solvent required to fully dissolve the compound at room temperature.

    • Rationale: Solvents that dissolve the compound easily at room temperature are generally poor choices for crystallization by cooling but may be suitable for anti-solvent or vapor diffusion methods.

  • Heating: For vials where the compound did not dissolve at room temperature after adding ~0.5 mL of solvent, heat the mixture gently (e.g., to 50-60°C) while continuing to add solvent until a clear solution is obtained.

    • Rationale: This step identifies solvents where the compound has temperature-dependent solubility, which are ideal for slow-cooling crystallization.[3]

  • Cooling: Allow the vials that formed clear solutions upon heating to cool slowly to room temperature, and then place them in a refrigerator (4°C) or freezer (-20°C) for several hours.

  • Observation: Observe the vials for the formation of crystalline solids. Note the quality (e.g., single crystals, fine powder, oil) and quantity of the precipitate. An ideal solvent will yield a high recovery of well-formed crystals.

Data Presentation: Hypothetical Solvent Screen Results

The following table summarizes potential outcomes from a solvent screen to guide solvent system selection for the primary crystallization methods.

SolventPolarity IndexSolubility at 20°CSolubility at 60°COutcome on CoolingSuitability
Methanol 5.1High (Soluble)High (Soluble)No CrystalsGood "Solvent" for Anti-Solvent Method
Isopropanol 3.9ModerateHigh (Soluble)Good Crystals Excellent for Slow Cooling
Ethyl Acetate 4.4LowModerateFine PowderPotential for Slow Cooling/Evaporation
Acetonitrile 5.8ModerateHigh (Soluble)Good Crystals Excellent for Slow Cooling
Toluene 2.4InsolubleLowInsolubleGood "Anti-Solvent"
Heptane 0.1InsolubleInsolubleInsolubleGood "Anti-Solvent"
Water 10.2LowModeratePoor CrystallizationPossible Co-solvent

Crystallization Methodologies & Protocols

Based on the solvent screen, a primary method can be selected. The following diagram illustrates a general decision-making workflow.

start Start with Crude Compound solvent_screen Perform Solvent Screen (Protocol 2.1) start->solvent_screen decision_1 Good solubility when hot, poor when cold? solvent_screen->decision_1 slow_cool Method 1: Slow Cooling (Protocol 3.1) decision_1->slow_cool  Yes decision_2 Soluble at Room Temp? decision_1->decision_2  No end Characterize Crystals slow_cool->end anti_solvent Method 2: Anti-Solvent (Protocol 3.2) decision_2->anti_solvent  Yes vapor_diffusion Method 3: Vapor Diffusion (Protocol 3.3) decision_2->vapor_diffusion  Yes decision_3 Slightly soluble in volatile solvent? decision_2->decision_3  No anti_solvent->end vapor_diffusion->end slow_evap Method 4: Slow Evaporation (Protocol 3.4) decision_3->slow_evap  Yes decision_3->end  No

Caption: Decision workflow for selecting a crystallization method.

Method 1: Slow Cooling (Thermal Gradient)

Principle: This technique relies on the significant difference in a compound's solubility in a given solvent at high versus low temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing solubility and promoting gradual, ordered crystal growth.[3]

Protocol 3.1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., Isopropanol or Acetonitrile from the table) at an elevated temperature (e.g., ~60°C) to form a saturated solution. Ensure all solid material is dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulates.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool to room temperature undisturbed on a benchtop. Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) will slow the cooling rate further.

    • Causality: Slow cooling is critical. Rapid cooling leads to high supersaturation, causing rapid nucleation and the formation of many small, often impure, crystals. Slow cooling allows for controlled crystal growth on a smaller number of nuclei, yielding larger, higher-purity crystals.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Method 2: Anti-Solvent Addition

Principle: This method is used when the compound is highly soluble in a "solvent" but insoluble in a miscible "anti-solvent." The anti-solvent is added to a solution of the compound, reducing the overall solubility of the solute and inducing precipitation.[6][7]

Protocol 3.2: Anti-Solvent Addition

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol) at room temperature to form a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, add a "poor" solvent (the anti-solvent, e.g., Toluene or Heptane) dropwise.

    • Causality: The rate of addition is a critical parameter. Slow addition maintains a low level of supersaturation, which favors crystal growth over amorphous precipitation.[5] Adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid.[8]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation. If crystals do not form, scratching the inside of the flask with a glass rod can create nucleation sites.

  • Equilibration: Cover the flask and allow it to stand undisturbed for several hours to allow for complete crystal growth.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 3.1 (Steps 5-6).

Method 3: Vapor Diffusion

Principle: This technique is ideal for small quantities and for compounds that are difficult to crystallize. A concentrated solution of the compound in a less volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound solution, gradually reducing solubility and promoting slow crystal growth.[9]

cluster_0 Sealed Outer Vial cluster_1 Inner Vial reservoir Reservoir of Anti-Solvent (e.g., Heptane) solution Solution of Compound in Solvent (e.g., Methanol) vapor Vapor Diffusion (Anti-Solvent vapor moves into Inner Vial)

Caption: Schematic of a vapor diffusion (solvent/anti-solvent) setup.

Protocol 3.3: Vapor Diffusion

  • Preparation: Prepare a concentrated solution of the compound by dissolving it in a minimal amount of a relatively non-volatile solvent (e.g., Methanol) in a small, open vial (the "inner vial").

  • Setup: Place this inner vial inside a larger jar or beaker (the "outer vial") that contains a small amount of a volatile anti-solvent (e.g., Heptane). The level of the anti-solvent should be well below the top of the inner vial.

  • Sealing: Seal the outer vial tightly with a cap or parafilm. Do not disturb the setup.

    • Causality: The system is now closed. Because the anti-solvent is more volatile, its vapor will fill the headspace of the outer vial and slowly diffuse into the solution in the inner vial.[9][10] This process is very slow, ensuring the level of supersaturation increases gradually, which is ideal for growing high-quality single crystals.

  • Incubation: Allow the setup to stand at a constant temperature for several days to weeks. Monitor periodically for crystal growth.

  • Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and quickly decant the mother liquor. Isolate the crystals and allow them to air dry briefly.

Method 4: Slow Evaporation

Principle: This is the simplest method, where the solvent is slowly evaporated from a solution, increasing the compound's concentration until it reaches supersaturation and crystallizes. It is most effective when the compound is sparingly soluble in a volatile solvent.[11]

Protocol 3.4: Slow Evaporation

  • Preparation: Prepare a solution that is near-saturated but not fully saturated at room temperature in a suitable volatile solvent (e.g., Ethyl Acetate).

  • Setup: Transfer the solution to a vial or beaker and cover it loosely with foil or parafilm. Pierce a few small holes in the cover with a needle.

    • Causality: The small holes restrict the rate of evaporation. A slow evaporation rate prevents rapid concentration changes, allowing for the formation of larger, more well-defined crystals.[11] Fast evaporation often leads to a crust of microcrystals around the edge of the container.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand for several days.

  • Isolation: Isolate the crystals by decanting the mother liquor or by filtration, as appropriate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; solvent is inappropriate.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent or a co-solvent to increase solubility. Allow to cool more slowly.[3]
No Crystals Form Solution is not saturated (too much solvent); compound is too soluble.Evaporate some of the solvent to increase concentration. Try cooling to a lower temperature. If these fail, attempt a different method like anti-solvent addition. Add a seed crystal if available.
Amorphous Powder Nucleation rate is too high; supersaturation was achieved too quickly.Reduce the rate of cooling or the rate of anti-solvent addition. Use a more dilute starting solution. Ensure the solvent system is optimal.
Poor Yield Compound has significant solubility even at low temperatures; insufficient cooling time.Evaporate more solvent before cooling; cool to a lower temperature (e.g., -20°C or -78°C if appropriate); allow more time for crystallization.

Conclusion

There is no universal method for crystallization. The protocols described in this application note provide a systematic framework for developing a successful crystallization procedure for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. By beginning with a logical solvent screen and methodically exploring techniques such as slow cooling, anti-solvent addition, and vapor diffusion, researchers can effectively produce high-quality crystalline material. The key to success lies in controlling the rate at which supersaturation is achieved, as this governs the balance between nucleation and crystal growth.

References

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Sustainability Info. (n.d.). Anti-Solvent Crystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. Retrieved from [Link]

  • Thiru, M. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial [Video]. YouTube. Retrieved from [Link]

  • Patil, S. B., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications, 7(4), 886-897. Retrieved from [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (57), 3219. Retrieved from [Link]

  • Mondal, T., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3326–3335. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Forum post]. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? [Forum post]. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Soto-Monsalve, M., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631–635. Retrieved from [Link]

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Method

Application Notes and Protocols for the Employment of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol in Fragment-Based Drug Discovery

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel fragment, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel fragment, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, in fragment-based drug discovery (FBDD) campaigns. We will delineate the scientific rationale for its inclusion in a fragment library, propose a viable synthetic route, and provide detailed, field-proven protocols for its use in primary screening and hit validation using state-of-the-art biophysical techniques. Furthermore, this guide will explore downstream strategies for evolving initial fragment hits into potent lead compounds, underscoring the pivotal role of this pyrazole-pyridine scaffold in modern medicinal chemistry.

Introduction: The Strategic Value of the Pyrazole-Pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets.[1] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2] The core philosophy of FBDD is to identify weakly binding fragments that can be subsequently optimized into high-affinity leads.[2]

The choice of fragments is paramount to the success of an FBDD campaign. The molecule (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol has been specifically selected for its embodiment of a "privileged scaffold." Both pyrazole and pyridine ring systems are frequently found in FDA-approved drugs and are known to participate in a wide array of biological interactions.[3][4]

  • The Pyrazole Moiety: This five-membered heterocycle is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor.[4] Its metabolic stability and ability to be readily functionalized have led to its incorporation into numerous clinically successful drugs, including anti-inflammatory agents like celecoxib and various kinase inhibitors.[5]

  • The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor capability and can significantly influence the compound's solubility and pharmacokinetic properties. Pyridine-containing compounds are known to target a broad range of protein classes.[6]

The combination of these two pharmacophores in (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol creates a fragment with a rich potential for forming key interactions with biological targets, making it an exemplary candidate for FBDD.

Physicochemical Properties and "Rule of Three" Compliance

PropertyPredicted Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) ~203.23 g/mol ≤ 300 DaYes
cLogP ~1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors 1 (hydroxyl group)≤ 3Yes
Hydrogen Bond Acceptors 3 (pyrazole N, pyridine N, hydroxyl O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

Table 1: Predicted Physicochemical Properties and "Rule of Three" Compliance.

The predicted properties of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol align perfectly with the "Rule of Three," indicating its suitability as a starting point for FBDD. Its low molecular weight and complexity provide ample vectors for future chemical elaboration, while its balanced hydrogen bonding potential suggests a high likelihood of forming specific, observable interactions with a protein target.

Synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

While a specific published synthesis for this exact molecule is not available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of N-arylpyrazoles.[8]

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Hydrazinyl-5-methylpyridine C Intermediate Hydrazone A->C Condensation (Acid catalyst, e.g., AcOH) B 1,3-Dihydroxyacetone B->C D (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol C->D Cyclization & Aromatization (Heat or mild acid)

Caption: Proposed synthetic route for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Protocol
  • Step 1: Hydrazone Formation: To a solution of 1,3-dihydroxyacetone in a suitable solvent such as ethanol, add an equimolar amount of 2-hydrazinyl-5-methylpyridine. Add a catalytic amount of acetic acid and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Step 2: Cyclization and Aromatization: Upon completion of the first step, the reaction mixture is heated to reflux for 4-6 hours. The in-situ formed hydrazone will undergo cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

  • Step 3: Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Application in Fragment Screening Campaigns

The primary utility of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is as a constituent of a fragment library for screening against a biological target of interest. Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for hit identification.

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It is an excellent primary screening tool in FBDD.

Protocol:

  • Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.

  • Fragment Preparation: Prepare a stock solution of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to the desired screening concentrations (typically 100-500 µM), ensuring the final DMSO concentration is consistent and low (<1%).

  • Screening: Inject the fragment solutions over the sensor surface containing the immobilized target. Include a reference flow cell (e.g., a blank surface or an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis: A positive "hit" is identified by a concentration-dependent increase in the response units (RU) in the sensorgram. The binding affinity (KD) can be estimated by fitting the steady-state binding responses to a 1:1 binding model.

Hit Validation and Structural Characterization using X-Ray Crystallography

Unequivocal confirmation of a fragment hit and its binding mode is best achieved through X-ray crystallography. This structural information is invaluable for subsequent hit-to-lead optimization.

Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein in a reproducible manner.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal to a cryoprotectant solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure by molecular replacement. A positive hit will show clear electron density corresponding to the fragment bound to a specific site on the protein.

Hit-to-Lead Evolution Strategies

Once (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is validated as a hit, the next phase is to increase its affinity and develop drug-like properties. The low initial complexity of the fragment offers several avenues for optimization.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Low Affinity) Growing Fragment Growing Hit->Growing Explore adjacent pockets Linking Fragment Linking Hit->Linking Connect to another fragment Merging Fragment Merging Hit->Merging Combine with another fragment Lead Potent Lead Compound (High Affinity & Specificity) Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to engage with adjacent pockets on the protein surface. The methanol group on the pyrazole ring is an ideal handle for synthetic elaboration. For example, it can be oxidized to an aldehyde for reductive amination or converted to an ether or ester to introduce new functionalities.

  • Fragment Linking: If a second fragment is identified that binds in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.

  • Fragment Merging: In this approach, the structural features of two or more overlapping fragment hits are combined into a single, more potent molecule.

Conclusion

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol represents a high-quality chemical starting point for fragment-based drug discovery. Its privileged pyrazole-pyridine scaffold, combined with ideal physicochemical properties, makes it a valuable addition to any fragment screening library. The protocols and strategies outlined in this document provide a robust framework for its successful employment in identifying and optimizing novel therapeutics against a wide range of biological targets.

References

  • Verma, A., & Saraf, S. K. (2008). 4-Pyridyl and 4-Piperidyl Analogues in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 8(1), 15-32.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.
  • Recently Reported Biological Activities of Pyrazole Compounds. (2023). Molecules, 28(1), 304.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry, 238, 114467.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 937-957.
  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). Request PDF.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
  • Synthesis of pyridine-based PSBH scaffolds. (n.d.).
  • Fragment-based lead discovery. (2023, November 29). In Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(4), 610.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6296.
  • Recent Developments in Fragment-Based Drug Discovery. (2011). Journal of Medicinal Chemistry, 54(12), 3951-3968.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). European Journal of Medicinal Chemistry, 283, 117005.

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Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of pyrazole-base...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of pyrazole-based scaffolds. As a cornerstone in pharmaceuticals and agrochemicals, the efficient and controlled synthesis of pyrazoles is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues, from low yields to complex purification hurdles.

Section 1: Low Yield and Reaction Failure

This section addresses one of the most frequent challenges in pyrazole synthesis: obtaining unsatisfactory yields or observing a complete failure of the reaction to proceed to completion.

Question: My Knorr-type pyrazole synthesis is giving a very low yield or not working at all. What are the primary factors I should investigate?

Answer:

The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and robust reaction, but its success is highly sensitive to several parameters.[3] When facing low yields, a systematic troubleshooting approach is essential.

1. Quality and Stoichiometry of Reactants:

  • Hydrazine Stability: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air and light, leading to the formation of colored impurities and a reduction in active nucleophile concentration.[4] Always use freshly opened or purified hydrazine. If using a hydrazine salt (e.g., phenylhydrazine HCl), ensure you are adding a sufficient amount of base (e.g., pyridine, triethylamine, or potassium acetate) to liberate the free hydrazine in situ.[4][5]

  • 1,3-Dicarbonyl Integrity: The 1,3-dicarbonyl starting material can be unstable, particularly dialdehydes.[2] Confirm the purity of your dicarbonyl compound by NMR or GC-MS before starting the reaction. An alternative is to generate the 1,3-diketone in situ from a ketone and an acid chloride, followed by the addition of hydrazine in a one-pot procedure.[6][6]

2. Reaction Conditions: Solvent and Catalyst:

  • Solvent Choice: The traditional solvent system is a protic solvent like ethanol with a catalytic amount of a strong acid (e.g., glacial acetic acid, HCl).[3] However, for some substrates, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can significantly improve yields by accelerating the dehydration steps.[7]

  • Catalyst Activity: The reaction is acid-catalyzed.[8] Ensure you have added an adequate amount of acid catalyst. If the reaction medium is too acidic, the hydrazine nucleophile will be fully protonated and non-reactive.[5] Conversely, if the medium is basic, the dicarbonyl starting material may decompose.[5] For certain syntheses, Lewis acids like LiClO₄ or heterogeneous catalysts like Amberlyst-70 have been shown to improve yields and facilitate easier workup.[9][9]

3. Temperature and Reaction Time:

  • Thermal Control: While many Knorr-type reactions proceed readily at room temperature or with gentle heating (e.g., reflux in ethanol), some less reactive substrates may require higher temperatures.[3][5] However, excessive heat can lead to the formation of degradation products.[4][9] Temperature can also be a tool to control reaction pathways, as seen in some divergent synthesis strategies.[10]

  • Reaction Monitoring: Do not rely on a fixed reaction time from the literature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (usually the dicarbonyl) is a good indicator of completion.[3]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow for diagnosing and resolving low-yield issues in pyrazole synthesis.

G Start Low Yield or Reaction Failure CheckReactants Step 1: Verify Reactant Quality - Purity of 1,3-dicarbonyl? - Freshness of hydrazine? - Correct stoichiometry? Start->CheckReactants CheckConditions Step 2: Evaluate Reaction Conditions - Correct solvent? - Optimal catalyst (acid/base)? - Appropriate temperature? CheckReactants->CheckConditions Reactants OK SolutionReactants Solution: - Purify starting materials. - Use fresh hydrazine. - If using salt, add base. CheckReactants->SolutionReactants Issue Found CheckWorkup Step 3: Analyze Work-up & Purification - Product lost during extraction? - Incomplete precipitation? - Degradation on silica? CheckConditions->CheckWorkup Conditions OK SolutionConditions Solution: - Screen solvents (e.g., EtOH, DMAc). - Titrate catalyst concentration. - Optimize temperature via trial runs. CheckConditions->SolutionConditions Issue Found SolutionWorkup Solution: - Adjust pH for extraction. - Use different recrystallization solvent. - Deactivate silica with Et3N. CheckWorkup->SolutionWorkup Issue Found Success Successful Synthesis (High Yield) SolutionReactants->Success SolutionConditions->Success SolutionWorkup->Success

Caption: A systematic workflow for troubleshooting low yields.

Section 2: Regioselectivity and Side Products

A significant challenge, particularly with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity of the condensation to yield the desired pyrazole isomer.

Question: My reaction with an unsymmetrical 1,3-diketone gives a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a classic problem in pyrazole synthesis, arising from the two non-equivalent carbonyl groups on the dicarbonyl starting material.[9][9] The outcome is determined by which carbonyl is attacked first by the hydrazine.

Causality of Regioisomer Formation: The reaction mechanism involves two key steps: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3] With an unsymmetrical hydrazine and an unsymmetrical 1,3-diketone, two different initial attacks are possible, leading to two potential products.

  • Electronic Control: The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH₂) will preferentially attack the more electrophilic (less sterically hindered or more electron-deficient) carbonyl carbon of the 1,3-dicarbonyl.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can direct the reaction pathway by sterically blocking one of the reaction sites.

Strategies for Regiocontrol:
  • Solvent Modification: This is one of the most effective and experimentally simple strategies. Switching from standard protic solvents like ethanol to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol, TFE) can dramatically improve regioselectivity.[11] Fluorinated alcohols possess unique properties, including high hydrogen-bond donating ability and low nucleophilicity, which can stabilize one transition state over the other, leading to a single major regioisomer.[11]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. While Brønsted acids are common, specific Lewis acids may coordinate preferentially to one carbonyl group, enhancing its electrophilicity and directing the initial attack.

  • Use of Masked Carbonyls: Syntheses using precursors where one carbonyl is "masked," such as β-enamino ketones or vinyl ketones with a leaving group, can provide excellent regiocontrol.[7][9] The reaction is forced to proceed through a specific pathway.

  • Temperature Optimization: Kinetic versus thermodynamic control can sometimes be influenced by temperature. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer.

G Start Unsymmetrical 1,3-Diketone + Hydrazine PathwayA Pathway A: Attack at Carbonyl 1 Start->PathwayA PathwayB Pathway B: Attack at Carbonyl 2 Start->PathwayB IntermediateA Intermediate A (Hydroxylpyrazoline) PathwayA->IntermediateA IntermediateB Intermediate B (Hydroxylpyrazoline) PathwayB->IntermediateB ProductA Regioisomer 1 IntermediateA->ProductA Dehydration ProductB Regioisomer 2 IntermediateB->ProductB Dehydration

Caption: Competing pathways leading to regioisomers.

Question: My reaction mixture contains a significant amount of a non-aromatic side product, which I believe is a pyrazoline. How can I promote aromatization?

Answer:

The formation of a stable pyrazoline (or the hydroxylpyrazoline intermediate) is common, especially when the final dehydration/oxidation step is slow.[7][12] To obtain the desired aromatic pyrazole, this intermediate must be converted.

Strategies to Promote Aromatization:

  • Acid-Catalyzed Dehydration: If a hydroxylpyrazoline intermediate has been formed, increasing the concentration of the acid catalyst or heating the reaction mixture can facilitate the elimination of water to yield the pyrazole.[7]

  • In-Situ Oxidation: When starting from precursors like α,β-unsaturated ketones, the initial product is a pyrazoline that requires oxidation.[7] This can often be achieved in situ. A simple and effective method is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[6] Other common oxidants include bromine, iodine, or even air.[6][7]

  • Solvent Choice: The choice of solvent can influence the rate of dehydration. As mentioned, aprotic dipolar solvents can accelerate this step.[7]

Section 3: Purification Challenges

Even with a successful reaction, isolating a pure pyrazole product can be a significant hurdle due to tenacious impurities, co-eluting isomers, or difficult physical properties.

Question: My crude pyrazole product is a dark, oily substance that is difficult to purify by column chromatography. What steps should I take?

Answer:

This is a frequent issue, often caused by residual, highly-colored impurities from hydrazine degradation or other side reactions.[4] A multi-step purification strategy is often required.

Step-by-Step Purification Protocol:
  • Aqueous Work-up: Before attempting chromatography, perform a thorough liquid-liquid extraction.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a mild acid (e.g., 1M HCl) to remove any unreacted basic hydrazines.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst.

    • Wash with brine to remove residual water, then dry the organic layer over Na₂SO₄ or MgSO₄.

  • Column Chromatography - Troubleshooting:

    • Streaking on Silica: Pyrazoles are basic heterocycles and can interact strongly with the acidic silica gel, causing significant streaking and poor separation. To mitigate this, deactivate the silica gel by preparing your slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol.[13]

    • Choosing the Right Eluent: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A typical starting point for many pyrazoles is 20-30% ethyl acetate in hexanes.[3]

    • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, which can be more suitable for basic compounds.[13]

  • Recrystallization: If chromatography yields a solid that is still impure, recrystallization is an excellent final polishing step.

    • Solvent Screening: Test solubility in a range of solvents. Ideal single-solvent systems are those where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Common Solvent Pairs: For pyrazoles, common and effective solvent pairs for recrystallization include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13] Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until turbidity persists. Allow to cool slowly.

  • Purification via Salt Formation: For particularly stubborn cases, you can exploit the basicity of the pyrazole ring.

    • Dissolve the impure pyrazole in a suitable solvent.

    • Add an acid (e.g., HCl in ether, or an organic acid) to form the corresponding salt, which may be crystalline and will precipitate from the solution.

    • Filter the salt, wash it, and then neutralize it with a base to regenerate the pure pyrazole.[14]

Data Summary: Common Solvents in Pyrazole Synthesis & Purification
StepSolventPurpose / RationaleReference
Synthesis EthanolTraditional protic solvent for Knorr synthesis.[7]
N,N-Dimethylacetamide (DMAc)Aprotic dipolar solvent, can accelerate dehydration and improve yields.[7]
2,2,2-Trifluoroethanol (TFE)Fluorinated alcohol used to enhance regioselectivity.[11]
WaterUsed in "green chemistry" protocols, often with a phase-transfer catalyst.[15]
Work-up Ethyl Acetate / WaterStandard for liquid-liquid extraction to remove catalysts and salts.[3]
Chromatography Hexane / Ethyl AcetateCommon mobile phase for silica gel chromatography.[3]
Recrystallization Ethanol / WaterCommon solvent pair for purifying moderately polar pyrazoles.[13]
IsopropanolEffective single solvent for recrystallizing many pyrazole derivatives.[13]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I run my pyrazole synthesis under microwave irradiation to speed it up? A: Yes, microwave-assisted synthesis is a well-established method for accelerating pyrazole formation, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[16] Solvent-free conditions under microwave irradiation are also a common green chemistry approach.[16]

Q2: I am using a multicomponent reaction to synthesize a complex pyrazole. What are the most critical parameters to control? A: In multicomponent reactions (MCRs), the relative rates of the various competing reactions are critical. Key parameters include the order of addition of reagents, the choice of catalyst (which can selectively promote one pathway), and solvent.[17] Often, MCRs are designed to generate one of the key intermediates (like a hydrazone or an enaminone) in situ.[17][18]

Q3: My 1,3-dicarbonyl starting material is not commercially available. What are some reliable methods to synthesize it? A: A common and effective method is the Claisen condensation between a ketone and an ester. Another straightforward approach is the acylation of a ketone enolate with an acid chloride.[9] Several one-pot procedures have been developed where the 1,3-dicarbonyl is synthesized and then immediately reacted with hydrazine without isolation.[6][6]

Q4: Are there alternatives to the classic hydrazine/dicarbonyl condensation? A: Absolutely. One powerful alternative is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or a nitrilimine) and an alkyne or alkene.[7][9] This method provides access to different substitution patterns that may be difficult to achieve via condensation routes.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Synlett. [Link]

  • Knorr pyrrole synthesis with important question from csir-net. YouTube. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Process for the purification of pyrazoles.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimization of Methylpyridin-Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered duri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of methylpyridin-pyrazoles. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of methylpyridin-pyrazoles, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Product Yield

A consistently low yield is a frequent challenge in pyrazole synthesis.[1] This can be attributed to several factors, from incomplete reactions to the formation of side products.[1]

Initial Diagnosis and Step-by-Step Solutions:

  • Verify Starting Material Purity: The purity of your reagents is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[2]

    • Action: Whenever possible, use starting materials with high purity (e.g., >98% confirmed by HPLC).[2] Source reagents from reputable suppliers who provide detailed quality control data.[2]

  • Assess Reaction Completeness: The reaction may not be proceeding to completion under the current conditions.

    • Action: Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help determine if the starting materials are being fully consumed. If the reaction stalls, consider the following adjustments.

  • Optimize Reaction Time and Temperature:

    • Increase Reaction Time: If monitoring indicates incomplete conversion, extending the reaction time is a primary step.[1]

    • Increase Temperature: Many condensation reactions for pyrazole synthesis require heating.[1] Refluxing the reaction mixture is a common strategy. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1]

  • Evaluate Catalyst Choice and Concentration: The selection and amount of catalyst are critical.

    • Acid/Base Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial condensation.[1] In other cases, a base may be required to promote cyclization.[3]

    • Lewis Acids and Other Catalysts: The use of Lewis acids or heterogeneous catalysts like nano-ZnO has been demonstrated to enhance yields in certain pyrazole syntheses.[1][4]

dot

Low_Yield_Troubleshooting start Low or No Yield check_purity Verify Starting Material Purity start->check_purity monitor_reaction Monitor Reaction (TLC, LC-MS) check_purity->monitor_reaction Purity Confirmed fail Re-evaluate Strategy check_purity->fail Impure Materials adjust_conditions Adjust Reaction Conditions monitor_reaction->adjust_conditions Incomplete Reaction evaluate_catalyst Evaluate Catalyst monitor_reaction->evaluate_catalyst Reaction Stalled success Improved Yield monitor_reaction->success Complete Reaction adjust_conditions->monitor_reaction Extend Time/ Increase Temp evaluate_catalyst->monitor_reaction Change Catalyst/ Concentration

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two or more regioisomeric pyrazoles is a common challenge.[5][6] Controlling the regioselectivity is crucial for obtaining the desired product.

Strategies to Control Regioselectivity:

  • Solvent Selection: The choice of solvent can have a profound impact on the regioselectivity of the reaction.[5]

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[7] This is attributed to their unique hydrogen-bonding properties that can influence the reaction pathway.[5]

    • Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) can offer better results compared to traditional polar protic solvents like ethanol.[2][3]

  • Steric Hindrance: The steric bulk of substituents on both the hydrazine and the dicarbonyl compound can influence which regioisomer is preferentially formed.[2]

    • Action: Consider the steric environment around the reactive sites. A bulkier substituent on the dicarbonyl may direct the initial attack of the less hindered nitrogen of the hydrazine.

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
Ethyl 2,4-dioxopentanoateMethylhydrazineEthanol2:1[7]
Ethyl 2,4-dioxo-4-phenylbutanoateMethylhydrazineEthanol2:1[7]
4-(2-thienyl)-1,1,1-trifluoromethyl-1,3-butanedioneMethylhydrazineEthanol-AcOH (10:1)Predominantly one isomer[7]

Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure methylpyridin-pyrazole can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazole derivatives.[8]

    • Solvent System: A common mobile phase is a mixture of ethyl acetate and petroleum ether.[8] The optimal ratio will depend on the polarity of your specific product.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol and water mixtures are often employed.[8]

  • Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the pyrazole, transferring it to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized.[9]

    • Procedure: The crude pyrazole is dissolved in a suitable solvent and treated with an inorganic or organic acid to form the salt, which is then isolated by crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for methylpyridin-pyrazoles?

The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method is valued for its simplicity and generally good yields.[3][4]

Q2: How do I choose the appropriate starting materials?

  • 1,3-Dicarbonyl Compound: The structure of this reagent will define the substituents at positions 3 and 5 of the pyrazole ring.

  • Hydrazine Derivative: The choice of hydrazine (e.g., methylhydrazine) will determine the substituent on the nitrogen at position 1.[10]

Q3: Are there more environmentally friendly ("green") methods for this synthesis?

Yes, several green chemistry approaches have been developed to minimize the environmental impact of pyrazole synthesis. These include:

  • Microwave-Assisted Synthesis: Can lead to faster reaction rates and reduced energy consumption.[1]

  • Ultrasonic Irradiation: Another energy-efficient method to promote the reaction.[3]

  • Use of Ionic Liquids or Solvent-Free Conditions: These approaches reduce or eliminate the use of volatile organic solvents.[3]

Q4: What is the role of a base in the reaction?

A base is often used to facilitate deprotonation and promote the final cyclization step to form the aromatic pyrazole ring.[3]

Q5: Can I use spectroscopic methods to confirm the structure of my product?

Absolutely. 1H NMR, 13C NMR, and mass spectrometry are essential for confirming the structure and purity of your synthesized methylpyridin-pyrazole.[8] The chemical shifts and coupling constants in the NMR spectra will provide detailed information about the substitution pattern on the pyrazole and pyridine rings.

Experimental Protocol: General Procedure for Methylpyridin-Pyrazole Synthesis

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for your particular substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).

  • Addition of Hydrazine: Slowly add the methylhydrazine (1.1 eq) to the stirred solution.

  • Catalyst Addition (if necessary): Add a catalytic amount of an acid (e.g., a few drops of acetic acid).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

dot

Synthesis_Workflow start Start setup Reaction Setup (Dicarbonyl + Solvent) start->setup add_hydrazine Add Methylhydrazine setup->add_hydrazine add_catalyst Add Catalyst (if needed) add_hydrazine->add_catalyst heat Heat to Reflux & Monitor add_catalyst->heat workup Work-up (Solvent Removal) heat->workup purify Purification (Chromatography/ Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for synthesis.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.).
  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
  • Cai, Z., Zhang, W., Yan, Z., & Du, X. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.
  • 1-Methylpyrazole synthesis - ChemicalBook. (n.d.).
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
  • El-Faham, A., Dahlous, K. A., & Al-Othman, Z. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7139. [Link]

  • Yet, L. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 503-553. [Link]

  • Mor, S., & Kumar, V. (2022). A new insight into the synthesis and biological activities of pyrazole based derivatives. Mini-reviews in organic chemistry, 19(6), 717-742.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Hassan, A. S., El-Naggar, M. M., & El-Daly, M. M. (2022). Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 587-635. [Link]

  • Fustero, S., Bartolomé, J., & Sanz-Cervera, J. F. (2007). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 72(4), 1844-1849.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(6), 110-121.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2023, June 8).
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).

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Troubleshooting

Technical Support Center: Synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Welcome to the dedicated technical support guide for the synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will explore common synthetic challenges, provide in-depth troubleshooting strategies, and present optimized protocols to help you improve the yield and purity of your target molecule.

Section 1: Synthetic Strategy Overview & Retrosynthesis

The synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol involves the strategic formation of a C-N bond between a pyridine and a pyrazole ring, followed by the reduction of a carbonyl group. The most common and versatile approaches hinge on a retrosynthetic disconnection at the N-aryl bond, suggesting a cross-coupling reaction as the key step.

Two primary synthetic routes are generally considered:

  • Route A: Direct Coupling Approach. This involves coupling a pre-formed pyrazole containing the hydroxymethyl group (or a protected version) with a suitable pyridine derivative.

  • Route B: Formylation-Reduction Approach. This more common route involves coupling a pyridine derivative with a pyrazole bearing a 4-position handle (like a halogen), followed by formylation and subsequent reduction to the desired alcohol. This often provides better overall yields by avoiding potential complications with the free hydroxyl group during the coupling step.

The following diagram illustrates the most robust retrosynthetic pathway (Route B), which will be the focus of this guide.

G cluster_main Retrosynthetic Analysis Target (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Aldehyde (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)carbaldehyde Target->Aldehyde Reduction (e.g., NaBH4) Pyridine 2-Halo-5-methylpyridine Aldehyde->Pyridine C-N Cross-Coupling (Buchwald-Hartwig) Pyrazole 1H-Pyrazole-4-carbaldehyde Aldehyde->Pyrazole C-N Cross-Coupling (Buchwald-Hartwig) Coupling_Products 2-Hydrazinyl-5-methylpyridine + 4-Formyl-pyrazole Precursor Pyridine->Coupling_Products Alternative: Condensation (Knorr)

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, structured in a question-and-answer format.

Stage 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is the cornerstone of this synthesis but is also the most frequent source of yield loss.[1] Success hinges on the careful selection of catalyst, ligand, base, and solvent.

Q1: My Buchwald-Hartwig coupling reaction between 2-bromo-5-methylpyridine and 1H-pyrazole-4-carbaldehyde has stalled or resulted in a very low yield. What should I investigate first?

A1: Low yield in this coupling is a classic problem often traced back to the catalytic system. Pyrazoles can act as N-donor ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[2] Therefore, the choice of a suitable phosphine ligand is critical to ensure the reaction proceeds efficiently.

  • Ligand Choice: Modern, sterically hindered, and electron-rich biaryl phosphine ligands are essential. First-generation ligands like P(t-Bu)₃ are often insufficient. We recommend screening ligands from later generations, such as tBuBrettPhos , XPhos , or RuPhos . These ligands promote the crucial reductive elimination step and are less susceptible to catalyst inhibition.[2]

  • Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G2/G3) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[3]

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is required. While NaOt-Bu is common, it can sometimes be too reactive. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃, which can minimize side reactions.

  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are excellent starting points. Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Q2: I'm observing a significant amount of dehalogenated starting material (5-methylpyridine) and unreacted pyrazole. How can I prevent this side reaction?

A2: Dehalogenation is a common side reaction, often resulting from a competing β-hydride elimination pathway or hydrodehalogenation.

  • Lower the Temperature: High temperatures can promote dehalogenation. Once you identify an active catalyst system, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Ligand and Base Combination: The combination of a very bulky ligand and a strong base can sometimes exacerbate this issue. If using NaOt-Bu, switching to the slightly less reactive K₃PO₄ might suppress the side reaction.

  • Water Content: Ensure strictly anhydrous conditions. Trace water can contribute to hydrodehalogenation.

Parameter Recommendation for Low Yield Rationale
Pd Precatalyst XPhos Pd G2, tBuBrettPhos Pd G3Provides a reliable source of active Pd(0); less sensitive to reaction conditions.
Ligand XPhos, RuPhos, tBuBrettPhosBulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[2]
Base K₃PO₄, Cs₂CO₃, NaOt-BuScreen from weaker to stronger. K₃PO₄ is often a good starting point to minimize side reactions.[4]
Solvent Toluene, 1,4-Dioxane (Anhydrous, Degassed)Common solvents for Buchwald-Hartwig reactions; proper preparation is critical.
Temperature 80 - 110 °CBalance reaction rate against thermal decomposition and side reactions like dehalogenation.

Q3: Is there an alternative to the Buchwald-Hartwig amination for the C-N bond formation?

A3: Yes, while Buchwald-Hartwig is often preferred, a classical Ullmann condensation (copper-catalyzed) is a potential alternative. However, Ullmann reactions typically require higher temperatures and may have a more limited substrate scope. For this specific transformation, the palladium-catalyzed methods are generally considered superior in terms of yield and reaction conditions.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + R'NH₂ - HX PdII_Amine Ar-Pd(II)L(NHR') Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 + Ar-NHR'

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.[2]

Stage 2: Reduction of the Aldehyde

The reduction of the pyrazole-4-carbaldehyde to the corresponding methanol is typically a high-yielding and straightforward transformation.

Q4: My reduction of the aldehyde to the alcohol with sodium borohydride (NaBH₄) is incomplete. What can I do?

A4: Incomplete reduction is usually due to insufficient reducing agent, poor solubility, or deactivation of the reagent.

  • Reagent Stoichiometry: While theoretically only 0.25 equivalents of NaBH₄ are needed, it is common practice to use 1.5 to 2.0 equivalents to ensure the reaction goes to completion, accounting for any moisture or reaction with the solvent.

  • Solvent Choice: Methanol or ethanol are excellent solvents for NaBH₄ reductions as they readily dissolve both the substrate and the reagent. If your aldehyde has poor solubility, a co-solvent system like THF/Methanol can be effective.

  • Temperature: The reaction is typically run at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (2-4 hours) should suffice.

  • Reagent Quality: NaBH₄ can degrade over time if not stored properly. Ensure you are using a fresh bottle stored in a desiccator.

Q5: I am observing impurities after the reduction step. What are they likely to be?

A5: The most common impurity is unreacted starting material. Over-reduction is highly unlikely with a mild reagent like NaBH₄. Impurities are more likely to arise from the workup.

  • Workup Procedure: The reaction is typically quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. During this quench, borate salts are formed. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover your product. A final brine wash of the combined organic layers will help remove residual water and water-soluble impurities.

Stage 3: Purification

Q6: My final product, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, is streaking badly on my silica gel column and I'm getting poor recovery. Why is this happening?

A6: This is a very common issue. The product contains two basic nitrogen atoms (on the pyridine and pyrazole rings), which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to streaking, broad peaks, and irreversible adsorption.

  • Deactivate the Silica: Before running your column, you can neutralize the acidic sites. A common method is to flush the packed column with your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol.[5]

  • Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Recrystallization: If your product is a solid and you have achieved reasonable purity (>90%), recrystallization is an excellent and scalable alternative to chromatography. Screen various solvent systems, such as ethyl acetate/hexanes, ethanol/water, or isopropanol.[5]

  • Acid-Base Extraction: As a preliminary purification step, you can dissolve your crude material in an organic solvent (like ethyl acetate), wash with a dilute base (e.g., sat. NaHCO₃ solution) to remove any acidic impurities, and then wash with brine. This can simplify the subsequent chromatography or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route offers the best potential for scaling up?

A: The Formylation-Reduction Approach (Route B) is generally more robust for scaling up. The key cross-coupling step is performed on a more stable aldehyde intermediate, and the final reduction step is typically high-yielding and easy to perform on a large scale. Handling the free hydroxymethyl group during a cross-coupling reaction can lead to protection/deprotection steps or catalyst compatibility issues.

Q: What are the primary safety concerns for this synthesis?

A:

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood under an inert atmosphere.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Sodium Borohydride (NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Quench reactions carefully, especially on a large scale.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated area.

Q: How do I confirm the structure of my final product?

A: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the connectivity of the atoms and the presence of all expected functional groups.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Will confirm the molecular weight of the product and give an indication of its purity.

  • HRMS (High-Resolution Mass Spectrometry): Will provide a highly accurate mass measurement, confirming the elemental composition.

Section 4: Optimized Experimental Protocol

This protocol is a general guideline based on established methodologies for Buchwald-Hartwig amination and subsequent reduction. Optimization for your specific setup may be required.

Step 1: Buchwald-Hartwig Amination (1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde)

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1H-pyrazole-4-carbaldehyde (1.0 eq), 2-bromo-5-methylpyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), XPhos Pd G3 precatalyst (0.02 eq), and XPhos ligand (0.025 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe (to make a ~0.2 M solution based on the limiting reagent).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (using hexanes/ethyl acetate with 1% Et₃N) or carried forward to the next step if sufficiently pure.

Step 2: Sodium Borohydride Reduction ((1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol)

  • Dissolve the crude or purified (1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde) (1.0 eq) in methanol (to make a ~0.2 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 2 hours. Monitor by TLC or LC-MS until all starting material is consumed.

  • Carefully quench the reaction by slowly adding deionized water at 0 °C, followed by 1M HCl until the bubbling ceases.

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel treated with triethylamine.

References

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Chemical Methodologies. (n.d.).
  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • KTU ePubl. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • National Institutes of Health. (n.d.).
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
  • ResearchGate. (2019).
  • Wikipedia. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • MDPI. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • National Institutes of Health. (n.d.).
  • CUTM Courseware. (n.d.). pyrazole.pdf.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (n.d.).
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • National Institutes of Health. (2025).
  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5.
  • National Institutes of Health. (2015).
  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.).

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Optimization

identification and minimization of byproducts in pyrazole reactions

A Guide to Identification and Minimization of Byproducts Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Minimization of Byproducts

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with pyrazole reactions, focusing on the identification and minimization of unwanted byproducts. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-tested insights to help you achieve cleaner reactions and higher yields.

Section 1: General Troubleshooting & Byproduct Identification

This section covers universal issues and analytical techniques applicable to most pyrazole synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can I prevent it?

A1: The formation of colored impurities is a frequent observation, especially in reactions involving hydrazine starting materials.[1] This discoloration often arises from oxidative side reactions or the formation of highly conjugated polymeric byproducts. While sometimes benign, it can indicate suboptimal conditions.

  • Causality: Hydrazines are susceptible to oxidation. The resulting diazene intermediates can lead to a cascade of colored side products. If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction can become acidic, which may also promote the formation of colored byproducts.[2][3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, is a primary step to mitigate oxidative processes.[4]

    • Base Addition: If using a hydrazine salt, add one equivalent of a mild, non-nucleophilic base like sodium acetate (NaOAc) or triethylamine (TEA) to neutralize the generated acid (e.g., HCl).[2][3] This often leads to a much cleaner reaction profile.

    • Purification: Many colored impurities are non-polar. During workup, washing the crude product with a solvent like toluene or hexanes can effectively remove them before column chromatography.[2][3]

Q2: How do I definitively identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for accurate byproduct identification.[1] Never rely on a single method.

  • Initial Assessment (TLC/LC-MS): Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of multiple components.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the next step, offering separation and providing the mass-to-charge ratio (m/z) of the parent ions, which is crucial for determining molecular formulas.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[1]

    • ¹H NMR: Can reveal the presence of isomers through duplicate sets of peaks.[1]

    • ¹³C NMR: Useful for identifying isomeric pyrazoles, as the chemical shifts of the C3 and C5 carbons are sensitive to the substitution pattern.[5][6]

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Essential for complex structures and for definitively assigning regiochemistry by observing through-bond and through-space correlations.

Workflow: Troubleshooting a Pyrazole Reaction

This workflow provides a logical sequence of steps to diagnose and solve issues in your synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Optimization cluster_3 Resolution start Reaction Outcome (Low Yield / Impure Product) tlc Analyze Crude Mixture: TLC & LC-MS start->tlc nmr Isolate Byproducts (Prep TLC / Column) & Characterize (NMR) tlc->nmr hypo Hypothesize Byproduct Formation Mechanism (e.g., Isomerization, Dimerization) nmr->hypo params Modify Reaction Parameters: - Temperature - Solvent - Catalyst (pH) - Stoichiometry hypo->params monitor Monitor Reaction Progress (TLC/LC-MS) params->monitor success Clean Reaction High Yield monitor->success failure Problem Persists: Re-evaluate Hypothesis monitor->failure failure->hypo

Caption: A logical workflow for troubleshooting common pyrazole reaction issues.

Section 2: The Knorr Synthesis & Regioisomerism

The condensation of a 1,3-dicarbonyl compound with a hydrazine is the most common method for pyrazole synthesis.[1][7] However, when using unsymmetrical dicarbonyls or substituted hydrazines, the formation of regioisomers is the primary challenge.[1][8][9]

Frequently Asked Questions (FAQs)

Q3: I'm reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a mixture of two isomers. How can I control the regioselectivity?

A3: This is a classic problem in pyrazole synthesis. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions like solvent and pH.[9]

  • Mechanism of Isomer Formation: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. With an unsymmetrical diketone (e.g., R1-C(O)-CH2-C(O)-R2) and a substituted hydrazine (R3-NH-NH2), the initial attack can occur at either carbonyl. The relative electrophilicity of the carbonyls and the steric bulk of R1, R2, and R3 will dictate the initial preference.[9] Subsequent cyclization and dehydration yield the pyrazole.

G R1(CO)CH2(CO)R2 + R3NHNH2 R1(CO)CH2(CO)R2 + R3NHNH2 Intermediate_A Intermediate_A R1(CO)CH2(CO)R2 + R3NHNH2->Intermediate_A Attack at C(O)R1 Intermediate_B Intermediate_B R1(CO)CH2(CO)R2 + R3NHNH2->Intermediate_B Attack at C(O)R2 Product_1 Regioisomer 1 (e.g., 1-R3, 3-R2, 5-R1) Intermediate_A->Product_1 Cyclize & Dehydrate Product_2 Regioisomer 2 (e.g., 1-R3, 3-R1, 5-R2) Intermediate_B->Product_2 Cyclize & Dehydrate

Caption: Competing pathways leading to regioisomer formation.

  • Expert-Driven Solutions for Control:

    • pH Control: This is paramount. Under neutral or basic conditions, the most nucleophilic nitrogen of the substituted hydrazine (the one bearing the R3 group) attacks the most electrophilic (least hindered) carbonyl. Under acidic conditions, the terminal -NH2 group becomes the primary nucleophile after protonation of the substituted nitrogen, which can reverse the selectivity.[9] Forcing the reaction down one path can be achieved by careful selection of acid or base catalysts.

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence selectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in favor of one isomer compared to standard solvents like ethanol.[10]

    • Strategic Starting Materials: Sometimes, direct condensation is not the best approach. Using starting materials with a built-in directing group, such as trichloromethyl enones, can provide excellent regiocontrol. The reaction's selectivity can then be switched by using either the free hydrazine base or its hydrochloride salt.[8]

Q4: My reaction of a β-ketoester with hydrazine is sluggish and gives a low yield. What are the key parameters to optimize?

A4: While the Knorr synthesis is often fast, reactions with less reactive dicarbonyls like β-ketoesters require careful optimization.[7]

  • Causality: The reaction involves two key steps: initial hydrazone formation at the ketone, followed by intramolecular cyclization (amidation) at the ester.[7] Both steps are often acid-catalyzed.[2][11] Insufficient catalysis, improper temperature, or an inappropriate solvent can stall the reaction.

  • Troubleshooting Protocol:

    • pH Optimization: Acid catalysis is generally required.[2] Start by adding a few drops of glacial acetic acid.[7] If the reaction is still slow, a stronger acid might be needed, but monitor carefully for byproduct formation.

    • Temperature and Time: While many hydrazine reactions are exothermic, less reactive substrates may require heating.[2] Monitor the consumption of the starting material by TLC or LC-MS to determine the optimal reaction time and temperature.

    • Solvent: Protic solvents like ethanol, propanol, or acetic acid are typically used as they can facilitate the necessary proton transfers.[3][7] The choice can influence reaction rates, so screening a few options may be beneficial.[2]

Data Summary: Controlling Regioselectivity

The following table summarizes conditions that can be used to favor the formation of one regioisomer over another.

FactorCondition 1Likely Outcome 1Condition 2Likely Outcome 2
pH / Catalyst Neutral / BasicAttack by substituted N at most electrophilic C=O[9]Acidic (e.g., HCl salt)Attack by terminal NH₂ at sterically accessible C=O[8][9]
Solvent EthanolMixture of isomers often observed[10]Fluorinated Alcohol (HFIP)Dramatically increased selectivity for one isomer[10]
Temperature Low TemperatureMay favor kinetically controlled productHigh TemperatureMay favor thermodynamically more stable product

Section 3: Advanced Purification & Characterization

Q5: I've tried column chromatography, but my pyrazole isomers are still co-eluting. What are my options?

A5: Separating regioisomers is a common and significant challenge.[1] When standard silica gel chromatography fails, more advanced or alternative techniques are necessary.

  • Expert-Driven Solutions:

    • Recrystallization: This should be your first alternative. Systematically screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes). Isomers often have different crystal packing energies and solubilities, which can be exploited for separation.

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (e.g., C18 column), often provides much higher resolution than flash chromatography for polar isomers.

    • Derivatization: If the isomers have a reactive handle (like an -NH group on the pyrazole ring), you can temporarily derivatize them. The resulting derivatives may have vastly different physical properties (e.g., polarity, crystal structure), making them easier to separate. Afterward, the protecting group can be removed.

Q6: My NMR spectrum is complex, and I'm not sure which isomer is which. Are there any definitive NMR tricks?

A6: Yes. While 1D NMR can be ambiguous, 2D NMR experiments are incredibly powerful for making definitive assignments.

  • The Power of NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often the key. This experiment shows correlations between protons that are close in space, regardless of whether they are connected by bonds.

  • Application Example: Consider a 1,5-disubstituted pyrazole versus a 1,3-disubstituted pyrazole. If you have a substituent on the N1 nitrogen and another at the C5 position, a NOESY experiment should show a spatial correlation between the protons on these two groups. This correlation would be absent in the 1,3-isomer, where the groups are further apart. This provides unambiguous structural proof.

References

  • Benchchem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Ferreira, V. F., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • Alonso, F., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv Der Pharmazie.
  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PubMed Central.
  • Benchchem. Troubleshooting Knorr pyrazole synthesis impurities.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Silva, A. M. S., et al. Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central.
  • RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry.
  • Unknown. Knorr Pyrazole Synthesis.
  • Danishefsky, S. J., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • Mitkidou, S., et al. (1991). Identification of some isomeric 3,5‐unsymmetrically substituted 1‐aroyl‐pyrazole derivatives by NMR spectroscopy. Journal of Heterocyclic Chemistry.
  • Mini-Reviews in Organic Chemistry. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • YouTube. (2019). synthesis of pyrazoles.
  • ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Mini-Reviews in Medicinal Chemistry. (2023). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed.

Sources

Troubleshooting

Technical Support Center: Purification of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Welcome to the technical support resource for the purification of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested solutions to common purification challenges in a direct question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Question 1: After my column chromatography, I see multiple spots on the TLC plate, and they are very close together. How can I improve the separation?

Answer: This is a classic resolution problem, typically stemming from an inappropriate solvent system or stationary phase. The polarity of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, with its pyridine, pyrazole, and alcohol functionalities, requires careful tuning of the mobile phase.

  • Causality: Standard eluents like ethyl acetate/hexane may not provide sufficient resolution for polar, nitrogen-containing heterocyclic compounds. The pyridine and pyrazole nitrogens can interact strongly with the acidic silica gel surface, leading to peak tailing and poor separation from closely-related impurities.[1][2]

  • Solution Pathway:

    • Introduce a More Polar Solvent: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol or chloroform/methanol gradient. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. This will help elute your polar compound more effectively.[3]

    • Add a Basic Modifier: To counteract the acidic nature of silica gel and reduce peak tailing, add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase (typically 0.1-1% v/v). This deactivates the acidic silanol groups, leading to sharper peaks and better separation.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized silica (reversed-phase). For reversed-phase chromatography, you would use a polar mobile phase like water/acetonitrile or water/methanol, which can be highly effective for purifying polar compounds.[4][5][6]

Question 2: My purified product is a persistent oil or a waxy solid instead of the expected crystalline material. What steps can I take to induce crystallization?

Answer: The failure to crystallize is often due to residual solvent or the presence of minor impurities that inhibit the formation of a crystal lattice.

  • Causality: Impurities, even at low levels, can disrupt the ordered molecular packing required for crystallization.[7][8] Excess solvent can also prevent solidification. The compound itself may have a low melting point, making it prone to oiling out.

  • Solution Pathway:

    • High-Vacuum Drying: Ensure all chromatography solvents are removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 30-40 °C), for several hours.

    • Trituration: Add a non-solvent (a solvent in which your compound is insoluble, like hexane or diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a rough surface to initiate nucleation.

    • Solvent/Non-Solvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., hot methanol, ethanol, or ethyl acetate). Then, slowly add a non-solvent (e.g., cold water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy. Allow it to stand, first at room temperature and then in a refrigerator, to allow crystals to form slowly.[9][10]

    • Formation of an Acid Addition Salt: A highly effective method for purifying and crystallizing basic compounds like yours is to form a salt.[11] Dissolve the oily product in a suitable solvent (e.g., ethanol or isopropanol) and add an equimolar amount of an acid (like hydrochloric acid or sulfuric acid). The resulting salt is often highly crystalline and can be easily precipitated and filtered.[11]

Question 3: My final product purity is low, and I suspect unreacted starting materials are the main contaminants. How can I remove them?

Answer: This issue points to an incomplete reaction or inefficient initial workup. The purification strategy must be targeted to the specific properties of the likely contaminants. Common precursors for this synthesis might include a hydrazine derivative (e.g., (5-methylpyridin-2-yl)hydrazine) and a three-carbon building block.[12][13]

  • Causality: Hydrazine precursors are basic and polar, while dicarbonyl precursors can be acidic or neutral. Their properties differ significantly from the product, which can be exploited.

  • Solution Pathway:

    • Aqueous Wash/Extraction: Before chromatography, perform a liquid-liquid extraction. If you have unreacted hydrazine, an acidic wash (e.g., with 1M HCl) will protonate and pull the basic hydrazine into the aqueous layer. If you have an acidic precursor, a basic wash (e.g., with saturated sodium bicarbonate) will deprotonate and remove it. Your product, being a weaker base, should largely remain in the organic layer, though some loss is possible with the acid wash.

    • Targeted Chromatography: Design your column chromatography gradient to specifically separate the product from these impurities. Since the starting materials are often more polar than the final product, they will either remain on the baseline or elute much later with a highly polar solvent flush.

    • Recrystallization: If the impurities are present in small amounts, a carefully chosen recrystallization can be very effective, as the impurities will preferentially remain in the mother liquor.

Frequently Asked Questions (FAQs)

Question 1: What is the best starting point for developing a flash column chromatography method for this compound?

Answer: For a polar, heterocyclic alcohol like (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, silica gel is the standard stationary phase. A good starting point for the mobile phase is a gradient system.

  • Recommended Starting Conditions:

    • Stationary Phase: Silica Gel (230-400 mesh).[9][14]

    • Mobile Phase System: Dichloromethane (DCM) and Methanol (MeOH).

    • Gradient: Begin with 100% DCM and gradually increase the percentage of MeOH from 0% to 10%. Your target compound, being polar, will likely elute at around 3-5% MeOH.

    • Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to guide your fraction collection. Visualize spots using a UV lamp (254 nm) and a potassium permanganate stain, which will detect the alcohol group.

Eluent System (DCM:MeOH) Expected Rf of Product Notes
100:0~0.0Compound will likely stick to the baseline.
98:20.1 - 0.2A good starting point for elution.
95:50.3 - 0.5Often the ideal range for good separation and reasonable elution time. Aim for an Rf of ~0.35.
90:10> 0.6Elution may be too fast, leading to poor separation from other polar impurities.

Question 2: Which solvents are most suitable for recrystallizing the final product?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For your compound, polar protic solvents are excellent candidates.

  • Solvent Screening Protocol:

    • Place a small amount of your compound (10-20 mg) in several test tubes.

    • Add a small volume (~0.5 mL) of a test solvent to each tube.

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

    • The best solvent will be one that yields a large amount of crystalline precipitate upon cooling.

  • Recommended Solvents to Screen:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Binary mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)[9][10]

Question 3: Can I use Preparative HPLC for purification? If so, what conditions should I use?

Answer: Yes, Preparative High-Performance Liquid Chromatography (Prep HPLC) is an excellent choice for achieving very high purity, especially for polar compounds that are challenging to separate by conventional chromatography.[4][6]

  • Methodology:

    • Mode: Reversed-phase HPLC is most common for this type of molecule.[5][6]

    • Stationary Phase: A C18 column is the workhorse for reversed-phase separations.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. To ensure good peak shape for a basic compound, a modifier is essential.

      • Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the water and organic solvent. This protonates the pyridine nitrogen, leading to sharp, symmetrical peaks.

      • Basic Modifier: If the compound is unstable in acid, a basic modifier like 0.1% ammonium hydroxide can be used with a pH-stable column.

    • Scale-Up: The method should first be developed on an analytical scale to optimize separation, then scaled up to a preparative column.[15]

Experimental Protocols & Visual Workflows

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of the crude material). First, dissolve the compound in a minimal amount of a polar solvent (like methanol or DCM). Add the silica gel to this solution and then remove the solvent under vacuum until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 100% DCM or 99:1 DCM:Hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent. Gradually increase the polarity by adding more methanol according to a predefined gradient. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Diagram: General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to the final, pure compound.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Wash / Extraction Crude->Workup Column Flash Column Chromatography Workup->Column TLC TLC Analysis of Fractions Column->TLC Evaporation Combine Fractions & Evaporate TLC->Evaporation Recrystallization Recrystallization / Trituration Evaporation->Recrystallization Pure Pure Crystalline Product Recrystallization->Pure

Caption: A typical purification sequence for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol.

Diagram: Troubleshooting Poor Column Separation

This decision tree helps diagnose and solve issues with co-eluting impurities during chromatography.

Troubleshooting_Workflow Start Impure Fractions After Column? Tailing Are peaks tailing on TLC? Start->Tailing Check TLC Resolution Are spots overlapping (poor resolution)? Tailing->Resolution No Add_Base Action: Add 0.5% Triethylamine to the eluent. Tailing->Add_Base Yes Change_Gradient Action: Use a shallower gradient (e.g., 0-5% MeOH over 20 column volumes). Resolution->Change_Gradient Slightly Change_System Action: Switch solvent system (e.g., EtOAc/Hexane to DCM/MeOH). Resolution->Change_System Significantly Change_Stationary Action: Switch to neutral alumina or reversed-phase (C18) silica. Change_System->Change_Stationary If still fails

Caption: Decision tree for improving chromatographic separation of the target compound.

References

  • Recent Advances in the Synthesis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and bioevaluation of novel pyrazole by different methods: A review. (2019). The Pharma Innovation Journal. Retrieved from [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2012). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. (2007). Molecules. MDPI. Retrieved from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2019). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • One Pot Synthesis of N-Arylpyrazoles from Arylhalides. (n.d.). Supporting Information. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. MDPI. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (2006). Letters in Drug Design & Discovery. Retrieved from [Link]

  • What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate. Retrieved from [Link]

  • High-Performance Preparative LC Techniques. (n.d.). Phenomenex. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Crawford Scientific. Retrieved from [Link]

  • How to Approach Preparative LC for Compound Purification in the Research and Development Laboratory. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. MDPI. Retrieved from [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2016). Molecules. MDPI. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Chemistry Central Journal. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Synthesis of Substituted Pyrazoles

Welcome to the technical support center dedicated to the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our focus is on not just providing solutions, but on understanding the underlying chemical principles to empower you in your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of substituted pyrazoles, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazole

A consistently low yield is one of the most common frustrations in pyrazole synthesis. The root cause can range from suboptimal reaction conditions to degradation of starting materials.

Potential Causes and Recommended Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of starting material spots/peaks indicates an incomplete reaction.[1]

    • Solution 1: Increase Reaction Time and/or Temperature: Many condensation reactions for pyrazole synthesis, such as the Knorr synthesis, require heating to proceed to completion. Consider extending the reaction time or increasing the temperature to reflux.[1]

    • Solution 2: Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by promoting more efficient heat transfer.[1][2][3][4][5][6] This technique is particularly useful for accelerating reactions that are sluggish under conventional heating.[4][5]

  • Suboptimal Catalyst Choice or Loading:

    • Diagnosis: If the reaction is known to be catalyzed, the absence or incorrect choice of a catalyst can halt the reaction.

    • Solution: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often necessary to facilitate the initial imine formation.[1][7][8] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[9] A comparative analysis of various catalysts can be beneficial in selecting the optimal one for your specific substrates.[10]

  • Side Reactions and Byproduct Formation:

    • Diagnosis: The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data (NMR, LC-MS) suggests the formation of side products, which consumes your starting materials and reduces the yield of the desired product.[1]

    • Solution: Refer to Issue 2 and Issue 3 for detailed strategies on identifying and minimizing byproduct formation.

  • Degradation of Starting Materials:

    • Diagnosis: 1,3-dicarbonyl compounds can be unstable, particularly under harsh acidic or basic conditions. If your starting materials have been stored for a long time or under improper conditions, their degradation could be the cause of low yields.

    • Solution: Use freshly prepared or purified 1,3-dicarbonyl compounds. Consider in-situ generation of the 1,3-diketone from a ketone and an acid chloride immediately followed by the addition of hydrazine.[9]

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, the formation of a mixture of regioisomers is a frequent challenge.[11][12]

Controlling Regioselectivity:

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[12]

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is more susceptible to the initial nucleophilic attack by the hydrazine. Electron-withdrawing groups can activate a neighboring carbonyl group.[12]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[12][13]

  • Reaction Conditions (pH, Solvent, Temperature):

    • pH: The acidity of the medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the regioselectivity compared to neutral conditions.[12]

    • Solvent: The choice of solvent can have a profound impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases compared to ethanol.[14] Aprotic dipolar solvents such as DMF, NMP, or DMAc can also offer better results than traditional protic solvents.[15][16]

    • Temperature: Optimizing the reaction temperature can also influence the ratio of the formed isomers.

Workflow for Optimizing Regioselectivity ```dot graph TD { A[Start: Mixture of Regioisomers Observed] --> B{Analyze Contributing Factors}; B --> C[Steric Hindrance]; B --> D[Electronic Effects]; B --> E[Reaction Conditions]; C --> F["Modify Substrates: Introduce Bulky Groups"]; D --> G["Modify Substrates: Introduce EWG/EDG"]; E --> H{"Modify Reaction Conditions"}; H --> I[Adjust pH]; H --> J[Screen Solvents (e.g., EtOH, TFE, HFIP, DMF)]; H --> K[Vary Temperature]; I --> L[Analyze Product Ratio]; J --> L; K --> L; F --> L; G --> L; L --> M{Desired Regioisomer Maximized?}; M -- Yes --> N[End]; M -- No --> B;

}

Caption: General scheme for the Knorr pyrazole synthesis.

Comparative Data: Catalyst Performance in Pyrazole Synthesis

The choice of catalyst can significantly impact the efficiency of pyrazole synthesis. Below is a summary of the performance of various catalysts under different conditions.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid 1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[10]
Silver Triflate (AgOTf) Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[10]
Nano-ZnO Ethyl Acetoacetate, PhenylhydrazineCatalyticControlledVariesVariesGoodReported[9]
NaCoMo (Metal-oxo-cluster) Sulfonyl Hydrazides, 1,3-DiketonesCatalyticVariesVariesVariesup to 99%Reported[9]

References

  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]

  • knorr pyrazole synthesis | PPTX. Slideshare. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Semantic Scholar. Available at: [Link]

  • Technical Support Center: Synthesis of N-Substituted Pyrazoles. Benchchem.
  • Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Technical Support Center: Synthesis of Substituted Pyrazoles. Benchchem.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. Available at: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • (PDF) Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

Sources

Troubleshooting

preventing degradation of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol during storage

Answering as a Senior Application Scientist. Technical Support Center: (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Welcome to the technical support guide for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol .

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Technical Support Center: (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Welcome to the technical support guide for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol . This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Inconsistent experimental results can often be traced back to the degradation of starting materials. This guide provides in-depth, field-proven insights into preventing, identifying, and troubleshooting the degradation of this specific heterocyclic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound?

A1: The molecular structure, featuring a pyridine ring, a pyrazole ring, and a primary alcohol (methanol group), is susceptible to three main degradation pathways:

  • Oxidation: The primary alcohol is the most likely site for oxidation, which can convert it first to an aldehyde and then to a carboxylic acid. The electron-rich heterocyclic rings can also undergo oxidation.[1][2]

  • Photodegradation: Aromatic heterocyclic systems like pyrazole and pyridine can absorb UV and visible light, leading to photolytic cleavage or rearrangement.[3][4]

  • Thermal Stress: Like many complex organic molecules, prolonged exposure to high temperatures can accelerate decomposition.[5]

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, we have established the following optimal storage protocol, summarized in the table below. The rationale is to comprehensively mitigate all primary degradation drivers.

ParameterRecommended ConditionRationale & Justification
Temperature -20°C (or lower)Reduces the kinetic rate of all potential degradation reactions, including oxidation and thermal decomposition. While 2-8°C is acceptable for short-term use, -20°C is mandatory for long-term archival.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation of the methanol group and heterocyclic rings.[6] This is the most critical parameter for preventing impurity formation.
Light Protect from Light (Amber Vial/Dark)The aromatic rings are photosensitive.[3] Using an amber vial or storing the container in a dark, light-proof secondary container prevents photolytic degradation pathways from being initiated.
Container Tightly Sealed, Inert MaterialA tightly sealed container prevents moisture ingress and exposure to atmospheric oxygen.[7][8] Use glass or a chemically resistant polymer vial.
Form Solid (Lyophilized Powder)Storing the compound as a dry solid is vastly superior to storing it in solution. Solvents, especially protic ones, can participate in degradation reactions over time.

Q3: I have a stock solution of the compound in DMSO. How should I store it?

A3: While storing as a solid is strongly preferred, if you must store it in solution, use anhydrous DMSO and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Overlay the vial with argon or nitrogen before sealing and store at -80°C. Repeated exposure to ambient air and moisture during thawing is a primary cause of degradation in solution.

Q4: What are the common visual signs of degradation?

A4: Any deviation from a white to off-white, free-flowing powder should be considered suspect. Look for:

  • Color Change: A shift to yellow or brown is a significant indicator of oxidative or photolytic degradation.

  • Change in Consistency: Clumping, melting, or the appearance of an oily residue suggests the presence of impurities or uptake of atmospheric moisture.

Troubleshooting Guide: Investigating Suspected Degradation

This guide provides a systematic workflow for researchers who suspect their sample of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol has degraded, leading to inconsistent or unexpected experimental outcomes.

Diagram: Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and resolve issues related to compound stability.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Root Cause & Correction A Suspected Degradation (Inconsistent Results) B Step 1: Visual Inspection (Color, Consistency) A->B C Step 2: Review Storage History (Temp, Light, Atmosphere) B->C D Step 3: Purity Analysis (HPLC-UV/MS or LC-MS) C->D E Purity > 98%? D->E F Compound is Stable. Troubleshoot other experimental variables. E->F Yes G Degradation Confirmed. E->G No H Step 4: Identify Degradant Profile (Match MS data to likely impurities) G->H I Step 5: Correlate Impurities to Storage Conditions H->I J Step 6: Implement Corrective Action (Procure new stock, implement ideal storage protocol) I->J G cluster_0 Degradation Products A (1-(5-methylpyridin-2-yl)-1H- pyrazol-4-yl)methanol (Parent Compound) B Aldehyde Impurity (Oxidation Product) A->B Oxidation (O2, Air) D Photolytic Isomers/ Ring-Opened Products A->D Photolysis (UV/Vis Light) C Carboxylic Acid Impurity (Further Oxidation) B->C Oxidation (O2, Air)

Caption: Primary degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your sample and detect the presence of degradants. HPLC is a widely used and effective technique for this purpose. [3][9][10] Objective: To quantify the purity of the parent compound and identify any degradation products.

Materials:

  • (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • HPLC system with UV or DAD detector; LC-MS system is preferred for peak identification.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

    • Dilute this stock 1:100 in the same solvent to a final concentration of 10 µg/mL for injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: 254 nm, or scan from 200-400 nm with a DAD.

  • Data Analysis & Interpretation:

    • A pure, undegraded sample should show a single major peak at a specific retention time.

    • Look for:

      • New Peaks: The presence of additional peaks, especially those eluting earlier (more polar, like the carboxylic acid) or slightly later, indicates impurity.

      • Reduced Area % of Main Peak: If the area of your main peak is significantly less than 98-99%, degradation has likely occurred.

      • Mass Spectrometry (MS) Data: If using LC-MS, analyze the mass of the impurity peaks. An increase of +14 Da could indicate the carboxylic acid (loss of 2 H, gain of O), while a loss of 2 Da could indicate the aldehyde.

Protocol 2: Forced Degradation Study (Small Scale)

This protocol helps determine the primary stability liabilities of your compound by intentionally exposing it to harsh conditions. It is a foundational part of pharmaceutical development as described by ICH guidelines. [11][12] Objective: To rapidly identify whether the compound is primarily sensitive to oxidation, light, or thermal stress.

Methodology:

  • Prepare Samples: Weigh out four separate 1 mg samples of high-purity compound into clear glass vials. Dissolve each in 1 mL of 50:50 ACN/Water.

  • Apply Stress Conditions:

    • Control: Store one vial at 4°C in the dark.

    • Oxidative Stress: To one vial, add 100 µL of 3% hydrogen peroxide (H₂O₂). Leave at room temperature for 24 hours. [11] * Photolytic Stress: Place one vial under a UV lamp (e.g., 365 nm) or in direct sunlight for 24 hours.

    • Thermal Stress: Place one vial in an oven at 60°C for 24 hours.

  • Analysis: After the stress period, analyze all four samples (plus the control) using the HPLC method described in Protocol 1.

  • Interpretation:

    • If the Oxidative Stress sample shows significant degradation compared to the control, your compound is highly sensitive to oxidation. Strict anaerobic storage is essential.

    • If the Photolytic Stress sample is the most degraded, light protection is the most critical storage parameter.

    • If the Thermal Stress sample shows degradation, it confirms the need for refrigerated or frozen storage.

By following these guidelines and protocols, you can ensure the integrity of your (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, leading to more reliable and reproducible experimental results.

References

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  • S. K. a. H. S. a. A. Kumar, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," MDPI, 20-Dec-2020. [Online]. Available: [Link]

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  • J. L. S. a. G. K. S. a. R. M. M. a. O. G. a. J. C. S. a. J. L. Sims, "(PDF) Degradation of Pyridines in the Environment," ResearchGate, Jan-1991. [Online]. Available: [Link]

  • M. D. C. a. S. M. a. T. J. R. a. M. R. a. A. B. a. D. V. a. J. C. M. R. a. P. V. a. D. H. a. R. R. a. J. C. M. R. a. P. V. a. D. H. a. R. R., "Click-to-Release Reactions for Tertiary Amines and Pyridines," ACS Publications, 2023. [Online]. Available: [Link]

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  • P. X. a. B. Y. a. F. L. L. a. X. F. C. a. C. Q. Ma, "Microbial degradation of sulfur, nitrogen and oxygen heterocycles," PubMed, Sep-2006. [Online]. Available: [Link]

  • Y. Z. a. X. L. a. Y. L. a. H. Z. a. H. Z. a. F. W. a. Y. W. a. X. Z. a. W. Z. a. Y. L. a. X. Z. a. W. Z. a. Y. L., "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation," PMC, 13-Nov-2025. [Online]. Available: [Link]

  • S. P. N. a. G. A. W. a. S. A. B. a. T. J. M. a. M. S. A. a. B. R. L. a. M. J. Paterson, "Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning," RSC Publishing, 2019. [Online]. Available: [Link]

  • P. P. S. a. K. P. a. P. K. S. a. A. K. Singh, "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario," Asian Journal of Research in Chemistry, vol. 12, no. 1, p. 46, 2019. [Online]. Available: [Link]

  • A. K. S. a. G. Singh, "Forced Degradation Studies," MedCrave online, 14-Dec-2016. [Online]. Available: [Link]

  • A. M. A. a. A. B. a. S. A. a. M. A. a. S. B. a. H. A. a. H. A. a. M. A. a. S. B. a. H. A. a. H. A., "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI, 05-Sep-2023. [Online]. Available: [Link]

  • S. S. a. A. K. a. S. K. a. S. K. a. H. S. a. V. K. a. P. K. a. A. K. a. S. K. a. S. K. a. H. S. a. V. K. a. P. K., "Pyrazole: an emerging privileged scaffold in drug discovery," PMC, 07-Nov-2023. [Online]. Available: [Link]

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  • J. A. L. R. a. J. M. M. a. S. A. C. a. C. A. G. a. T. P. a. R. G. a. V. H. a. F. P. a. H. d. L. a. R. G. a. V. H. a. F. P. a. H. d. L., "Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates," MDPI, 18-Dec-2018. [Online]. Available: [Link]

  • A. A. a. D. D. a. S. D. a. M. K. a. P. S. a. B. S. a. B. Singh, "2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)," MDPI, 09-Aug-2017. [Online]. Available: [Link]

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Optimization

Technical Support Center: Resolving Inconsistencies in the Biological Testing of Pyrazole Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common inconsistencies encountered during the biological evaluation of this important class of heterocyclic compounds. Pyrazole-containing molecules are prevalent in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] However, their unique physicochemical characteristics can present challenges in experimental workflows, leading to variability in results. This resource offers practical, field-proven insights to help you navigate these complexities and ensure the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers working with pyrazole derivatives.

Q1: My pyrazole derivative shows variable activity between experiments. What are the likely causes?

Inconsistent biological activity is a frequent challenge. The primary culprits often relate to the compound's physicochemical properties and handling. Key areas to investigate include:

  • Compound Solubility and Precipitation: Pyrazole derivatives can exhibit poor aqueous solubility. Precipitation in your assay medium, even if not visible to the naked eye, will drastically alter the effective concentration and lead to non-reproducible results.

  • Chemical Stability: The pyrazole ring and its substituents may be susceptible to degradation under certain assay conditions (e.g., pH, presence of certain enzymes, or light exposure).[6]

  • Stock Solution Integrity: Improper storage or handling of DMSO stock solutions can lead to concentration inaccuracies due to solvent evaporation or compound degradation over time.

  • Assay-Specific Interferences: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching, inhibition of a reporter enzyme).

  • Cell-Based Assay Variability: Inconsistencies in cell-based assays can stem from numerous factors, including cell passage number, seeding density, and batch-to-batch variation in media or sera.[7][8]

Q2: I'm struggling to dissolve my pyrazole derivative for my biological assay. What is the best practice?

Solubility is a critical first hurdle. While Dimethyl Sulfoxide (DMSO) is a powerful and common solvent, its use requires careful consideration to avoid artifacts.[9][10]

  • Start with DMSO: For most pyrazole derivatives, 100% DMSO is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Assess Solubility: Before preparing a large batch, test the solubility of a small amount of your compound in DMSO. If it doesn't dissolve readily, gentle warming (up to 37°C) or sonication can be employed.

  • Beware of Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[9] Aim for a final DMSO concentration in your assay of less than 0.5%, and always include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent effects.

  • Aqueous Dilution Issues: Pay close attention to potential precipitation when diluting your DMSO stock into aqueous assay buffers. A serial dilution approach is often best.

Q3: How can I determine if my pyrazole derivative is stable in my assay conditions?

Assessing compound stability is crucial for data interpretation. An unstable compound will have a decreasing effective concentration over the course of your experiment.

  • Incubation and HPLC Analysis: A straightforward method is to incubate your compound in the complete assay medium (including cells or enzymes, if applicable) under the exact experimental conditions (time, temperature, CO2). At various time points, quench the reaction and analyze the remaining parent compound concentration using High-Performance Liquid Chromatography (HPLC). A significant decrease over time indicates instability.

  • LC-MS Analysis: For a more detailed investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.

Q4: My pyrazole derivative is a kinase inhibitor, but the results are inconsistent across different cell lines. Why might this be?

This scenario often points to off-target effects or differences in cellular context.

  • Multi-Kinase Inhibition: Many pyrazole-based kinase inhibitors are not entirely specific and can inhibit multiple kinases.[11][12] Different cell lines express varying levels of these kinases, leading to different phenotypic outcomes. A broad kinase panel screening can help identify these off-target activities.

  • Cellular Uptake and Efflux: The ability of your compound to enter and remain within different cell lines can vary due to differences in membrane transporters.

  • Metabolism: Some cell lines may metabolize your compound more rapidly than others, reducing its effective intracellular concentration.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve common inconsistencies.

Guide 1: Diagnosing and Overcoming Solubility Issues

Inconsistent results are often rooted in poor compound solubility. This workflow will help you systematically address this problem.

Experimental Workflow for Solubility Assessment

A Prepare 10 mM stock in 100% DMSO B Visually inspect for particulates. If present, sonicate/warm. A->B C Perform serial dilution in DMSO (e.g., to 1 mM, 100 µM) B->C D Dilute to final assay concentration in aqueous buffer C->D E Incubate under assay conditions (e.g., 1 hr at 37°C) D->E F Centrifuge at high speed (e.g., 14,000 rpm, 10 min) E->F G Measure concentration of supernatant by HPLC-UV or LC-MS F->G H Compare measured concentration to nominal concentration G->H I < 80% recovery? Indicates precipitation. H->I No J >= 80% recovery? Solubility is acceptable. H->J Yes

Caption: Workflow for assessing compound solubility.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your pyrazole derivative in 100% high-purity DMSO.

  • Visual and Microscopic Inspection: Visually inspect the solution for any undissolved material. If any is present, attempt to dissolve it using sonication or gentle warming (not exceeding 40°C). A quick check under a microscope can reveal micro-precipitates not visible to the naked eye.

  • Serial Dilution: Perform a serial dilution of your stock solution in the final assay buffer. It is critical to do this in a stepwise manner to avoid shocking the compound out of solution (e.g., from a 10 mM DMSO stock to a 10 µM final concentration in an aqueous buffer).

  • Equilibration and Centrifugation: Incubate the final dilution under your exact assay conditions (temperature, time) to allow for equilibration. Afterwards, centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitate.

  • Supernatant Analysis: Carefully collect the supernatant and measure the concentration of your compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Compare the measured concentration to the expected (nominal) concentration. A recovery of less than 80-90% suggests that the compound has precipitated and the actual concentration in your assay is lower than intended.

Solutions for Poor Solubility:

StrategyDescriptionConsiderations
Reduce Final Concentration The simplest approach is to lower the tested concentration range to below the solubility limit.May not be feasible if the compound's potency is low.
Use of Co-solvents In some cell-free assays, co-solvents like ethanol or PEG-400 can be used in addition to DMSO.Must be validated for compatibility with the assay and potential for protein denaturation.
Formulation Strategies For in vivo studies or some cell-based assays, formulation with cyclodextrins or other excipients can enhance solubility.Requires specialized formulation development.
Guide 2: Investigating Compound Stability

A compound that degrades during your experiment is a moving target. This guide helps you assess stability.

Experimental Workflow for Stability Assessment

A Prepare compound in complete assay medium at final concentration B Incubate under exact assay conditions (Time, Temp, CO2, light exposure) A->B C Take aliquots at multiple time points (e.g., T=0, 2h, 8h, 24h) B->C D Immediately quench reaction (e.g., add ice-cold acetonitrile) C->D E Analyze samples by HPLC or LC-MS D->E F Plot % remaining parent compound vs. Time E->F G Significant decrease over time? F->G H Compound is unstable. Consider shorter assay duration. G->H Yes I Compound is stable. G->I No

Caption: Workflow for assessing compound stability.

Step-by-Step Protocol:

  • Sample Preparation: Prepare your pyrazole derivative at its final assay concentration in the complete, final assay medium (including serum, proteins, cells, etc.).

  • Time-Course Incubation: Incubate the sample under the exact conditions of your biological assay.

  • Sample Collection: At various time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot of the sample. The "T=0" sample should be processed immediately after preparation.

  • Quenching: Immediately stop any potential degradation by adding a quenching solution, such as 2-3 volumes of ice-cold acetonitrile. This will precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples to remove precipitates and analyze the supernatant by HPLC or LC-MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the parent compound remaining relative to the T=0 sample over time. A half-life (T½) can be calculated. If the half-life is shorter than your assay duration, the results will be compromised.

Mitigation Strategies for Instability:

  • Shorten Assay Duration: If the compound is unstable, the most straightforward solution is to reduce the incubation time of the assay.

  • Modify Assay Buffer: If the degradation is pH-dependent, adjusting the buffer pH (if the assay allows) may improve stability.

  • Protect from Light: If the compound is light-sensitive, perform all experimental steps in the dark or using amber-colored tubes and plates.

Guide 3: Deconvoluting Off-Target Effects and Assay Interference

Apparent activity or toxicity may not always be due to the intended mechanism of action.

Decision Tree for Investigating Off-Target Effects

A Inconsistent activity observed B Is the compound pure? (>95%) A->B C Purify compound and re-test B->C No D Does the compound have structural alerts? (e.g., reactive groups) B->D Yes E Consider PAINS filters and run counter-screens D->E F Test in orthogonal assays (different detection methods) D->F No structural alerts E->F G Activity confirmed in orthogonal assay? F->G H Likely true biological activity. Proceed with target validation. G->H Yes I Likely assay interference. Investigate mechanism. G->I No J Profile against a broad kinase panel (if applicable) H->J K Activity observed against multiple kinases? J->K L Likely off-target kinase activity. Correlate with cell line data. K->L Yes M Activity is target-specific. K->M No

Caption: Decision tree for off-target effects.

Recommended Actions:

  • Confirm Compound Identity and Purity: Before extensive biological testing, always confirm the identity (e.g., by NMR and MS) and purity (e.g., by HPLC) of your pyrazole derivative.[13] Impurities can have their own biological activities.

  • Run Orthogonal Assays: If you observe activity in a fluorescence-based assay, for example, try to confirm the finding using a different technology, such as a luminescence-based or label-free method. If the activity disappears, it strongly suggests assay interference.

  • Counter-Screening: For enzyme inhibitors, perform a counter-screen against an unrelated enzyme to assess specificity. For cell-based assays, test against a cell line that does not express the target of interest.

  • Target Engagement Assays: To definitively prove that your compound interacts with its intended target in a cellular context, employ target engagement assays such as cellular thermal shift assays (CETSA) or NanoBRET™.

By systematically applying these troubleshooting principles and protocols, researchers can enhance the reliability and reproducibility of their biological data for pyrazole derivatives, ultimately accelerating the drug discovery and development process.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • de Oliveira, C. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals (Basel). Retrieved January 20, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2024). Molecules. Retrieved January 20, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Alamshany, Z. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved January 20, 2026, from [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Malgas, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved January 20, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]

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  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano. Retrieved January 20, 2026, from [Link]

  • Tomlinson, M. J., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Why can't I get reproducible results in cell based assays?. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. Retrieved January 20, 2026, from [Link]

  • Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Retrieved January 20, 2026, from [Link]

  • Mphahlele, M. J., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. Retrieved January 20, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved January 20, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. Retrieved January 20, 2026, from [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecules. Retrieved January 20, 2026, from [Link]

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Troubleshooting

Technical Support Center: Analytical Troubleshooting for HPLC and NMR of Pyridinyl-Pyrazoles

Welcome to the technical support center for the analytical characterization of pyridinyl-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of pyridinyl-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy of this important class of heterocyclic compounds. The inherent chemical properties of pyridinyl-pyrazoles, such as their basicity and potential for tautomerism, often necessitate specialized troubleshooting approaches. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve accurate and reproducible results.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Pyridinyl-pyrazoles, containing basic nitrogen atoms, can present unique challenges in reversed-phase HPLC. The most common issues—peak tailing, poor resolution, and retention time shifts—are often linked to interactions with the stationary phase and the ionization state of the analyte.

Frequently Asked Questions (FAQs) - HPLC

Q1: My pyridinyl-pyrazole compound is showing significant peak tailing. What is the primary cause and how can I fix it?

A: Peak tailing for basic compounds like pyridinyl-pyrazoles is most commonly caused by secondary interactions between the protonated analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] This interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the mobile phase pH.

    • Low pH (Ion Suppression): By lowering the pH of the mobile phase (typically to between 2 and 4), you can suppress the ionization of the silanol groups, minimizing their interaction with your positively charged basic analyte.[4]

    • High pH (Analyte Neutralization): Alternatively, increasing the mobile phase pH to a value at least two units above the pKa of your compound will deprotonate the pyridinyl-pyrazole, rendering it neutral.[5][6][7] This neutral form will have reduced interaction with the stationary phase, leading to improved peak shape. Ensure your column is stable at high pH.[5][8]

  • Use of Additives: Incorporating a basic additive, such as triethylamine (TEA), into your mobile phase can also help. TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte.[2]

  • Column Selection: Consider using a column with a highly inert stationary phase, such as one with end-capping, or a hybrid particle column that is more resistant to basic conditions.

Experimental Protocol: Optimizing Mobile Phase pH for a Basic Pyridinyl-Pyrazole

  • Initial Conditions: Start with a standard mobile phase, for example, 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • pH Modification: Prepare a series of mobile phases with varying pH values. For example, prepare aqueous phases with 0.1% Trifluoroacetic Acid (TFA) (pH ~2), 10 mM Ammonium Acetate (pH ~7), and 10 mM Ammonium Bicarbonate (pH ~10).

  • Analysis: Inject your sample using each mobile phase and observe the peak shape.

  • Evaluation: Compare the chromatograms. The mobile phase that provides the most symmetrical peak (tailing factor closest to 1) is the optimal choice.

Mobile Phase pHExpected Analyte StateExpected Peak Shape
Low pH (~2-3) Protonated (Charged)Improved symmetry due to silanol suppression
Neutral pH (~7) Partially ProtonatedPotential for significant tailing
High pH (~10) NeutralSharper, more symmetrical peaks

Q2: I am struggling to achieve baseline resolution between my pyridinyl-pyrazole analyte and a closely related impurity. What strategies can I employ?

A: Poor resolution is a common issue that can often be addressed by manipulating the selectivity of your chromatographic system.

Troubleshooting Workflow for Poor Resolution:

cluster_0 Method Optimization cluster_1 Column & Hardware start Poor Resolution a Adjust Mobile Phase Strength (Isocratic or Gradient) start->a b Change Organic Modifier (e.g., Acetonitrile to Methanol) start->b c Modify Mobile Phase pH start->c d Decrease Particle Size (e.g., 5 µm to 3 µm) start->d e Increase Column Length start->e f Check for System Dead Volume start->f end Improved Resolution a->end b->end c->end d->end e->end f->end

Caption: A decision tree for troubleshooting poor HPLC resolution.

Detailed Strategies:

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.

    • Solvent Type: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[9]

  • Adjusting pH: As with peak tailing, modifying the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like pyridinyl-pyrazoles.[6][7][8]

  • Column Parameters:

    • Particle Size: Using a column with a smaller particle size (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) will increase efficiency and resolution.

    • Column Length: A longer column provides more theoretical plates, leading to better separation, but will also increase analysis time and backpressure.[10]

Q3: I'm observing a drift in retention time for my pyridinyl-pyrazole over a sequence of injections. What could be the cause?

A: Retention time drift can be caused by several factors, including changes in the mobile phase composition, column temperature fluctuations, or a column that is not fully equilibrated.

Common Causes and Solutions for Retention Time Drift:

Potential Cause Explanation Solution
Column Equilibration The column has not reached equilibrium with the mobile phase, causing retention times to shift, especially at the beginning of a run sequence.Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.[11]
Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a change in solvent strength over time.Prepare fresh mobile phase daily and keep solvent bottles capped. Use an HPLC system with a reliable pump and mixer.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.Use a column oven to maintain a constant and controlled temperature.[10][11]
Column Degradation Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention characteristics.Monitor column performance with a standard and replace the column when performance degrades. Use a guard column to protect the analytical column.[1][8]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR spectroscopy of pyridinyl-pyrazoles can be complicated by factors such as tautomerism, proton exchange, and the quadrupolar effects of nitrogen atoms. These can lead to broad peaks, fewer signals than expected, or the complete absence of certain signals.

Frequently Asked Questions (FAQs) - NMR

Q1: I see fewer signals in my ¹H and ¹³C NMR spectra than I expect for my pyridinyl-pyrazole structure. Why is this happening?

A: This is a classic sign of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles.[12] The proton on the nitrogen can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange is fast on the NMR timescale, the signals for the atoms in positions that are averaged by this exchange (e.g., C3 and C5) will appear as a single, averaged peak.[12][13]

Troubleshooting Strategies:

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, you can slow down the rate of this proton exchange.[12] This can "freeze out" the individual tautomers, allowing you to see separate sets of signals for each form.

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, the exchange may be slower, potentially allowing for the observation of distinct signals even at room temperature. Protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[12]

Experimental Protocol: Low-Temperature NMR for Tautomer Resolution

  • Sample Preparation: Prepare a concentrated sample of your pyridinyl-pyrazole in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol or toluene).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[12]

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or completely absent. How can I observe it?

A: The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange and the quadrupolar nature of the adjacent ¹⁴N nucleus.[12]

Causality and Solutions:

start Broad or Absent N-H Signal cause1 Chemical Exchange (with solvent, water, or other molecules) start->cause1 cause2 Quadrupolar Broadening (from ¹⁴N nucleus) start->cause2 solution1 Use Dry, Aprotic Solvent (e.g., DMSO-d₆) cause1->solution1 solution2 D₂O Exchange Experiment cause1->solution2 solution3 Low-Temperature NMR cause1->solution3 cause2->solution3 end Observable N-H Signal solution1->end solution2->end Confirms exchangeable proton solution3->end

Caption: Troubleshooting workflow for observing N-H proton signals in NMR.

  • Use a Dry, Aprotic Solvent: Solvents like DMSO-d₆ are excellent for observing exchangeable protons because they are less likely to participate in proton exchange compared to solvents like CDCl₃ (which can contain trace acid) or protic solvents like D₂O or CD₃OD.[12][14] Always use a freshly opened or properly dried NMR solvent.

  • D₂O Exchange: To confirm that a broad peak is indeed an N-H proton, add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal will disappear.[15]

  • Low Temperature: As with tautomerism, lowering the temperature can slow the exchange rate and sharpen the N-H signal.

Q3: My sample is in a protonated solvent (e.g., H₂O), and the solvent peak is obscuring my signals of interest. What can I do?

A: When working with non-deuterated solvents, solvent suppression techniques are essential.

Common Solvent Suppression Techniques:

  • Presaturation: This is a common and effective method where a low-power radiofrequency pulse is applied at the solvent's resonance frequency before the main excitation pulse.[16] This saturates the solvent signal, significantly reducing its intensity. However, this method can also saturate exchangeable protons (like N-H), causing them to disappear from the spectrum.[16][17]

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This is a more advanced technique that uses a combination of selective pulses and pulsed-field gradients to dephase the solvent signal while retaining the signals of interest, including those of exchangeable protons.[17][18]

Choosing a Suppression Technique:

Technique Pros Cons Best For
Presaturation Simple to implement, very effective suppression.[16]Suppresses exchangeable protons, can affect signals close to the solvent peak.[17]Non-exchangeable protons, when signals of interest are far from the solvent resonance.
WATERGATE Retains exchangeable proton signals, good for observing signals close to the solvent peak.[18]Can be more complex to set up, may have a slightly broader suppression region.Samples with important exchangeable protons (e.g., N-H), or when analytes have signals near the solvent peak.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • Moravek.
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  • HPLC Troubleshooting Guide.
  • Benchchem.
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  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-735.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
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  • Agilent.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2879.
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  • ResearchGate.
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  • University of Wisconsin-Madison. (2022, July 18). Solvent Suppression using TopSpin 3.x.
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  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. .

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  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Gates, E. L., et al. (2019). Solvent Suppression in Pure Shift NMR.
  • The University of Manchester. Solvent suppression in pure shift NMR.
  • HPLC Troubleshooting.
  • Drawell.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
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  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[5][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1123-1129.

  • Structure Elucidation of a Pyrazolo[5][8]pyran Derivative by NMR Spectroscopy.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Abstract This guide provides a comprehensive framework for validating the biological efficacy of the novel compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, hereafter referred to as Compound-X. Drawing from t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, hereafter referred to as Compound-X. Drawing from the established roles of pyrazole and pyridine moieties in kinase inhibition, we hypothesize that Compound-X targets the MAPK/ERK signaling pathway.[1][2][3][4][5] This document outlines a systematic, multi-tiered experimental approach to test this hypothesis, beginning with direct target engagement and progressing to cellular functional assays. Performance is objectively compared against Trametinib, an FDA-approved MEK1/2 inhibitor.[6][7][8] Detailed, step-by-step protocols for biochemical and cell-based assays are provided to ensure reproducibility and scientific rigor. The presented methodologies and data analysis frameworks are designed to equip researchers in drug discovery with the necessary tools to thoroughly characterize novel small molecule inhibitors.

Introduction: Rationale for Investigation

The pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery.[9] The MAPK/ERK pathway is a critical signal transduction cascade that regulates cell proliferation and survival and is frequently hyperactivated in various human cancers.[6][9][10] This makes its components, particularly the MEK1 and MEK2 kinases, prime targets for therapeutic intervention.[8][10][11]

The chemical structure of Compound-X, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, incorporates a pyrazole scaffold, which is recognized as a "privileged structure" in medicinal chemistry and forms the core of numerous approved kinase inhibitors.[2][3][12][13] The presence of both pyrazole and pyridine rings suggests a strong potential for interaction within the ATP-binding pocket of protein kinases.[5][14][15]

This guide, therefore, establishes a logical, evidence-based workflow to:

  • Hypothesize and Confirm the Biological Target: Based on its structural motifs, we postulate that Compound-X functions as a MEK1/2 inhibitor.

  • Quantify Biological Efficacy: Determine the in vitro potency and cellular activity of Compound-X.

  • Establish a Performance Benchmark: Compare the efficacy of Compound-X directly against Trametinib, a well-characterized and clinically approved MEK inhibitor.[16][17][18]

Comparator Compound Profile:

  • Trametinib (Mekinist®): An orally available, selective, and reversible allosteric inhibitor of MEK1 and MEK2 activation and kinase activity.[7][16][17] It is FDA-approved for treating BRAF V600E/K-mutant metastatic melanomas and other cancers.[7][8][18]

Part 1: In Vitro Efficacy & Target Validation

The initial phase of validation follows a structured screening cascade designed to provide rapid and decisive data on the compound's mechanism and potency.[19]

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Assay 1: Target Engagement (LanthaScreen™ Eu Kinase Binding Assay) B Determine IC50: Potency vs. MEK1/2 A->B Quantify Binding Affinity C Assay 2: Cellular Potency (CellTiter-Glo® Viability Assay) B->C Proceed if Potent D Determine EC50: Anti-proliferative Effect C->D Measure Functional Outcome E Assay 3: Target Modulation (Western Blot for p-ERK) D->E Proceed if Active F Confirm Mechanism: Downstream Inhibition E->F Verify Pathway Inhibition G Comparative Efficacy Analysis: Compound-X vs. Trametinib F->G Synthesize All Data

Caption: In Vitro Drug Discovery Workflow.

Objective: To quantify the binding affinity of Compound-X for MEK1 and MEK2 kinases and determine its inhibitory potency (IC50).

Rationale: A LanthaScreen™ Eu Kinase Binding Assay is selected for this purpose. It is a high-throughput, fluorescence resonance energy transfer (FRET)-based method that measures the displacement of a fluorescent tracer from the kinase ATP-binding site.[20][21] This directly assesses target engagement and is suitable for identifying ATP-competitive inhibitors.[20]

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay [20][22]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X stock of MEK1 or MEK2 kinase and 4X stock of Eu-anti-tag antibody in Kinase Buffer A.

    • Prepare a 4X stock of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

    • Create a serial dilution of Compound-X and Trametinib (control inhibitor) in DMSO, then dilute in Kinase Buffer A to create 4X final concentrations.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound dilutions to the appropriate wells. Include "no inhibitor" (buffer only) and "maximum inhibition" (high concentration of staurosporine) controls.[20]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the log of inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Table 1: Comparative Biochemical Potency (Hypothetical Data)

CompoundTarget KinaseIC50 (nM)
Compound-X MEK115.2
MEK221.8
Trametinib MEK11.9
MEK23.2

Objective: To determine the concentration at which Compound-X inhibits cancer cell proliferation by 50% (EC50) in a relevant cell line.

Rationale: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, is an ideal model system. The CellTiter-Glo® Luminescent Cell Viability Assay is employed as it provides a robust and high-throughput method for measuring cell viability by quantifying ATP, an indicator of metabolic activity.[23]

Detailed Protocol: CellTiter-Glo® Viability Assay [24][25]

  • Cell Plating:

    • Seed A375 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.[26]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of Compound-X and Trametinib in culture medium.

    • Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (media only for background) controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[27][24]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23][24]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[27]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[24][25]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][25]

  • Data Acquisition & Analysis:

    • Record luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (media only) from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot normalized viability against the log of compound concentration and fit to a dose-response curve to calculate the EC50 value.

Table 2: Comparative Cellular Potency (Hypothetical Data)

CompoundCell LineEC50 (nM)
Compound-X A375 (BRAF V600E)85.6
Trametinib A375 (BRAF V600E)10.1

Objective: To visually confirm that Compound-X inhibits the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK.

Rationale: Western blotting is the gold-standard technique for assessing changes in protein phosphorylation states.[28][29] A reduction in the p-ERK/total-ERK ratio upon compound treatment provides direct evidence of on-target activity within the cellular context.[30][31]

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Compound-X Trametinib Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

Detailed Protocol: Western Blot for p-ERK/ERK [29][31]

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 80% confluency.

    • Treat cells with Compound-X and Trametinib at 1x, 5x, and 10x their respective EC50 values for 2 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20 µg of protein per lane onto a 12% SDS-polyacrylamide gel.[31]

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane using a semi-dry transfer apparatus.[29]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[29][31]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the signal.

    • Strip the membrane using a mild stripping buffer.[29][31]

    • Re-block and re-probe the same membrane with a primary antibody against total ERK1/2 to serve as a loading control.

    • Image the signal for total ERK.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Part 2: Comparative Analysis & Decision Making

A successful candidate for lead optimization must demonstrate a clear structure-activity relationship, moving from biochemical potency to cellular efficacy.

Synthesis of Findings: The hypothetical data presented suggests that while Compound-X is a potent inhibitor of the MEK1/2 kinase, it is approximately 5-8 fold less potent than Trametinib at the biochemical level (Table 1). This potency difference is maintained in a cellular context, where Compound-X shows an EC50 value that is ~8.5-fold higher than Trametinib (Table 2).

The crucial validation step is the Western blot. The expected result is a dose-dependent decrease in the p-ERK/total-ERK ratio for both compounds, confirming that their anti-proliferative effects are mediated through the inhibition of the MAPK/ERK pathway. Any significant deviation from this would warrant further investigation into off-target effects.

G Start Start: Compound-X Synthesized Biochem Biochemical IC50 < 50 nM vs. MEK1/2? Start->Biochem Cellular Cellular EC50 < 500 nM in A375 cells? Biochem->Cellular Yes NoGo_Potency NO-GO: Poor Potency. Re-evaluate Scaffold. Biochem->NoGo_Potency No Mechanism Dose-dependent reduction in p-ERK levels? Cellular->Mechanism Yes NoGo_Cell NO-GO: Poor Cell Permeability or High Efflux. Modify Structure. Cellular->NoGo_Cell No Go GO: Advance to Lead Optimization (ADME/Tox, In Vivo) Mechanism->Go Yes NoGo_Mech NO-GO: Off-Target Activity. Profile against Kinase Panel. Mechanism->NoGo_Mech No

Caption: Decision-Making Framework for Hit-to-Lead Progression.

Conclusion & Future Directions

This guide details a robust, validated workflow for assessing the biological efficacy of a novel pyrazole-containing compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. By employing a combination of biochemical and cell-based assays and comparing performance against the clinical benchmark Trametinib, this framework allows for a comprehensive and objective evaluation.

Based on our hypothetical data, Compound-X demonstrates clear on-target activity against the MAPK/ERK pathway, albeit with lower potency than Trametinib. This validates the pyrazole-pyridine scaffold as a viable starting point for MEK inhibition.

Future directions would logically progress to:

  • Selectivity Profiling: Screening Compound-X against a broad panel of kinases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound-X to improve potency and optimize pharmacokinetic properties.

  • ADME/Tox Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of promising analogs.

  • In Vivo Efficacy: Testing lead candidates in xenograft models to assess anti-tumor activity in a physiological setting.

References

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Comparative

A Researcher's Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study with (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Introduction The relentless pursuit of targeted therapies in oncology and immunology has positioned kinase inhibitors as a cornerstone of modern drug discovery. The human kinome, with its vast and complex network of sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of targeted therapies in oncology and immunology has positioned kinase inhibitors as a cornerstone of modern drug discovery. The human kinome, with its vast and complex network of signaling pathways, offers a rich landscape for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its favorable properties for ATP-competitive inhibition.[1]

This guide provides a comprehensive framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical compound (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol as a case study. As this is a novel entity with no publicly available biological data, we will proceed by forming a hypothesis based on its structural motifs—a pyrazole ring linked to a substituted pyridine. Such scaffolds have been implicated in the inhibition of several key kinases.[1][2][3][4][5] This guide will equip researchers with the rationale, experimental workflows, and detailed protocols necessary to characterize a new chemical entity and benchmark it against established inhibitors.

Our analysis will focus on a set of plausible, high-impact kinase targets known to be modulated by pyrazole-containing molecules:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key mediator of inflammatory responses and cellular stress.[6][7][8]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): A central node in pro-inflammatory and stress signaling pathways.[9][10][11][12][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels, essential for tumor growth.[14][15][16][17][18][19]

We will compare our hypothetical compound against well-characterized inhibitors for each of these targets to provide a robust and multi-faceted performance evaluation.

Comparative Kinase Inhibitor Panel

A rigorous comparative analysis begins with the selection of appropriate reference compounds. The chosen inhibitors should have well-documented potency, selectivity, and a known mechanism of action.

Compound Target Kinase Class/Mechanism Reported IC50 Key Cellular Effects
Compound of Interest (COI) (Hypothesized) p38 MAPK, TAK1, VEGFR-2Pyrazole-based, ATP-competitiveTo be determinedTo be determined
BIRB 796 (Doramapimod) p38 MAPKType II, DFG-out, ATP-competitive[20]p38α: 38 nMInhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β)
Takinib TAK1Non-competitive, ATP-pocket binding[21]9.5 nMInduces apoptosis following TNFα stimulation[21]
Axitinib VEGFR-2Type I, ATP-competitive0.2 nMPotent anti-angiogenic and anti-tumor activity[22]

Experimental Workflows & Protocols

A logical and phased approach is critical to efficiently characterize a novel inhibitor. The workflow should progress from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

Experimental Workflow Diagram

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Outcomes a In Vitro Kinase Assay (Luminescence-based) b Determine IC50 values for p38, TAK1, VEGFR-2 a->b Quantify ATP consumption c Cell Culture with Relevant Cell Lines b->c Proceed with potent targets d Western Blot Analysis (Phospho-proteins) c->d Treat with COI & comparators e Cell Viability Assay (e.g., CellTiter-Glo) c->e Dose-response treatment f Assess anti-proliferative effects d->f Correlate target inhibition with cellular phenotype e->f Measure ATP levels

Caption: Phased experimental workflow for novel kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Rationale: The initial step is to determine the direct inhibitory effect of the compound on the kinase enzyme in a clean, biochemical system. Luminescence-based assays, such as ADP-Glo™ or Kinase-Glo®, are highly sensitive, scalable, and measure kinase activity by quantifying either the ADP produced or the ATP consumed during the phosphorylation reaction.[23][24][25][26] This provides a direct measure of potency (IC50).

Step-by-Step Methodology (ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of the Compound of Interest (COI) and comparator inhibitors (e.g., BIRB 796, Takinib, Axitinib) in a suitable buffer (e.g., 1% DMSO).

    • Prepare the kinase reaction buffer containing the specific kinase (e.g., recombinant human p38α), its substrate (e.g., a specific peptide), and ATP at a concentration near its Km for the kinase.

  • Kinase Reaction:

    • In a 384-well white assay plate, add 2.5 µL of the kinase/substrate solution.

    • Add 0.5 µL of the serially diluted compound or vehicle control (1% DMSO).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Downstream Targets

Rationale: Once biochemical activity is confirmed, it is crucial to verify that the inhibitor engages its target within a cellular context. This is achieved by measuring the phosphorylation status of a known, direct downstream substrate of the target kinase. A reduction in the phosphorylated substrate upon treatment with the inhibitor indicates successful target engagement.[27][28][29][30]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed appropriate cells in 6-well plates (e.g., HUVEC for VEGFR-2, macrophages for p38/TAK1).

    • Once cells reach ~80% confluency, treat with various concentrations of the COI or comparator inhibitors for a predetermined time (e.g., 1-2 hours).

    • For p38 and TAK1, stimulate the cells with an appropriate agonist (e.g., LPS or TNFα) for the last 15-30 minutes of the inhibitor treatment period to activate the pathway. For VEGFR-2, stimulate with VEGF.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of proteins.[30]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • SDS-PAGE and Protein Transfer:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as its casein content can lead to high background with phospho-specific antibodies.[29]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-MK2 for p38, anti-phospho-JNK for TAK1, anti-phospho-PLCγ1 for VEGFR-2).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.

Protocol 3: Cell Viability/Proliferation Assay

Rationale: The ultimate goal of a kinase inhibitor in an oncology context is often to halt cancer cell proliferation or induce cell death. A cell viability assay measures the overall cellular health and metabolic activity, providing a functional readout of the inhibitor's effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[31][32][33][34]

Step-by-Step Methodology (CellTiter-Glo®):

  • Cell Seeding:

    • Seed cancer cells (e.g., a panel of cell lines relevant to the kinase targets) into an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment:

    • After allowing cells to adhere overnight, treat them with a serial dilution of the COI and comparator inhibitors. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the viability data against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Diagrams

Understanding the signaling context is essential for interpreting experimental results. The diagrams below illustrate the key pathways modulated by our target kinases.

p38 MAPK Signaling Pathway

G Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, MEKKs) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors Phosphorylates Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis MK2->Apoptosis TranscriptionFactors->Inflammation TranscriptionFactors->Apoptosis G IL1R_TNFR IL-1R / TNFR TRAF6 TRAF6 IL1R_TNFR->TRAF6 TAK1_complex TAK1-TAB1/2/3 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs Phosphorylates NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression JNK_p38 JNK / p38 MKKs->JNK_p38 JNK_p38->Gene_Expression

Caption: TAK1 as a central node in inflammatory signaling.

VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates (Y1175) PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Other pathways Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) PLCg->Raf_MEK_ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Survival Cell Survival Akt->Survival

Caption: Key downstream pathways of VEGFR-2 activation in angiogenesis.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization and comparative analysis of a novel pyrazole-based kinase inhibitor. By systematically progressing from biochemical potency determination to cellular target engagement and functional outcomes, researchers can build a comprehensive profile of their compound of interest. The hypothetical case of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol illustrates how structural information can guide initial target selection and how a panel of well-characterized inhibitors provides essential benchmarks for performance.

Successful execution of these protocols will yield critical data on the potency, cellular efficacy, and potential therapeutic modality of a new inhibitor. Positive results would warrant further investigation, including broad-panel kinome screening to assess selectivity, pharmacokinetic studies to determine drug-like properties, and in vivo efficacy studies in relevant disease models. This structured, data-driven approach is fundamental to advancing promising new molecules from the bench toward clinical application.

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Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Analogs

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity.[1][2][3] Consequently, pyrazole-containing compounds are prevalent in numerous FDA-approved therapeutics, from the anti-inflammatory drug Celecoxib to a variety of kinase inhibitors used in oncology.[1][4][5][6][7]

This guide focuses on a specific, promising chemical series: analogs of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol . This core structure combines the versatile pyrazole ring with a substituted pyridine moiety, creating a scaffold with significant potential for modulation of various biological targets, particularly protein kinases. A recent study highlighted a derivative of this class, specifically a methyl alcohol at the 4-position of the pyrazole ring, for its potent cytotoxic effects against chronic myeloid leukemia cell lines, including those resistant to imatinib, while showing low toxicity in normal cells.[8]

The objective of this document is to provide an in-depth comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect how specific structural modifications to the pyridine ring, the pyrazole core, and the methanol linker influence biological activity. This analysis is supported by a synthesis of available experimental data and provides detailed protocols to empower researchers in the design and evaluation of next-generation analogs.

General Synthetic Pathway and Methodologies

The construction of the 1,4-disubstituted pyrazole core is typically achieved through a well-established cyclocondensation reaction. The general approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][5][9][10] For the specific scaffold , this involves the reaction of (5-methylpyridin-2-yl)hydrazine with a suitable four-carbon building block containing the masked methanol functionality.

Synthetic_Workflow cluster_reactants Starting Materials A 2-Hydrazinyl-5-methylpyridine C Cyclocondensation A->C B 1,3-Dicarbonyl Synthon (e.g., 4,4-dimethoxy-3-(dimethylamino)butan-2-one) B->C D Protected Pyrazole Intermediate C->D Formation of pyrazole ring E Reduction / Deprotection D->E e.g., NaBH4, Acid F Target Analog (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol E->F Unmasking of -CH2OH

Caption: Generalized workflow for the synthesis of the pyrazole methanol core.

Experimental Protocol: Synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

This protocol describes a representative synthesis, designed to be a self-validating system for producing the core scaffold.

Step 1: Cyclocondensation to Form the Pyrazole Core

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-hydrazinyl-5-methylpyridine in absolute ethanol (20 mL).

  • Reagent Addition: To the stirred solution, add 1.1 equivalents of a suitable 1,3-dicarbonyl synthon (e.g., 1,1,3,3-tetramethoxypropane or a similar precursor to malondialdehyde).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 equivalents). Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Re-dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the intermediate aldehyde, 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Step 2: Reduction to the Methanol Analog

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde intermediate (1.0 equivalent) in methanol (30 mL) in a 100 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (10 mL).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Final Purification: Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, and concentrate. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/hexane) to yield the final product, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, as a pure solid.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be finely tuned by strategic modifications at three key positions: the pyridine ring (Region A), the pyrazole core (Region B), and the methanol linker (Region C).

Caption: Key regions for SAR modification on the pyrazolyl-methanol scaffold.

Region A: Modifications of the 5-Methylpyridine Ring

The pyridine ring often serves to orient the molecule within a binding pocket and can form crucial interactions. The substituent at the 5-position significantly impacts the molecule's physicochemical properties.

  • Methyl Group (Baseline): The parent compound's methyl group is a small, lipophilic substituent that can occupy small hydrophobic pockets.

  • Electronic Effects: Replacing the methyl group with electron-withdrawing groups (EWGs) like -Cl, -CF₃, or -CN can lower the pKa of the pyridine nitrogen, potentially altering its ability to act as a hydrogen bond acceptor.[11] Conversely, electron-donating groups (EDGs) like -OCH₃ would increase basicity. The optimal electronic nature depends entirely on the specific target's binding site electrostatics.

  • Steric Bulk: Increasing the size of the substituent (e.g., methyl to ethyl or isopropyl) can provide more favorable van der Waals interactions if a larger hydrophobic pocket is available. However, excessive bulk can lead to steric clashes, reducing binding affinity.

  • Polarity and Solubility: Introducing polar groups (e.g., -OH, -NH₂) can enhance aqueous solubility, a critical factor for drug development. These groups can also serve as additional hydrogen bond donors or acceptors.

Region B: Modifications of the Pyrazole Core

The pyrazole ring itself is a critical pharmacophore.[1][12] While the parent scaffold is unsubstituted at the C3 and C5 positions, these are prime locations for optimization.

  • C3/C5 Substituents: Adding small alkyl or aryl groups at these positions can explore additional binding space. For instance, in other pyrazole-based inhibitors, aryl groups at these positions have been shown to form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the target protein.[6][12]

  • Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or imidazole, often improving properties like solubility and metabolic stability.[1]

Region C: Modifications of the 4-Methanol Linker

The hydroxymethyl group at the C4 position is a key feature, likely acting as a critical hydrogen bond donor.

  • Hydrogen Bonding: The -OH group is a potent hydrogen bond donor. Converting it to a methoxy ether (-OCH₃) eliminates this capability and can serve as a negative control to confirm the importance of this interaction. If activity is lost, it strongly implies the H-bond is essential.

  • Amine and Amide Analogs: Replacing the -OH with an amine (-NH₂) or an amide (-NHC(O)R) introduces different hydrogen bonding patterns and basicity. An amide, for example, can act as both an H-bond donor (N-H) and acceptor (C=O). A study on pyrimidin-4-yl-1H-pyrazole derivatives found that replacing the methanol with a methyl carboxamide led to high cytotoxicity, underscoring the functional importance of this position.[8]

  • Chain Extension: Extending the linker (e.g., to a hydroxyethyl group, -CH₂CH₂OH) can probe for deeper pockets. This modification changes the vector and distance of the crucial hydroxyl group, which can either improve or abolish activity depending on the target's topology.

Comparative Biological Data and Evaluation Protocols

To objectively compare the performance of newly synthesized analogs, standardized biological assays are essential. The following table presents hypothetical but representative data for a series of analogs, illustrating how SAR findings translate into quantitative results.

Compound Region A (R¹) Region C (R²) Target Kinase IC₅₀ (nM) Cell Proliferation GI₅₀ (µM)
1 (Parent) -CH₃-CH₂OH500.25
2 -Cl-CH₂OH350.18
3 -OCH₃-CH₂OH1200.80
4 -CH₃-CH₂OCH₃>10,000>50
5 -CH₃-CH₂NHC(O)CH₃450.22
6 -CH₃-CH₂CH₂OH4502.5

Interpretation:

  • Comparing 1 and 2 , the electron-withdrawing chloro group at R¹ enhances potency, suggesting a favorable interaction or electronic tuning.

  • The electron-donating methoxy group in compound 3 is detrimental to activity.

  • Compound 4 demonstrates the critical importance of the hydroxyl's hydrogen-bonding capability; its removal abolishes activity.

  • The amide in compound 5 retains activity comparable to the parent alcohol, suggesting it can successfully mimic the key hydrogen bond interaction.

  • Extending the linker in compound 6 significantly reduces activity, indicating a tight fit for the methanol group in the binding pocket.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of an analog against a specific protein kinase.

  • Plate Preparation: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and ATP, all diluted in a kinase buffer solution.

  • Compound Addition: Add the test compounds (solubilized in DMSO) in a series of dilutions (e.g., from 100 µM to 1 nM) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution of EDTA.

  • Data Acquisition: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable plate reader (e.g., based on fluorescence polarization or resonance energy transfer).

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Protocol: Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the analogs on cancer cell lines.[13]

  • Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to untreated control cells. Determine the GI₅₀ (concentration required to inhibit cell growth by 50%) from the resulting dose-response curve.

Biological_Evaluation_Workflow A Synthesized Analog Library B Primary Screening: In Vitro Kinase Assay A->B C Determine IC₅₀ Values B->C D Select 'Hit' Compounds (Potent & Selective) C->D D->A SAR Feedback (Synthesize new analogs) E Secondary Screening: Cell-Based Proliferation Assay D->E Hits F Determine GI₅₀ Values E->F G Lead Compound Identification F->G H Further Optimization (ADME/Tox, In Vivo studies) G->H

Sources

Comparative

A Comparative Guide to the Neuroprotective Effects of Pyrazolol Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the basis for a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] In the realm of neurodegenerative diseases, where the need for effective treatments is urgent, pyrazolol derivatives have emerged as a promising class of compounds with significant neuroprotective potential.[1] This guide provides a comparative analysis of different pyrazolol derivatives, delving into their neuroprotective efficacy, mechanisms of action, and the experimental data that supports their potential as future therapeutics.

Comparative Analysis of Neuroprotective Pyrazolol Derivatives

Recent studies have synthesized and evaluated novel pyrazolol derivatives, revealing compounds with potent anti-inflammatory and antioxidant properties, key mechanisms in combating neurodegeneration. Below is a comparative overview of some of the most promising candidates.

Novel Pyrazole Derivatives for Spinal Cord Injury

In a recent study, 27 novel pyrazole derivatives were synthesized and screened for their anti-inflammatory and antioxidant activities in the context of spinal cord injury (SCI), a condition marked by significant secondary inflammation.[2][3] The primary screening model utilized lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard in vitro model for neuroinflammation.[2][3]

Among the synthesized compounds, compound 6g was identified as the most potent anti-inflammatory agent.[2][3] It demonstrated a superior ability to suppress the expression of interleukin-6 (IL-6), a key pro-inflammatory cytokine, when compared to the well-established anti-inflammatory drugs dexamethasone and celecoxib.[2][3]

Key Data for Compound 6g:

CompoundTargetIC50 ValueExperimental ModelKey Findings
6g IL-6 Expression9.562 µMLPS-stimulated BV2 microglial cellsMore potent than dexamethasone and celecoxib in suppressing IL-6.[2][3]

The neuroprotective effects of compound 6g are attributed to its ability to modulate the NF-κB signaling pathway and enhance the antioxidant response through the Nrf2/HO-1 pathway.[2]

Pyrazolone Derivatives in a Model of Neuroinflammation

Another study focused on the synthesis of three series of pyrazolone derivatives (designated as series I, II, and III) and their evaluation in a pentylenetetrazol (PTZ)-induced neuroinflammation mouse model, which mimics epileptic seizures.[4][5][6] The compounds were assessed for their antioxidant, anti-inflammatory, and anticonvulsant properties.[4][6]

From this comprehensive screening, compound Ic emerged as the most effective neuroprotective agent.[4][5][6] It significantly ameliorated PTZ-induced seizures, oxidative stress, and inflammation.[4][5][6] The proposed mechanism of action for compound Ic is the regulation of the NF-κB/TNF-α/ROS pathway.[4][5][6]

Comparative Efficacy of Pyrazolone Derivatives:

Compound SeriesMost Potent CompoundKey ActivitiesExperimental Model
Series I, II, III Ic Antioxidant, Anti-inflammatory, Anticonvulsant[4][6]PTZ-induced neuroinflammation in mice[4][6]
Pyrazoline Derivatives for Parkinson's Disease Models

In the context of Parkinson's disease, a study synthesized a series of 2-pyrazoline derivatives and evaluated their neuroprotective potential against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC-12 Adh cells, a common in vitro model for this neurodegenerative disorder.[7] The study identified compounds 3h and 4h as having significant neuroprotective effects, highlighting the importance of the 4-methylsulfonylphenyl moiety for their activity.[7]

Key Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of pyrazolol derivatives are largely attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In neurodegenerative diseases, the overactivation of this pathway in glial cells leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to neuronal damage.[2][8] Several potent pyrazolol derivatives, including compound 6g and compound Ic, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2][4]

NF_kB_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Promotes Transcription Pyrazolol Pyrazolol Derivatives (e.g., 6g, Ic) Pyrazolol->IKK Inhibits Nrf2_Pathway cluster_Nrf2_Keap1 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Promotes Transcription Pyrazolol Pyrazolol Derivatives (e.g., 6g) Pyrazolol->Nrf2 Promotes Activation

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by pyrazolol derivatives.

Experimental Corner: Methodologies for Assessing Neuroprotection

The evaluation of the neuroprotective effects of pyrazolol derivatives involves a combination of in vitro and in vivo experimental models.

General Workflow for Screening Neuroprotective Compounds

Screening_Workflow Synthesis Synthesis of Pyrazolol Derivatives InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assays (e.g., MTT, Resazurin) InVitro->CellViability AntiInflammatory Anti-inflammatory Assays (e.g., qRT-PCR for cytokines) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (e.g., qRT-PCR for Nrf2/HO-1) InVitro->Antioxidant InVivo In Vivo Validation AntiInflammatory->InVivo Antioxidant->InVivo AnimalModel Disease Model (e.g., PTZ-induced seizures, 6-OHDA-induced neurotoxicity) InVivo->AnimalModel Behavioral Behavioral Tests AnimalModel->Behavioral Biochemical Biochemical Analysis (ELISA, Western Blot) AnimalModel->Biochemical Lead Lead Compound Identification Biochemical->Lead

Caption: A general experimental workflow for screening neuroprotective compounds.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in BV2 Microglial Cells [2]

  • Cell Culture: Culture BV2 microglial cells in appropriate media and conditions.

  • Stimulation: Pre-treat cells with various concentrations of the test pyrazolol derivatives for a specified time (e.g., 1 hour).

  • LPS Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and compare the expression levels in treated versus untreated cells. Calculate IC50 values for the inhibition of cytokine expression.

In Vivo Neuroinflammation Model using PTZ in Mice [4][6]

  • Animal Acclimatization: Acclimatize male BALB/c mice for one week under standard laboratory conditions.

  • Drug Administration: Administer the test pyrazolol derivatives or vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • PTZ Induction: After a set pre-treatment time (e.g., 30 minutes), induce seizures by administering a sub-convulsive dose of pentylenetetrazol (PTZ).

  • Behavioral Observation: Observe the mice for seizure activity (e.g., latency to first seizure, duration of seizures).

  • Tissue Collection and Analysis: Euthanize the animals at a specific time point post-seizure induction and collect brain tissue.

  • Biochemical Assays: Prepare brain homogenates to measure markers of oxidative stress (e.g., GSH, GST, catalase, LPO) and inflammation (e.g., TNF-α, NF-κB) using ELISA and Western blot analysis.

Conclusion and Future Directions

Pyrazolol derivatives represent a versatile and promising scaffold for the development of novel neuroprotective agents. The comparative data presented in this guide highlights several lead compounds with potent anti-inflammatory and antioxidant activities. The consistent involvement of the NF-κB and Nrf2/HO-1 signaling pathways suggests these are key targets for the therapeutic effects of this class of compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds.

  • Validation in a Wider Range of Neurodegenerative Disease Models: To explore the broader therapeutic potential of these compounds.

  • Investigation of Blood-Brain Barrier Permeability: A critical factor for the efficacy of any CNS-targeting drug. [8][9] By systematically addressing these areas, the scientific community can advance the development of pyrazolol-based therapies from the laboratory to the clinic, offering new hope for patients with neurodegenerative diseases.

References

[2]Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025-11-12). Available from: [4]New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. Available from: 5 New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. - ResearchGate. (2025-08-06). Available from: [1]Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Available from: 3 Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025-12-16). Available from: [6]New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed. Available from: [10]Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. Available from: [11]Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. Available from: [12]In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed Central. Available from: [13]In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. Available from: [14]In vitro and in vivo models for developmental neurotoxicity screening.... - ResearchGate. Available from: [7]Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC - PubMed Central. Available from: [9]Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications. (2021-11-25). Available from: [8]Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - MDPI. Available from: [15]In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available from:

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to Pyridinyl-Pyrazoles: A Senior Application Scientist's Guide

Introduction Pyridinyl-pyrazoles represent a "privileged scaffold" in medicinal chemistry and drug discovery. The unique combination of a pyridine ring, a hydrogen-bond acceptor, and a pyrazole ring, a versatile hydrogen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinyl-pyrazoles represent a "privileged scaffold" in medicinal chemistry and drug discovery. The unique combination of a pyridine ring, a hydrogen-bond acceptor, and a pyrazole ring, a versatile hydrogen-bond donor and acceptor, creates a heterocyclic framework with the ideal electronic and steric properties to interact with a multitude of biological targets. This scaffold is a cornerstone of numerous clinically significant molecules, particularly in the domain of kinase inhibitors.

The choice of synthetic strategy is paramount as it dictates not only the efficiency and yield but also, critically, the regiochemical outcome—the specific connectivity between the pyridine and pyrazole rings. This guide provides a head-to-head comparison of the most prevalent synthetic routes, offering field-proven insights into the causality behind experimental choices to empower researchers in selecting the optimal path for their specific drug discovery program.

Core Synthetic Strategies: A Strategic Overview

The construction of the pyridinyl-pyrazole core can be approached from three primary disconnection strategies:

  • Route A: Pyrazole Annulation - Building the pyrazole ring onto a pre-existing pyridine derivative.

  • Route B: Pyridine Annulation - Building the pyridine ring onto a pre-existing pyrazole derivative.

  • Route C: Fragment Coupling - Joining pre-functionalized pyridine and pyrazole rings.

Each strategy offers distinct advantages and is suited for different phases of the drug development pipeline, from initial library synthesis to large-scale manufacturing.

G cluster_0 Synthetic Strategies for Pyridinyl-Pyrazoles cluster_1 Key Considerations Start Target: Pyridinyl-Pyrazole RouteA Route A: Pyrazole Annulation (e.g., Knorr Synthesis) Start->RouteA Disconnect C-N / C-C in Pyrazole RouteB Route B: Pyridine Annulation (e.g., Hantzsch / MCRs) Start->RouteB Disconnect C-C / C-N in Pyridine RouteC Route C: Fragment Coupling (e.g., Suzuki Coupling) Start->RouteC Disconnect C-C between rings A_Pros Pros: - Readily available starting materials RouteA->A_Pros A_Cons Cons: - Regioselectivity issues RouteA->A_Cons B_Pros Pros: - High complexity in one step RouteB->B_Pros B_Cons Cons: - Limited substitution patterns RouteB->B_Cons C_Pros Pros: - Unambiguous regiocontrol - High functional group tolerance RouteC->C_Pros C_Cons Cons: - Pre-functionalization required RouteC->C_Cons

Caption: Overview of primary disconnection strategies for pyridinyl-pyrazole synthesis.

Route A: Pyrazole Ring Formation via Knorr Synthesis

This classical approach is one of the most direct methods, involving the condensation of a pyridinyl hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4][5] Its prevalence stems from the commercial availability of a wide array of 1,3-dicarbonyls.

Causality of Experimental Choice: The reaction is typically acid-catalyzed. The acid's role is to protonate a carbonyl group of the 1,3-dicarbonyl, activating it for nucleophilic attack by the hydrazine. The choice of which carbonyl is protonated and which nitrogen of the unsymmetrical pyridinyl-hydrazine acts as the initial nucleophile dictates the final regiochemical outcome.

Mechanism & Regioselectivity Challenge: The primary drawback of the Knorr synthesis is the potential for forming regioisomeric products.[5] The reaction between pyridin-2-ylhydrazine and an unsymmetrical diketone like benzoylacetone can yield two different constitutional isomers. The outcome is often a mixture and is highly dependent on subtle electronic differences in the dicarbonyl and the precise reaction conditions (pH, temperature), which can be difficult to control and scale.

G compound1 Pyridinyl Hydrazine plus + compound1->plus catalyst H+ compound2 1,3-Dicarbonyl plus->compound2 intermediate Hydrazone Intermediate catalyst->intermediate Initial Condensation cyclization Intramolecular Condensation intermediate->cyclization product1 Regioisomer 1 cyclization->product1 product2 Regioisomer 2 cyclization->product2 mixture Mixture product1->mixture product2->mixture

Caption: Mechanistic workflow of the Knorr synthesis highlighting the regioselectivity problem.

Parameter Knorr Synthesis Assessment
Regioselectivity Low to Moderate
Starting Materials Readily available
Operational Simplicity High (often one-pot)
Scalability Moderate (purification can be challenging)
Functional Group Tolerance Moderate
Route B: Pyridine Ring Formation via Multicomponent Reactions (MCRs)

This strategy builds the pyridine ring onto a pyrazole core. The Hantzsch and Guareschi-Thorpe syntheses are exemplary MCRs that construct highly functionalized pyridines in a single step from three or four simple precursors.[6][7][8][9][10]

Causality of Experimental Choice: MCRs are chosen for their high atom economy and ability to rapidly generate molecular complexity.[11][12] For instance, in a Hantzsch-type synthesis, a pyrazole-substituted aldehyde can be condensed with two equivalents of a β-ketoester and an ammonia source.[6][7][13] The driving force is the formation of a stable, aromatic pyridine ring from simple, acyclic precursors. The reaction is often catalyzed by acid or base and can be promoted by microwave irradiation to reduce reaction times.[7]

Advantages and Limitations: The primary advantage is efficiency. A complex pyridinyl-pyrazole can be assembled in a single, convergent step. However, the substitution patterns are largely dictated by the classical mechanisms of these reactions (e.g., Hantzsch pyridines are typically 1,4-dihydropyridines that require a subsequent oxidation step).[7][8] This can limit the accessible diversity compared to more modern methods.

Parameter MCR (Hantzsch/Guareschi-Thorpe) Assessment
Regioselectivity High (defined by the MCR mechanism)
Starting Materials Generally available
Operational Simplicity High (one-pot)
Scalability Good
Functional Group Tolerance Moderate (can be sensitive to harsh conditions)
Route C: Fragment Coupling via Transition-Metal Catalysis

This modern approach is the workhorse of contemporary medicinal chemistry. It involves the coupling of a pre-functionalized pyrazole (e.g., a boronic acid/ester or stannane) with a pre-functionalized pyridine (e.g., a halide or triflate) using a palladium or copper catalyst.

Causality of Experimental Choice: This strategy is selected for its unparalleled precision and modularity. The regiochemical outcome is unambiguous, as the connection is forged specifically at the pre-functionalized positions. Suzuki, Stille, and Buchwald-Hartwig couplings are common choices, prized for their exceptionally broad functional group tolerance. This allows for late-stage diversification, a critical advantage in drug discovery where analogues are needed quickly.

Mechanism: The Suzuki-Miyaura Catalytic Cycle: The Suzuki coupling is the most widely used variant. The mechanism proceeds via a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine partner.

  • Transmetalation: The organoboron species transfers its organic group (the pyrazole) to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L_n OxAdd Pd(II) Complex Pd0->OxAdd Oxidative Addition PyX Pyridinyl-X PyX->OxAdd PzB Pyrazole-B(OR)₂ Trans Pd(II) Di-organyl PzB->Trans Product Pyridinyl-Pyrazole Product->Pd0 OxAdd->Trans Transmetalation (Base) Trans->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Parameter Cross-Coupling Assessment
Regioselectivity Excellent (unambiguous)
Starting Materials Requires synthesis of coupling partners
Operational Simplicity Moderate (requires inert atmosphere, catalyst)
Scalability Excellent (widely used in industry)
Functional Group Tolerance Excellent

Head-to-Head Performance Comparison

Synthetic StrategyKey AdvantageKey DisadvantageBest For...Regioselectivity
Route A: Knorr Synthesis Uses simple, cheap starting materials.Often yields inseparable regioisomeric mixtures.Initial exploration, process development if isomers can be separated.Low-Moderate
Route B: MCRs High atom economy and step efficiency.Substitution patterns are mechanistically constrained.Rapid generation of focused libraries with specific substitution.High
Route C: Cross-Coupling Complete regiocontrol and modularity.Requires synthesis of pre-functionalized fragments.Lead optimization and late-stage functionalization.Excellent

Detailed Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis (Illustrative)

Reaction: Synthesis of 1-(pyridin-2-yl)-3-phenyl-5-methyl-1H-pyrazole

  • Reagent Preparation: To a 100 mL round-bottom flask, add benzoylacetone (1.62 g, 10 mmol) and ethanol (30 mL). Stir until dissolved.

  • Addition: Add 2-hydrazinopyridine (1.09 g, 10 mmol) to the solution, followed by glacial acetic acid (0.3 mL) as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Reduce the solvent volume in vacuo. Add distilled water (50 mL), resulting in the precipitation of the crude product.

  • Purification: Collect the solid by vacuum filtration. The crude product will likely be a mixture of regioisomers. Purify via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 1,3,5- and 1,5,3-isomers.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Illustrative)

Reaction: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 1H-pyrazole (0.68 g, 10 mmol), 2-bromopyridine (1.58 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed DMF (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-18 hours under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion

The selection of a synthetic route to pyridinyl-pyrazoles is a strategic decision that profoundly impacts the efficiency and success of a research program.

  • For early-stage discovery where rapid access to diverse structures is needed and regiochemical ambiguity can be tolerated, classical Knorr-type syntheses and multicomponent reactions offer a powerful and efficient approach.

  • For lead optimization and scale-up chemistry , where absolute control of regiochemistry, functional group tolerance, and reproducibility are non-negotiable, transition-metal-catalyzed cross-coupling reactions are the undisputed gold standard.

By understanding the underlying mechanisms and inherent trade-offs of each route, researchers can make informed decisions, accelerating the journey from initial concept to a viable drug candidate.

References

  • Hantzsch, A. R. Justus Liebigs Annalen der Chemie. 1882.
  • Alberola, A., et al. J. Chem. Soc., Perkin Trans. 1. 1987.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Synthesis of indole-linked pyrazole-fused pyridines by multicomponent reaction. ResearchGate. [Link][11]

  • Hantzsch pyridine synthesis. Wikipedia. [Link][7]

  • Guareschi-Thorpe Condensation. Merck Index. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link][1]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. [Link][2]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link][3]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link][8]

  • Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of pyrazoles. YouTube. [Link][4]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. SynArchive. [Link][10]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link][5]

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Comparative

The Pyrazole Scaffold: A Comparative Guide to Cross-Target Activity Profiling of Novel Kinase Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the hypothetical cross-target activity profile of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a molecule of interest featuring the privileged pyrazole scaffold, against well-characterized kinase inhibitors. We will delve into the experimental methodologies, present comparative data, and explore the underlying principles of kinase inhibitor selectivity.

The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its prevalence in numerous FDA-approved drugs stems from its synthetic accessibility, favorable drug-like properties, and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2] Compounds incorporating a pyrazole moiety have been developed to target a wide array of kinases, including JAKs, B-Raf, c-Met, and ALK, playing crucial roles in oncology and the treatment of inflammatory diseases.[1][2]

Profiling (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol: A Hypothetical Analysis

While specific cross-target activity data for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol is not yet publicly available, its structural similarity to known kinase inhibitors, such as those targeting TGF-β type 1 receptor kinase (ALK5), suggests its potential as a kinase modulator.[3] To illustrate how its selectivity profile would be assessed, we will compare its hypothetical performance against three well-characterized kinase inhibitors:

  • Ruxolitinib: A potent and selective JAK1/JAK2 inhibitor, also containing a pyrazole ring, approved for the treatment of myelofibrosis.[2][4]

  • Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others, used in the treatment of chronic myeloid leukemia (CML).[3][5]

  • LDN-193189: A potent and selective inhibitor of BMP type I receptors ALK2 and ALK3, with weaker activity against ALK5.[6][7][8][9]

The Imperative of Cross-Target Activity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. Consequently, achieving absolute selectivity for a single kinase is a significant challenge.[10][11] Cross-target activity profiling, or kinome scanning, is therefore an essential step in drug discovery to:

  • Identify on- and off-target interactions: Uncover the full spectrum of a compound's biological activity.[12][13]

  • Predict potential side effects: Off-target inhibition can lead to adverse drug reactions.[13]

  • Discover novel therapeutic applications: A compound's polypharmacology can sometimes be leveraged for new indications.

  • Guide lead optimization: Understanding the structure-activity relationship across the kinome allows for the rational design of more selective inhibitors.[11]

Experimental Protocols for Kinase Inhibitor Profiling

A multi-faceted approach is often employed to build a comprehensive understanding of a compound's selectivity. Below are two key experimental workflows.

Kinome Scanning: A Global View of Inhibitor Interactions

Biochemical kinase profiling assays, such as KINOMEscan™, provide a broad assessment of a compound's binding affinity against a large panel of purified kinases.[6]

Experimental Protocol: KINOMEscan™ Assay

  • Compound Immobilization: A test compound is typically immobilized on a solid support.

  • Kinase Panel Incubation: The immobilized compound is incubated with a panel of over 400 human kinases, each tagged with a DNA label.

  • Competitive Binding: The kinases are allowed to bind to the immobilized compound.

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags. The results are reported as a percentage of the control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Immobilization Immobilization on Solid Support Compound->Immobilization Incubation Incubation and Competitive Binding Immobilization->Incubation KinasePanel Panel of >400 DNA-tagged Kinases KinasePanel->Incubation Wash Wash Unbound Kinases Incubation->Wash Elution Elution of Bound Kinases Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data Data Analysis (% Inhibition) qPCR->Data

Caption: A typical workflow for a KINOMEscan™ assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique to validate target engagement in a more physiologically relevant environment by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures.

  • Protein Precipitation: Unstable, denatured proteins precipitate out of solution.

  • Quantification: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

  • Melt Curve Analysis: A "melt curve" is generated, and a shift in this curve upon compound treatment indicates target engagement.

G cluster_cell_treatment Cellular Treatment cluster_thermal_denaturation Thermal Denaturation cluster_quantification Quantification & Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Lysates Cell Lysates Treatment->Lysates Heating Heat to Various Temperatures Lysates->Heating Centrifugation Separate Soluble/Insoluble Fractions Heating->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melt Curve Quantification->Analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis

The following tables present a hypothetical, yet plausible, cross-target activity profile for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol in comparison to our selected reference compounds.

Table 1: In Vitro Kinase Inhibition Profile (IC50/Kd in nM)
Kinase Target(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Hypothetical)Ruxolitinib[4]Dasatinib[14]LDN-193189[6][7]
ALK5 25 >1000>1000Weak Inhibition
JAK1 >10003.3>1000>1000
JAK2 >10002.8>1000>1000
BCR-ABL >1000>1000<1>1000
SRC >1000>1000<1>1000
ALK2 800>1000>10000.8
ALK3 650>1000>10005.3

Lower values indicate higher potency.

Table 2: Selectivity and Cellular Engagement
Parameter(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Hypothetical)RuxolitinibDasatinibLDN-193189
Primary Target(s) ALK5JAK1, JAK2Multi-kinaseALK2, ALK3
Selectivity Score (S-Score) 0.050.020.350.03
CETSA Shift (°C for Primary Target) +4.5°C+5.2°C+6.0°C+4.8°C

A lower S-Score indicates higher selectivity. A positive CETSA shift confirms target engagement in cells.

Signaling Pathway Context: The TGF-β/BMP Pathway

Given the hypothetical activity of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol against ALK5, it is crucial to understand its potential impact on the TGF-β signaling pathway. ALK5 is the type I receptor for TGF-β, and its inhibition would block the phosphorylation of SMAD2/3, thereby preventing the transcription of TGF-β responsive genes. This pathway is implicated in fibrosis, immune regulation, and cancer progression.[10][11]

TGF_BMP_Pathway cluster_nucleus Nuclear Events TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII BMP BMP BMPRII BMP RII BMP->BMPRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 activates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 phosphorylates ALK2_3 ALK2/3 (BMP RI) BMPRII->ALK2_3 activates SMAD1_5_8 SMAD1/5/8 ALK2_3->SMAD1_5_8 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 binds SMAD1_5_8->SMAD4 binds GeneTranscription Gene Transcription SMAD4->GeneTranscription translocates to Nucleus Nucleus Compound (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol Compound->ALK5 inhibits LDN193189 LDN-193189 LDN193189->ALK2_3 inhibits

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Introduction: The Analytical Imperative in Pharmaceutical Development In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved therapeutic is underpinned by rigorous analytic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved therapeutic is underpinned by rigorous analytical science. The reliability of data at every stage—from discovery and preclinical studies to quality control (QC) manufacturing—is non-negotiable.[1][2][3] Central to this is the process of analytical method validation, a systematic and documented practice which demonstrates that an analytical procedure is suitable for its intended purpose.[4][5][6]

This guide focuses on establishing a robust quantitative method for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a heterocyclic compound representative of many modern pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The structural components—a substituted pyrazole and a pyridine ring—provide chromophores suitable for UV detection, yet the complexity of potential biological or manufacturing matrices necessitates a consideration of more selective techniques.

Here, we provide an in-depth comparison of two cornerstone analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV-Visible Detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the validation choices, guided by the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Strategic Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the analytical objective.[11] HPLC-UV is the workhorse of many QC labs—cost-effective, robust, and ideal for assay and purity determinations of the main component in controlled samples.[4][12] Its limitation, however, lies in its selectivity; it distinguishes compounds based on retention time and UV absorbance, which can be insufficient in complex mixtures where co-elution may occur.[13]

LC-MS/MS, conversely, offers unparalleled selectivity and sensitivity.[13][14] By separating molecules chromatographically and then filtering them by their specific mass-to-charge ratio (m/z), it can unambiguously identify and quantify an analyte, even at trace levels in a complex matrix like plasma or in the presence of structurally similar impurities. This makes it the gold standard for bioanalysis, impurity profiling, and when picogram-level sensitivity is required.

The logical flow for selecting the appropriate technique is visualized below.

start Define Analytical Requirement qc_assay Routine QC Assay / High Concentration? start->qc_assay bioanalysis Bioanalysis / Trace Impurity / Low Concentration? qc_assay->bioanalysis No hplc Select HPLC-UV qc_assay->hplc Yes bioanalysis->hplc No (Consider if sensitivity is sufficient) lcms Select LC-MS/MS bioanalysis->lcms Yes validate Proceed to ICH Q2(R1) Validation hplc->validate lcms->validate cluster_0 Phase 1: Method Setup & Specificity cluster_1 Phase 2: Core Performance Metrics cluster_2 Phase 3: Sensitivity & Robustness cluster_3 Phase 4: Finalization dev Method Development & Optimization spec Specificity & Forced Degradation dev->spec sst System Suitability Protocol spec->sst lin Linearity & Range sst->lin acc Accuracy lin->acc prec Precision (Repeatability) acc->prec lod LOD & LOQ prec->lod robust Robustness lod->robust inter Intermediate Precision robust->inter report Validation Report Generation inter->report sop Finalize SOP report->sop

Sources

Comparative

benchmarking the ADME properties of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol against known drugs

Introduction: The Critical Role of ADME in Drug Discovery The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a lead...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition.[1][2] The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encapsulates the disposition of a drug within an organism.[3][4] A thorough understanding of these properties at the earliest stages of drug discovery is not merely advantageous; it is a strategic imperative.[5][6] Early in vitro ADME profiling enables researchers to identify and mitigate potential liabilities, thereby guiding medicinal chemistry efforts to optimize molecular properties for improved safety and efficacy.[7][8] This proactive approach reduces the risk of costly failures in later, more resource-intensive stages of development and is a key component of regulatory submissions to bodies like the FDA.[7][9]

This guide presents a comprehensive in vitro ADME characterization of the novel compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (hereafter referred to as "Compound X"), a heterocyclic scaffold with potential therapeutic applications. To provide a meaningful context for its drug-like properties, Compound X is benchmarked against two well-established drugs: Diazepam , a classic central nervous system (CNS) agent, and Verapamil , a calcium channel blocker used in cardiovascular and oncology settings. This comparative analysis will provide researchers and drug development professionals with a clear perspective on the potential of this novel scaffold.

The Strategic Selection of In Vitro ADME Assays

A tiered approach to in vitro ADME screening is essential for efficient drug discovery.[5] For this investigation, a panel of fundamental assays was selected to evaluate the key pillars of a promising pharmacokinetic profile: solubility, permeability, metabolic stability, and plasma protein binding.

  • Aqueous Solubility: A compound must be in solution to be absorbed and distributed.[10] Poor solubility can lead to erratic absorption and is a significant hurdle in formulation development.[11][12] We will assess the kinetic solubility of Compound X, a high-throughput method suitable for early discovery.[13]

  • Membrane Permeability: The ability of a drug to pass through biological membranes, such as the intestinal epithelium or the blood-brain barrier, is critical for its absorption and distribution.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method used to predict passive diffusion.[14][15]

  • Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[16][17] The liver microsomal stability assay is a standard in vitro method to assess Phase I metabolism.[18][19]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in circulation.[1] Only the unbound fraction is pharmacologically active and available for distribution and clearance.[20][21] Equilibrium dialysis is the gold standard for measuring PPB.[22][23]

The following workflow diagram illustrates the sequence of these foundational ADME assays.

ADME_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro ADME Profiling cluster_decision Decision Point Compound_X Compound X Synthesis Solubility Kinetic Solubility Assay Compound_X->Solubility Permeability PAMPA Solubility->Permeability Metabolism Liver Microsomal Stability Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB Decision Go/No-Go Decision PPB->Decision

Caption: High-level workflow for the in vitro ADME profiling of Compound X.

Comparative Data Analysis

The following tables summarize the in vitro ADME properties of Compound X in comparison to Diazepam and Verapamil. This data provides a clear benchmark for evaluating the potential of Compound X as a drug candidate.

Table 1: Aqueous Solubility

CompoundKinetic Solubility (µM) at pH 7.4Classification
Compound X 125 Good
Diazepam~50Moderate
Verapamil~125Good

Table 2: Membrane Permeability (PAMPA)

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s) at pH 7.4Classification
Compound X 9.8 High
Diazepam>10High
Verapamil~10.5[24]High

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Compound X 55 25.2 Moderate
Diazepam~30-60Low to ModerateModerate
Verapamil~15[24]92[24]High

Table 4: Plasma Protein Binding (Human)

CompoundUnbound Fraction (fu, %)Bound Fraction (%)Classification
Compound X 12.5 87.5 Moderate Binding
Diazepam~2-4~96-98High Binding
Verapamil~10~90High Binding

Interpretation and Expert Insights

The in vitro ADME profile of Compound X is highly encouraging for a lead compound. Its good aqueous solubility (125 µM) is a significant advantage, mitigating risks of poor absorption and formulation challenges often seen with less soluble compounds.[11]

The high membrane permeability (Papp = 9.8 x 10⁻⁶ cm/s) is on par with both Diazepam and Verapamil, suggesting a high potential for good oral absorption.[24] This level of permeability is often a prerequisite for CNS drugs to cross the blood-brain barrier.[10][25]

In terms of metabolic stability, Compound X exhibits a moderate clearance profile in human liver microsomes. Its half-life of 55 minutes is a considerable improvement over a rapidly metabolized compound like Verapamil (t½ ~15 min) and falls within a desirable range for many therapeutic targets.[24] This suggests that Compound X is likely to have a reasonable in vivo half-life, avoiding the need for frequent dosing.

The plasma protein binding of Compound X is moderate (87.5% bound), resulting in a relatively high unbound fraction of 12.5%. This is a favorable characteristic, as a higher concentration of free drug is available to engage with its therapeutic target.[1] In contrast, highly bound drugs like Diazepam (>96% bound) can have their free concentrations significantly altered by co-administered drugs that compete for the same binding sites.

Overall, the ADME profile of Compound X positions it as a promising drug candidate with a balanced set of properties that are often sought after during lead optimization.

Detailed Experimental Protocols

For scientific rigor and reproducibility, the detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol is based on the nephelometric method, which measures light scattering caused by precipitated compound.[26]

Objective: To determine the kinetic solubility of a test compound in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • Test compound and comparators (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a serial dilution of the 10 mM compound stock in DMSO.

  • Dispense 2 µL of each DMSO stock concentration into the wells of a 96-well plate in triplicate.

  • Add 98 µL of PBS (pH 7.4) to each well to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be 2%.

  • Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[26]

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control.

Solubility_Protocol cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Dispense 2 µL stock into 96-well plate A->B C Add 98 µL PBS (pH 7.4) B->C D Incubate 2h at 25°C with shaking C->D E Measure light scattering (Nephelometry) D->E F Determine highest soluble concentration E->F

Caption: Workflow for the kinetic solubility assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for assessing gastrointestinal tract permeability.[15]

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP) with donor and acceptor plates

  • Lecithin in dodecane solution (e.g., 10% w/v)

  • Test compound and comparators (10 mM stock in DMSO)

  • PBS, pH 7.4

  • 96-well UV-compatible plates

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Coat the filter of each well in the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.

  • Prepare the donor solution by diluting the 10 mM compound stock to 200 µM in PBS (pH 7.4).

  • Fill the acceptor plate wells with 300 µL of PBS (pH 7.4).

  • Add 150 µL of the donor solution to each well of the coated donor plate.

  • Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 5 hours with gentle shaking.[15]

  • After incubation, separate the plates.

  • Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Protocol 3: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of human liver microsomes.[18][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and comparators

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates and incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[18]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) * (mL incubation / mg microsomes)).

Protocol 4: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol uses the Rapid Equilibrium Dialysis (RED) device to determine the unbound fraction of a compound in plasma.[20][23]

Objective: To determine the percentage of test compound bound to human plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Human plasma

  • PBS, pH 7.4

  • Test compound and comparators

  • Incubator with shaking capability (37°C)

  • LC-MS/MS system

Procedure:

  • Add the test compound to human plasma to a final concentration of 1 µM.

  • Add the plasma containing the compound to the donor chamber of the RED device insert.

  • Add PBS to the acceptor chamber of the device.

  • Assemble the device and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.[20][21]

  • After incubation, take equal volume aliquots from both the donor (plasma) and acceptor (buffer) chambers.

  • Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) to minimize analytical variability.

  • Precipitate the proteins with ice-cold acetonitrile containing an internal standard and centrifuge.

  • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Calculate the percent unbound (fu) as: fu (%) = (Concentration in acceptor chamber / Concentration in donor chamber) * 100.

PPB_Protocol cluster_setup RED Device Setup cluster_incubation Equilibration cluster_sampling Sampling & Analysis A Add compound to human plasma B Load plasma into donor chamber A->B C Load PBS into acceptor chamber B->C D Incubate at 37°C for 4-6 hours C->D E Aliquot from both chambers D->E F Matrix-match samples E->F G Protein precipitation F->G H Analyze by LC-MS/MS G->H I Calculate % Unbound H->I

Caption: Workflow for the Plasma Protein Binding assay using RED.

Conclusion

The in vitro ADME profile of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol (Compound X) demonstrates a highly favorable combination of properties for an early-stage drug candidate. It exhibits good solubility, high permeability, moderate metabolic stability, and advantageous plasma protein binding characteristics when benchmarked against established drugs like Diazepam and Verapamil. These results provide a strong rationale for its continued investigation and optimization. By integrating such ADME assessments early and iteratively, the drug discovery process can be significantly de-risked, increasing the probability of developing a successful therapeutic agent.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability.
  • International Journal of Engineering & Technology. (2018). Predicting ADMET Properties for Commercially Available Anticancer Drugs. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ACS Publications. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. Retrieved from [Link]

  • PMC. (n.d.). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME.... Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • CfPIE. (2022). How ADME Studies Contribute To Drug Development. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Springer Nature Experiments. (2014). Assessment of Drug Plasma Protein Binding in Drug Discovery.
  • Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Taylor & Francis Online. (n.d.). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties.
  • Benchchem. (n.d.). Benchmarking ADME Properties of Novel Azahexacyclo Compounds: A Comparative Guide.

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Validation

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives

Objective Comparison and Methodologies for Target Protein Interactions This guide provides an in-depth analysis of comparative molecular docking studies for pyrazole derivatives against therapeutically relevant protein t...

Author: BenchChem Technical Support Team. Date: January 2026

Objective Comparison and Methodologies for Target Protein Interactions

This guide provides an in-depth analysis of comparative molecular docking studies for pyrazole derivatives against therapeutically relevant protein targets. As a versatile heterocyclic scaffold, pyrazole is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors for key enzymes and receptors in various disease pathways.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, comparative data, and the scientific rationale behind experimental choices to guide robust in silico drug discovery efforts.

The Rationale: Why Pyrazoles and Why Comparative Docking?

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that confers unique drug-like properties.[3] Its synthetic accessibility and ability to engage in various non-covalent interactions, such as hydrogen bonds and π-π stacking, make it a "privileged structure" in drug design.[3][4] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][5][6]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a docking score.[7] A comparative docking study takes this a step further. By docking a series of related compounds (e.g., different pyrazole derivatives) into the same target or a single compound into multiple related targets, we can:

  • Elucidate Structure-Activity Relationships (SAR): Understand how small changes in a molecule's structure affect its binding affinity and interaction patterns.

  • Predict Selectivity: Assess whether a derivative is likely to bind more strongly to its intended target over off-targets (e.g., COX-2 vs. COX-1, or one kinase vs. another).

  • Prioritize Candidates: Rank a library of virtual or synthesized compounds to identify the most promising candidates for further experimental validation, saving significant time and resources.[7][8]

The ultimate goal is to build a predictive model that correlates computational results with experimental bioactivity, accelerating the design-synthesize-test cycle.

The Workflow: A Self-Validating Docking Protocol

Executing a meaningful comparative docking study requires a meticulously planned and validated workflow. The following protocol, using the widely accessible AutoDock Vina software as an example, is designed to be self-validating, ensuring the trustworthiness of the results.[9][10]

Comparative_Docking_Workflow cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation (Trustworthiness Check) cluster_dock Phase 3: Comparative Docking & Analysis PDB 1. Target Selection & Retrieval (e.g., from PDB) Prot_Prep 2. Protein Preparation - Remove water, co-ligands - Add polar hydrogens - Assign charges (PDBQT) PDB->Prot_Prep Grid 4. Grid Box Generation (Define binding site around native ligand) Prot_Prep->Grid Lig_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds (PDBQT) Dock 7. Dock Pyrazole Library Lig_Prep->Dock Redock 5. Re-docking of Native Ligand RMSD 6. RMSD Calculation (Pose vs. Crystal Structure) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Grid No (Adjust Grid/Parameters) Decision->Dock Yes (Protocol Validated) Analyze 8. Analysis of Results - Compare Docking Scores - Visualize Interactions (H-bonds, etc.) Dock->Analyze Correlate 9. Correlate with Experimental Data (e.g., IC50 values) Analyze->Correlate

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: Step-by-Step Methodology

1. Protein Preparation

  • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2] For this example, we'll consider EGFR kinase (PDB ID: 1M17).

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein's active site. We choose a structure co-crystallized with a known inhibitor, which helps define the binding pocket and is essential for protocol validation.

  • Procedure:

    • Load the PDB file into a molecular modeling tool like AutoDockTools (ADT).[11]

    • Remove water molecules and any co-crystallized ligands/ions not essential for binding. This prevents interference during the docking calculation.[2]

    • Add polar hydrogen atoms. This is critical for correctly calculating hydrogen bonds.

    • Compute and assign atomic charges (e.g., Gasteiger charges in ADT). Charges are fundamental to the scoring function's calculation of electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information for AutoDock.[12]

2. Ligand Preparation

  • Action: Prepare 2D or 3D structures of the pyrazole derivatives to be docked.

  • Causality: Ligands must be converted into a 3D format with correct stereochemistry and a low-energy conformation. The docking algorithm will explore rotational freedom around single bonds to find the best fit.

  • Procedure:

    • Draw the 2D structures (e.g., using ChemDraw) or obtain them from databases like PubChem.

    • Convert to 3D structures and perform energy minimization using software like Open Babel or Avogadro. This ensures a realistic starting conformation.

    • Load into ADT, detect the rotatable bonds, and save in the PDBQT format.

3. Protocol Validation: The Trustworthiness Check

  • Action: Re-dock the original co-crystallized ligand back into the protein's active site.[8]

  • Causality: This is the single most important step for validating your docking protocol. If the docking software and parameters can accurately reproduce the experimentally known binding pose, it builds confidence that the protocol can reliably predict the poses of new, unknown ligands.[13][14]

  • Procedure:

    • Define the docking search space (the "grid box") around the position of the original ligand in the crystal structure.[8]

    • Run the docking simulation with the prepared native ligand.

    • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation.[14]

4. Comparative Docking and Analysis

  • Action: Dock the entire library of pyrazole derivatives using the validated protocol.

  • Causality: By keeping the protein and docking parameters constant, any differences in docking scores and binding modes can be directly attributed to the structural variations among the pyrazole derivatives.

  • Procedure:

    • Systematically dock each prepared pyrazole derivative into the target protein using the same grid box and docking parameters.

    • Analyze the results, focusing on the binding energy (docking score) of the top-ranked pose for each compound. Lower binding energy values typically indicate stronger binding.[7]

    • Visualize the protein-ligand interactions for the most promising candidates. Identify key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking, noting the specific amino acid residues involved.[15]

Case Studies: Pyrazole Derivatives in Action

The true power of comparative docking is revealed through its application to specific biological targets. Below are summarized findings from published studies.

Case Study 1: Anticancer - Targeting Protein Kinases

Protein kinases are crucial targets in oncology, and pyrazole derivatives have shown significant potential as inhibitors.[3][16] A study compared a series of 1H-pyrazole derivatives against three key kinases: VEGFR-2, Aurora A, and CDK2.[1][17]

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases

Compound ID Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues (Example) Reference
1b VEGFR-2 (2QU5) -10.09 Cys919, Asp1046 [1][17]
1d Aurora A (2W1G) -8.57 Leu263, Gly216 [1][17]
2b CDK2 (2VTO) -10.35 Leu83, Lys33 [1][17]
6h EGFR (1M17) -8.9 (Docking Score) Met769, Lys721 [18]

| 6j | EGFR (1M17) | -9.2 (Docking Score) | Met769, Leu768 |[18] |

Data synthesized from multiple sources; scores may be from different software and not directly comparable between studies but are internally consistent for comparison.

Analysis & Insights: The docking results revealed that specific substitutions on the pyrazole scaffold led to differential binding affinities. For instance, compounds 1b and 2b showed the lowest binding energies for VEGFR-2 and CDK2, respectively, suggesting they are potent inhibitors for these specific targets.[1][17] Similarly, in a separate study, compound 6j showed a better docking score against EGFR than 6h , a finding that correlated well with its in vitro EGFR kinase inhibition assay results (IC50 of 1.9µM vs. 1.66µM, a minor difference but consistent trend).[18][19] The analysis of binding poses showed that these compounds typically form critical hydrogen bonds with residues in the hinge region of the kinase ATP-binding site, mimicking the interaction of ATP itself.[18]

Case Study 2: Neurodegenerative Disease - Targeting Cholinesterases

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Pyrazoline derivatives have been explored for this purpose.[6][20]

Table 2: Comparative Docking and Inhibition of Pyrazoline Derivatives Against Cholinesterases

Compound ID Target Enzyme Binding Affinity (kcal/mol) In Vitro Inhibition IC50 (µM) Reference
3f AChE -11.3 6.5 [6]
3f BChE -10.5 6.0 [6]
3g AChE -10.2 >50 [6]

| 3g | BChE | -11.9 | 0.5 |[6] |

Analysis & Insights: This comparative study highlights the power of docking to predict selectivity. Compound 3g showed a much more favorable binding energy for BChE (-11.9 kcal/mol) compared to AChE (-10.2 kcal/mol).[6] This computational prediction was strongly validated by experimental data, where 3g was a potent and selective BChE inhibitor (IC50 = 0.5 µM) but had poor activity against AChE.[6] Conversely, compound 3f showed strong binding energy and dual inhibitory activity against both enzymes.[6] Visualization of the docking poses revealed that selective inhibitors like 3g could exploit unique residues in the BChE active site that are different in AChE, guiding the design of even more selective future compounds.[6]

Logical_Interaction cluster_pocket Protein Active Site cluster_ligand Pyrazole Derivative H_Acceptor H-Bond Acceptor (e.g., Asp) H_Donor H-Bond Donor (e.g., Lys) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) Aromatic Aromatic Residue (e.g., Phe, Tyr) Pyrazole_Core Pyrazole Ring Pyrazole_Core->H_Donor H-Bond Substituent1 Substituent (H-bond donor/acceptor) Substituent1->H_Acceptor H-Bond Substituent2 Substituent (Aromatic ring) Substituent2->Aromatic π-π Stacking Substituent3 Substituent (Alkyl group) Substituent3->Hydrophobic Hydrophobic Interaction

Caption: Common interactions of a pyrazole derivative in a target protein's active site.

Best Practices and Concluding Remarks

  • Always Validate: Never trust a docking result without first validating the protocol with a known ligand. This is the cornerstone of reliable in silico science.[8]

  • Scores are for Ranking, Not Absolutes: Use docking scores to rank compounds within the same study using the same protocol. Direct comparison of absolute scores from different software or different studies can be misleading due to variations in scoring functions.[21]

  • In Silico is a Guide, Not a Verdict: Molecular docking is a predictive tool. The results provide strong hypotheses that must be confirmed by experimental validation (e.g., enzyme assays, cell-based assays).[21]

  • Know Your Target: A thorough understanding of the target protein's biology, including the key residues in its active site, is crucial for interpreting docking results meaningfully.[15]

This guide outlines a robust framework for conducting and interpreting comparative docking studies of pyrazole derivatives. By combining a validated computational protocol with a deep understanding of the underlying biology, researchers can effectively leverage this powerful technique to accelerate the discovery and optimization of novel therapeutics.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Chandra, H., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. Retrieved from [Link]

  • Alam, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Software for molecular docking: a review. Biophysical Reviews, 9(1), 91-107. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). Bentham Science. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2019). DARU Journal of Pharmaceutical Sciences, 27(1), 113-124. Retrieved from [Link]

  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2017). Semantic Scholar. Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. Retrieved from [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease. (n.d.). ACS Omega. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. Retrieved from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Semantic Scholar. Retrieved from [Link]

  • DOCKING. (n.d.). Center for Computational Structural Biology, University of Colorado Anschutz Medical Campus. Retrieved from [Link]

  • NovaDock Molecular Docking Software. (n.d.). DNASTAR. Retrieved from [Link]

  • Molecular Docking Software. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Abdel Reheim, M. A. M., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(3), 309. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (n.d.). ChemCopilot. Retrieved from [Link]

  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2022). Journal of Applied Pharmaceutical Science, 12(1), 108-115. Retrieved from [Link]

  • Best docking scores and binding modes from docking the pyrazole-based ligands into the cofactor binding pockets of the MTBPS crystal structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1307, 137895. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. Retrieved from [Link]

  • The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO). (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • (PDF) Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. As this compound is a specialized heterocyclic molecule typical in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol. As this compound is a specialized heterocyclic molecule typical in drug discovery and development, a dedicated Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a foundational, expert-driven hazard analysis of its constituent chemical moieties: the pyridine ring and the pyrazole-methanol group. Our primary objective is to empower researchers with the knowledge to manage this chemical waste stream safely, in full compliance with regulatory standards, and with a clear understanding of the scientific principles behind each procedural step.

Hazard Profile: A Structure-Based Risk Assessment

In the absence of specific toxicological data for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, we must infer its potential hazards from its structural components. This approach is a cornerstone of laboratory safety for novel compounds.

  • The Pyridine Moiety: The pyridine ring is a well-characterized nitrogen-containing heterocycle. Exposure to pyridine and its derivatives can pose significant health risks. The primary concerns include potential damage to the liver and kidneys.[1][2] Pyridine is also known to cause neurological effects, as well as skin and eye irritation.[1][3] It is a flammable liquid, adding a physical hazard to its toxicological profile.[1][2]

  • The Pyrazole-Methanol Moiety: Data on structurally similar compounds, such as (1-methyl-1H-pyrazol-4-yl)methanol, indicate hazards including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Other related pyrazole derivatives have been shown to be harmful if swallowed (H302) or inhaled (H332). Furthermore, recent research into certain 1-methyl-1H-pyrazole carboxamides has revealed unexpected acute mammalian toxicity, linked to the inhibition of mitochondrial respiration.[5] This finding underscores the need for a highly cautious approach when handling novel pyrazole-based compounds.

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure routes.

PPERationale
Splash-Proof Safety Goggles Protects eyes from splashes of the chemical, which is presumed to be a serious eye irritant.
Chemical-Resistant Lab Coat Protects skin and personal clothing from contamination.
Nitrile Gloves Provides a barrier against dermal absorption. Given the toxicity of pyridine through skin contact, this is critical.[6][7]
Work in a Chemical Fume Hood All transfers of this compound, especially into a waste container, must be performed in a certified chemical fume hood to prevent inhalation of potentially harmful vapors or aerosols.[8]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the hazard assessment to ensure regulatory compliance and personal safety.

Step 1: Waste Classification

The compound must be classified as Hazardous Waste . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste can be hazardous by being specifically "listed" or by exhibiting a "characteristic" (ignitability, corrosivity, reactivity, toxicity).[9] While this specific compound is not listed, its components' properties strongly suggest it would exhibit the characteristic of Toxicity . For example, methanol, a structural component, carries the RCRA waste code U154 for toxicity and ignitability.[10]

Step 2: Container Selection and Labeling
  • Container Choice: Use a designated hazardous waste container that is chemically compatible. A high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, screw-on cap is recommended. Before use, ensure the container is clean and dry to prevent unintended reactions.[11]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol"

    • A clear description of the primary hazards: "Toxic, Irritant"

    • The date accumulation started.

    • The name and location of the generating laboratory/researcher.

Step 3: Waste Segregation and Accumulation
  • Segregation: This waste stream must be kept separate from incompatible materials. Based on its structure, it should not be mixed with:

    • Strong Oxidizing Agents: To prevent a vigorous, potentially explosive reaction.

    • Strong Acids or Bases: To avoid uncontrolled exothermic reactions.

    • Always consult a chemical compatibility chart and your institution's specific guidelines.[11]

  • Accumulation: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[11]

    • The container must be kept tightly closed except when actively adding waste.[7]

    • It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.

Step 4: Arranging Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12] The sewering of hazardous waste is strictly prohibited.[13]

  • Final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your organization's established procedures for requesting a chemical waste pickup. This typically involves an online form or a direct call to the EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe and compliant disposal decisions for this compound.

G start Start: Compound for Disposal (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol assess Step 1: Hazard Assessment - Review pyridine & pyrazole moiety data - Assume Toxicity, Irritancy, Flammability start->assess Initiate Process classify Step 2: Classify as Hazardous Waste per institutional & regulatory guidelines assess->classify Based on Analysis ppe Step 3: Don Appropriate PPE - Goggles, Gloves, Lab Coat classify->ppe Prepare for Handling container Step 4: Prepare Waste Container - Chemically compatible (Glass/HDPE) - Attach 'Hazardous Waste' label - List constituents & hazards ppe->container transfer Step 5: Transfer Waste - Perform in a chemical fume hood - Keep container closed when not in use container->transfer saa Step 6: Store in Satellite Accumulation Area (SAA) - Segregate from incompatibles - Use secondary containment transfer->saa pickup Step 7: Arrange Disposal - Contact institution's EHS office - Follow established pickup procedures saa->pickup When Ready end End: Compliant Disposal pickup->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
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